Product packaging for (E,E)-piperonyl-CoA(Cat. No.:)

(E,E)-piperonyl-CoA

Cat. No.: B1249101
M. Wt: 967.7 g/mol
InChI Key: GEVZCNXLEOONCV-TZKXQVKESA-N
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Description

(E,E)-piperonyl-CoA (PubChem CID: 11966112) is a crucial specialized metabolite in the biosynthetic pathways of plants, particularly within the Piper species . This coenzyme A thioester serves as a direct precursor in the biosynthesis of piperine, the bioactive alkaloid responsible for the pungency of black pepper ( Piper nigrum ) . Research indicates that the biosynthetic pathway proceeds from L-lysine and cinnamoyl-CoA, leading to the formation of piperonyl-CoA, which subsequently condenses with piperidine to form piperine . This compound is of significant research value in plant biochemistry and natural product research. Studies on related compounds, such as piperonylic acid, show that molecules with a methylenedioxy function can act as potent, mechanism-based inactivators of cytochrome P450 enzymes, specifically the CYP73A subfamily responsible for cinnamic acid 4-hydroxylation in the general phenylpropanoid pathway . This pathway is foundational, controlling the flux of metabolites toward major biopolymers like lignin and suberin, as well as signaling molecules, UV protectants, and phytoalexins . As a key intermediate, this compound provides a critical tool for investigating and modulating these essential metabolic routes. Main Applications & Research Value: Precursor in Alkaloid Biosynthesis: Essential for in vitro studies on the formation of piperine and other piperamide alkaloids . Tool for Plant Metabolism Studies: Enables research into the regulation of the phenylpropanoid pathway, which produces diverse compounds like lignins, flavonoids, and coumarins . Enzyme Inhibition Research: The methylenedioxyphenyl (MDP) group in its structure is a hallmark of compounds known to form stable, inhibitory complexes with cytochrome P450 enzymes, making it valuable for mechanistic studies . Intended Use & Disclaimer: This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or clinical procedures, or for administration to humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H44N7O19P3S B1249101 (E,E)-piperonyl-CoA

Properties

Molecular Formula

C33H44N7O19P3S

Molecular Weight

967.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienethioate

InChI

InChI=1S/C33H44N7O19P3S/c1-33(2,28(44)31(45)36-10-9-23(41)35-11-12-63-24(42)6-4-3-5-19-7-8-20-21(13-19)54-18-53-20)15-56-62(51,52)59-61(49,50)55-14-22-27(58-60(46,47)48)26(43)32(57-22)40-17-39-25-29(34)37-16-38-30(25)40/h3-8,13,16-17,22,26-28,32,43-44H,9-12,14-15,18H2,1-2H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b5-3+,6-4+/t22-,26-,27-,28+,32-/m1/s1

InChI Key

GEVZCNXLEOONCV-TZKXQVKESA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C=C/C4=CC5=C(C=C4)OCO5)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC=CC4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the (E,E)-Piperonyl-CoA Biosynthesis Pathway in Piper nigrum

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Piperine (1-piperoyl-piperidine), the primary pungent alkaloid in black pepper (Piper nigrum), is renowned for its diverse pharmacological activities, including its role as a bioavailability enhancer. The biosynthesis of its core aromatic component, (E,E)-piperoyl-CoA, is a complex process originating from the general phenylpropanoid pathway. This technical guide provides a comprehensive overview of the enzymatic steps, key intermediates, and regulatory mechanisms involved in the formation of (E,E)-piperoyl-CoA. It includes a synthesis of current quantitative data, detailed experimental protocols for key enzyme assays, and visual diagrams of the biosynthetic and signaling pathways to serve as a resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction to the Piperonyl-CoA Pathway

The biosynthesis of piperine in Piper nigrum is a bifurcated process, combining two distinct metabolic routes: the phenylpropanoid pathway, which builds the C6-C5 piperoyl moiety, and the lysine metabolism pathway, which generates the piperidine heterocycle.[1][2] This guide focuses on the former, detailing the sequence of reactions that convert L-phenylalanine into the activated thioester, (E,E)-piperoyl-CoA. This molecule represents the final precursor from the aromatic pathway before its condensation with piperidine to form piperine.

The pathway can be segmented into three major stages:

  • Core Phenylpropanoid Metabolism: The conversion of L-phenylalanine to key C6-C3 intermediates like ferulic acid.

  • Side-Chain Elongation: A still enigmatic C2 extension of the C6-C3 scaffold to form a C6-C5 structure.[3][4]

  • Terminal Modifications and Activation: The formation of the characteristic methylenedioxy bridge and the final activation to a CoA thioester.[5]

The entire pathway shows the highest expression levels in the developing unripe fruits of P. nigrum, which correlates with the accumulation of piperine.

The Biosynthetic Pathway to (E,E)-Piperonyl-CoA

The conversion of L-phenylalanine to (E,E)-piperoyl-CoA is a multi-step enzymatic cascade. While many enzymes have been identified and characterized, some steps, particularly the C2 side-chain elongation, remain hypothetical.

Stage 1: Core Phenylpropanoid Pathway

This stage follows the canonical phenylpropanoid pathway to generate hydroxylated and methylated cinnamic acid derivatives.

  • L-Phenylalanine → trans-Cinnamic Acid: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine.

  • trans-Cinnamic Acid → p-Coumaric Acid: This hydroxylation is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • p-Coumaric Acid → Caffeic Acid: The 3-hydroxylation of p-coumaric acid is a critical branch point. Evidence suggests two potential routes:

    • Route A (via CoA esters): p-Coumaric acid is first activated to p-coumaroyl-CoA by 4-Coumarate-CoA Ligase (4CL) . Subsequently, p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H) , another P450 enzyme, hydroxylates the CoA-esterified substrate.

    • Route B (direct hydroxylation): A recently identified bifunctional peroxidase, Coumarate 3-Hydroxylase (C3H) , can directly hydroxylate free p-coumaric acid to caffeic acid. This presents a cytosolic alternative to the membrane-bound P450 route.

  • Caffeic Acid → Ferulic Acid: This step involves the methylation of the 3-hydroxyl group. This is likely achieved via the CoA-esterified intermediate, where caffeoyl-CoA is methylated by Caffeoyl-CoA O-Methyltransferase (CCoAOMT) to produce feruloyl-CoA.

Stage 2: C2 Side-Chain Elongation (Hypothetical)

The mechanism for extending the C3 side chain of feruloyl-CoA to the C5 side chain of feruperic acid is the most significant gap in understanding this pathway. It is presumed to involve a C2-elongation process, possibly through the addition of an acetyl-CoA unit, but the enzymes responsible have not yet been identified in P. nigrum.

Stage 3: Terminal Modifications and Activation
  • Feruperic Acid → Piperic Acid: The decisive step in forming the piperine backbone is the creation of the 3,4-methylenedioxy bridge. This reaction is catalyzed by CYP719A37 , a specialized cytochrome P450 monooxygenase. This enzyme demonstrates high substrate specificity for feruperic acid and does not act on ferulic acid.

  • Piperic Acid → (E,E)-Piperoyl-CoA: The final activation step is the ligation of Coenzyme A to piperic acid. This reaction is catalyzed by a Piperic Acid CoA Ligase . Functional studies have identified Pn4CL3 , a Class II 4CL enzyme, as being highly efficient with piperic acid as a substrate. Additionally, a more specific piperic acid CoA ligase has been described, suggesting dedicated enzymatic control at this final step.

Biosynthesis Pathway Diagram

Piperonyl_CoA_Biosynthesis Figure 1: this compound Biosynthesis Pathway cluster_terminal Terminal Modification & Activation Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin Cou p-Coumaric Acid Cin->Cou Caf Caffeic Acid Cou->Caf FerCoA Feruloyl-CoA Caf->FerCoA Feruperic Feruperic Acid FerCoA->Feruperic Piperic Piperic Acid Feruperic->Piperic PipCoA (E,E)-Piperoyl-CoA Piperic->PipCoA PAL PAL PAL->Cin C4H C4H C4H->Cou C3H C3'H / C3H C3H->Caf CCoAOMT CCoAOMT / 4CL CCoAOMT->FerCoA Elong Unknown Elongation Enzymes Elong->Feruperic CYP CYP719A37 CYP->Piperic PipLig PipCoA Ligase (Pn4CL3) PipLig->PipCoA

Caption: Figure 1: The enzymatic pathway from L-Phenylalanine to (E,E)-Piperoyl-CoA in P. nigrum.

Quantitative Data on Pathway Enzymes

Quantitative kinetic data for the enzymes specifically from P. nigrum is limited. The available information is crucial for understanding reaction efficiencies and potential rate-limiting steps.

EnzymeSubstrate(s)KmkcatCatalytic Efficiency (kcat/Km)NotesReference(s)
Piperine Synthase Piperoyl-CoA342 ± 60 µM1.01 ± 0.16 s⁻¹2.95 x 10³ M⁻¹s⁻¹Data for the final step, piperine formation.
Piperidine7.6 ± 0.5 mM1.33 x 10² M⁻¹s⁻¹
Pn4CL3 Piperic Acid---~2.6 times more efficient than with coumaric or ferulic acid.
3,4-MDCA---
Piperonal Synthase 3,4-MDCA317.2 µM2.7 s⁻¹8.5 x 10³ M⁻¹s⁻¹A related enzyme in P. nigrum that produces an aroma compound.
PAL, C4H, C3'H, CCoAOMT, CYP719A37 VariousNot DeterminedNot DeterminedNot DeterminedKinetic parameters for these enzymes from P. nigrum have not been reported.-

Regulatory Control of the Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, ensuring its production aligns with developmental stages and environmental cues.

Transcriptional Regulation
  • Transcription Factors: The phenylpropanoid pathway is known to be regulated by MYB and WD40 transcription factors. These proteins bind to cis-regulatory elements in the promoters of pathway genes (e.g., PAL, C4H, 4CL), coordinating their expression.

  • Developmental Control: Expression of key biosynthetic genes, including CYP719A37 and Piperine Synthase, is highest in young, developing fruits (20-60 days post-anthesis), which corresponds directly with the period of maximal piperine accumulation.

Signaling Pathways

Plant stress hormones, particularly jasmonates (JA) , are primary inducers of secondary metabolic pathways as part of plant defense responses. A plausible signaling cascade involves:

  • Stimulus: Biotic (e.g., pathogen attack) or abiotic (e.g., wounding) stress.

  • JA Biosynthesis: The stimulus triggers the synthesis of jasmonic acid, which is converted to its bioactive form, JA-Isoleucine (JA-Ile) .

  • Signal Perception: JA-Ile is perceived by the SCF(COI1) receptor complex.

  • De-repression: The receptor complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation via the ubiquitin-proteasome system.

  • Activation: Degradation of JAZ proteins releases MYB transcription factors, which can then activate the expression of the piperonyl-CoA pathway genes.

Signaling Pathway Diagram

Signaling_Pathway Figure 2: Proposed Signaling Cascade Regulating the Pathway Stress Biotic / Abiotic Stress JA Jasmonate (JA-Ile) Accumulation Stress->JA Induces COI1 SCF(COI1) Receptor JA->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYB MYB Transcription Factors JAZ->MYB Represses Genes Activation of Pathway Genes (PAL, C4H, CYP719A37, etc.) MYB->Genes Activates

Caption: Figure 2: A model for the jasmonate signaling cascade regulating piperine biosynthesis genes.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of key enzymes in the this compound biosynthesis pathway.

Protocol: 4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the hydroxycinnamoyl-CoA thioester, which absorbs light at a characteristic wavelength.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.6)

  • Magnesium Chloride (MgCl₂): 2.5 mM final concentration

  • ATP: 2.5 mM final concentration

  • Coenzyme A (CoA): 0.2 mM final concentration

  • Substrate (e.g., Piperic Acid, p-Coumaric Acid): 0.2 mM final concentration

  • Purified recombinant 4CL enzyme (5 µg)

  • UV/Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl₂, ATP, and the phenolic acid substrate.

  • Use a blank reaction mixture without CoA to zero the spectrophotometer at the appropriate wavelength (e.g., 333 nm for p-coumaroyl-CoA).

  • Initiate the reaction by adding 0.2 mM CoA and the purified enzyme. Mix immediately by inversion.

  • Monitor the increase in absorbance for 5-10 minutes. The rate of formation of the CoA thioester is proportional to the enzyme activity.

  • Calculate enzyme activity using the molar extinction coefficient of the specific product.

Reference(s):

Protocol: Recombinant Cytochrome P450 (CYP719A37) Assay

This protocol describes the heterologous expression of the P450 in yeast, isolation of microsomes, and an in vitro activity assay.

Part A: Expression and Microsome Isolation

  • Cloning: Clone the full-length cDNA of P. nigrum CYP719A37 and its corresponding NADPH-P450 Reductase (CPR) into a yeast expression vector (e.g., pYES-DEST52).

  • Transformation: Transform the expression constructs into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

  • Cultivation: Grow the yeast culture in selective media. Induce protein expression with galactose.

  • Harvesting & Lysis: Harvest cells by centrifugation. Resuspend the pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 600 mM Sorbitol, 1 mM EDTA). Lyse the cells using glass beads in a bead mill homogenizer.

  • Microsome Isolation: Perform differential centrifugation. First, centrifuge the lysate at 16,000 x g for 10 min to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour.

  • Resuspension: Discard the supernatant. Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol). Determine protein concentration via Bradford assay and store at -80°C.

Part B: In Vitro Enzyme Assay

  • Reaction Setup: In a microcentrifuge tube, combine 50-100 µL of the microsomal preparation (final protein concentration ~1-2 mg/mL), 50 mM Tris-HCl buffer (pH 7.5), and the substrate (e.g., 200 µM feruperic acid).

  • Initiation: Start the reaction by adding 1 mM NADPH. Incubate at 28-30°C for 1-2 hours with gentle shaking.

  • Quenching: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or acetonitrile).

  • Analysis: Vortex vigorously and centrifuge to separate the layers. Collect the organic layer, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol). Analyze the products by LC-MS to identify piperic acid.

Reference(s):

Experimental Workflow Diagram

Experimental_Workflow Figure 3: Workflow for P450 Enzyme Characterization Clone 1. Gene Cloning (CYP719A37 into yeast vector) Transform 2. Yeast Transformation (S. cerevisiae) Clone->Transform Express 3. Protein Expression (Galactose Induction) Transform->Express Harvest 4. Cell Harvesting Express->Harvest Lysis 5. Cell Lysis (Glass Beads) Harvest->Lysis Micro 6. Microsome Isolation (Ultracentrifugation) Lysis->Micro Assay 7. In Vitro Assay (Microsomes + Substrate + NADPH) Micro->Assay Quench 8. Reaction Quenching (Organic Solvent) Assay->Quench Analyze 9. Product Analysis (LC-MS) Quench->Analyze

Caption: Figure 3: A generalized workflow for the functional characterization of CYP719A37.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Piper nigrum is a sophisticated process that leverages and adapts the general phenylpropanoid pathway to produce a specialized metabolite. While significant progress has been made in identifying the terminal enzymes like CYP719A37 and specific CoA ligases, critical gaps remain. The foremost challenge for future research is the elucidation of the C2 side-chain elongation mechanism that converts C6-C3 precursors into the C6-C5 feruperic acid. Identifying the enzymes and intermediates in this step will complete our understanding of this economically important pathway. Furthermore, obtaining detailed kinetic parameters for all upstream enzymes will be vital for successful metabolic engineering efforts aimed at enhancing piperine production in microbial or plant-based systems. This guide serves as a foundational resource to support these ongoing and future research endeavors.

References

The Pivotal Intermediate: A Technical Guide to the Enzymatic Synthesis and Analysis of (E,E)-Piperonyl-CoA from Black Pepper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E,E)-Piperonyl-CoA , a transient yet crucial intermediate in the biosynthesis of piperine, the primary pungent compound in black pepper (Piper nigrum), stands as a molecule of significant interest for researchers in natural product chemistry, biosynthesis, and drug development. While direct isolation from black pepper is impractical due to its low steady-state concentrations, the enzymatic synthesis of this compound is now well-established, providing a reliable source for further research. This technical guide offers an in-depth overview of the biosynthetic pathway, detailed experimental protocols for the enzymatic synthesis and purification of this compound, and methods for its characterization, drawing from key scientific literature.

The Biosynthetic Pathway of Piperine: The Central Role of this compound

The pungency of black pepper is primarily attributed to the alkaloid piperine. Its biosynthesis is a complex process involving enzymes that catalyze a series of reactions. A critical step in this pathway is the formation of the activated piperoyl moiety in the form of this compound. This activated intermediate is then condensed with piperidine to form piperine, a reaction catalyzed by piperine synthase.[1][2][3]

The immediate precursor to this compound is piperic acid. The conversion of piperic acid to its CoA thioester is catalyzed by a specific piperic acid CoA ligase .[4][5] This enzyme exhibits high specificity for piperic acid, highlighting its dedicated role in the piperine biosynthetic pathway. The overall biosynthetic route leading to piperine is illustrated below.

Piperine_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_piperidine Lysine Metabolism Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid Feruperic_acid Feruperic acid Ferulic_acid->Feruperic_acid Chain elongation Piperic_acid Piperic acid Feruperic_acid->Piperic_acid CYP719A37 Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Piperideine Δ¹-Piperideine Cadaverine->Piperideine Piperidine Piperidine Piperideine->Piperidine Piperine Piperine Piperidine->Piperine Piperine synthase Piperonyl_CoA This compound Piperic_acid->Piperonyl_CoA Piperic acid CoA ligase (ATP, CoA-SH) Piperonyl_CoA->Piperine

Figure 1: Biosynthetic pathway of piperine in Piper nigrum.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the enzymatic synthesis and analysis of this compound.

Cloning and Expression of Piperic Acid CoA Ligase

The synthesis of this compound is achieved using a recombinant piperic acid CoA ligase enzyme expressed in Escherichia coli.

1. Gene Identification and Cloning:

  • The gene encoding piperic acid CoA ligase can be identified from the transcriptome of immature green fruits of P. nigrum.

  • The full-length cDNA is then cloned into an appropriate expression vector, such as pET28a(+), which allows for the production of a His-tagged recombinant protein for ease of purification.

2. Heterologous Expression in E. coli:

  • The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours (4-16 h) to enhance the yield of soluble protein.

Purification of Recombinant Piperic Acid CoA Ligase

The His-tagged recombinant piperic acid CoA ligase is purified from the bacterial lysate using immobilized metal affinity chromatography (IMAC).

1. Cell Lysis:

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

2. Immobilized Metal Affinity Chromatography (IMAC):

  • Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged piperic acid CoA ligase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Desalting and Concentration:

  • The eluted protein fractions are pooled and desalted using a desalting column (e.g., PD-10) or by dialysis into a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 5% glycerol).

  • The purified protein is concentrated using a centrifugal filter unit.

  • The purity of the enzyme can be assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

Enzymatic Synthesis of this compound

The purified recombinant piperic acid CoA ligase is used to catalyze the formation of this compound from piperic acid.

Reaction Mixture:

  • Piperic acid (substrate): 50-200 µM

  • Coenzyme A (CoA-SH): 200-500 µM

  • ATP: 2-5 mM

  • MgCl₂: 5-10 mM

  • Purified piperic acid CoA ligase: 1-5 µg

  • Buffer: 100 mM Tris-HCl, pH 8.0

  • Total reaction volume: 100 µL - 1 mL (scalable for preparative synthesis)

Procedure:

  • Combine all reaction components except the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified piperic acid CoA ligase.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Terminate the reaction by adding an equal volume of ice-cold methanol or by acidification.

Enzymatic_Synthesis_Workflow Start Start: Purified Piperic Acid CoA Ligase & Substrates Reaction_Setup Set up Reaction Mixture (Piperic Acid, CoA, ATP, MgCl₂, Buffer) Start->Reaction_Setup Pre_incubation Pre-incubate at 30°C Reaction_Setup->Pre_incubation Enzyme_Addition Add Purified Enzyme Pre_incubation->Enzyme_Addition Incubation Incubate at 30°C (30-60 min) Enzyme_Addition->Incubation Reaction_Termination Terminate Reaction (Methanol or Acid) Incubation->Reaction_Termination Analysis Analysis by HPLC/LC-MS Reaction_Termination->Analysis

Figure 2: Experimental workflow for the enzymatic synthesis of this compound.

Data Presentation

The following tables summarize key quantitative data related to the enzymatic synthesis of this compound and the analysis of related compounds.

Table 1: Kinetic Parameters of Recombinant Piperic Acid CoA Ligase

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
Piperic acid38.7 ± 4.51.09 ± 0.050.028
5-Phenylpentanoic acid15.2 ± 1.80.87 ± 0.030.057

Table 2: Analytical Data for this compound and Related Compounds

CompoundMolecular Weight ( g/mol )UV λ_max (nm)Mass Spectrometry (m/z) [M+H]⁺Reference
Piperic acid218.23330, 345219.0
This compound967.16260, 368968.16
Piperine285.34343286.1

Analytical Methods for Characterization

The formation of this compound can be monitored and the product characterized using spectrophotometric and chromatographic techniques.

Spectrophotometric Assay

The activity of piperic acid CoA ligase and the formation of the thioester bond can be monitored by a spectrophotometric assay. The formation of piperonyl-CoA from piperic acid results in a bathochromic shift in the UV-Vis spectrum. The absorbance is typically scanned from 290 to 410 nm, with the product showing a distinct absorption maximum around 368 nm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying the components of the enzymatic reaction.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (0.1%) to improve peak shape.

  • Detection: UV detection at 260 nm (for the adenine moiety of CoA) and 340-370 nm (for the piperoyl moiety) is effective.

  • Retention Time: Under typical conditions, piperonyl-CoA will have a distinct retention time that allows for its separation from piperic acid and other reaction components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the identification of this compound.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Mass Analysis: The mass spectrometer is set to detect the [M+H]⁺ ion of piperonyl-CoA, which has a mass-to-charge ratio (m/z) of 968.16.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can be used to confirm the structure of the molecule.

Conclusion

The enzymatic synthesis of this compound using recombinant piperic acid CoA ligase from Piper nigrum provides a reliable and efficient method for obtaining this key biosynthetic intermediate. The detailed protocols and analytical methods presented in this guide offer a comprehensive resource for researchers investigating the biosynthesis of piperine, exploring the enzymatic mechanisms of CoA ligases, and developing novel applications for piperine and its analogs in the pharmaceutical and agrochemical industries. The ability to produce and analyze this compound opens up new avenues for metabolic engineering and the synthesis of novel bioactive compounds.

References

Role of (E,E)-piperonyl-CoA as a precursor to piperine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of (E,E)-Piperonyl-CoA as a Precursor to Piperine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperine (1-piperoyl piperidine), the primary pungent alkaloid in black pepper (Piper nigrum L.), has garnered significant attention for its diverse pharmacological activities, including its well-documented role as a bioavailability enhancer. The biosynthesis of this complex natural product involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which provides the aromatic acyl moiety, and the lysine metabolism pathway, which generates the piperidine heterocycle. Central to this convergence is the activated intermediate, this compound. This technical guide provides a comprehensive overview of the pivotal role of this compound in piperine biosynthesis, presenting key quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the underlying biochemical and logical frameworks.

The Biosynthesis of Piperine: A Convergent Pathway

The formation of piperine is a multi-step enzymatic process that originates from the primary metabolites L-phenylalanine and L-lysine. The aromatic portion of piperine is derived from L-phenylalanine via the phenylpropanoid pathway, while the piperidine ring is synthesized from L-lysine.[1][2]

Formation of the Acyl Donor: From Phenylalanine to Piperic Acid

The journey from L-phenylalanine involves a series of enzymatic modifications:

  • Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid.[2][3]

  • Cinnamic acid is then hydroxylated and methylated to produce intermediates like p-coumaric acid and ferulic acid.[1]

  • A subsequent, not fully elucidated, chain extension of a ferulic acid derivative leads to the formation of feruperic acid.

  • A key step is the formation of the characteristic methylenedioxy bridge. The cytochrome P450 monooxygenase, CYP719A37 , catalyzes this reaction, converting feruperic acid into piperic acid.

The Activation Step: Piperic Acid to this compound

For the final condensation reaction to occur, the carboxyl group of piperic acid must be activated. This is achieved through the formation of a high-energy thioester bond with coenzyme A. A specific piperic acid CoA ligase catalyzes this ATP-dependent reaction, producing the central precursor, this compound. The identification of this enzyme confirmed that the formation of the amide bond is the terminal step in the pathway.

The Final Condensation: Formation of Piperine

The terminal and decisive step in piperine biosynthesis is the condensation of this compound with the piperidine ring. This reaction is catalyzed by piperine synthase (PS) , a BAHD-type acyltransferase. This enzyme facilitates the formation of the amide bond, releasing coenzyme A and yielding the final product, piperine. Studies have shown that piperine synthase and its product, piperine, are co-localized in specialized idioblast cells within the fruit perisperm, indicating a highly regulated and compartmentalized synthesis and storage mechanism.

Piperine_Biosynthesis cluster_phenyl Phenylpropanoid Pathway cluster_lysine Lysine Metabolism Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H etc. Cin->C4H Fer Ferulic Acid Ext Chain Elongation Fer->Ext Feru Feruperic Acid CYP CYP719A37 Feru->CYP PipA Piperic Acid Ligase Piperic Acid CoA Ligase PipA->Ligase PipCoA This compound PS Piperine Synthase PipCoA->PS Lys L-Lysine LysPath Multi-step Pathway Lys->LysPath Pipd Piperidine Pipd->PS Piperine Piperine PAL->Cin C4H->Fer Ext->Feru CYP->PipA Ligase->PipCoA PS->Piperine LysPath->Pipd

Caption: The biosynthetic pathway of piperine from L-phenylalanine and L-lysine.

Quantitative Analysis

The biosynthesis of piperine is a dynamically regulated process, with enzyme activity and metabolite concentration varying significantly with tissue type and developmental stage.

Enzyme Kinetics

The terminal enzyme, piperine synthase (PS), has been characterized, and its kinetic parameters reveal its efficiency in catalyzing the formation of piperine. A related but more promiscuous enzyme, piperamide synthase, has also been identified.

EnzymeSubstrateApparent Km (µM)Apparent kcat (s-1)Catalytic Efficiency (kcat/Km) (s-1M-1)
Piperine Synthase This compound342 ± 601.01 ± 0.122953
Piperidine7600 ± 5001.01 ± 0.12133
Table 1: Kinetic parameters for recombinant piperine synthase from Piper nigrum. Data sourced from Schnabel et al., 2021.
Substrate Specificity

Piperine synthase exhibits a strong preference for this compound and piperidine. However, it can accept other substrates, albeit with significantly reduced efficiency. This contrasts with the more promiscuous piperamide synthase found in the same tissues.

SubstratePiperine Synthase (Relative Activity %)Piperamide Synthase (Relative Activity %)
Amine Acceptors
Piperidine100100
Pyrrolidine40110
Isobutylamine1590
Acyl-CoA Donors
This compound100100
3,4-Methylenedioxycinnamoyl-CoA< 2085
Cinnamoyl-CoA< 570
Table 2: Relative substrate specificity of piperine synthase and piperamide synthase. Activity with piperidine or this compound is set to 100%. Data adapted from Schnabel et al., 2021.
Piperine Accumulation

Piperine concentration is highest in the fruits and correlates with the expression of key biosynthetic genes. Accumulation begins approximately 20 days post-anthesis and peaks as the fruit matures.

Plant Organ / StagePiperine Content (% Fresh Weight)Relative Transcript Level of Piperine Synthase
Flowering SpadicesVery Low~1
Fruits (Stage I: 20-30 days)Low~100
Fruits (Stage II: 40-60 days)High (~2.5%)~150
Young LeavesVery Low~5
RootsLow~20
Table 3: Correlation of piperine content and piperine synthase gene expression in different organs and developmental stages of Piper nigrum. Data adapted from Schnabel et al., 2021.

Experimental Protocols

The elucidation of the piperine biosynthetic pathway has been made possible by a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Protocol 1: Recombinant Piperine Synthase Activity Assay

This protocol describes the in vitro characterization of piperine synthase activity using recombinant protein.

1. Protein Expression and Purification:

  • Clone the full-length coding sequence of piperine synthase into an expression vector (e.g., pET-28a) with a His-tag.
  • Transform the construct into E. coli (e.g., BL21(DE3) strain).
  • Induce protein expression with IPTG and purify the recombinant protein using nickel-affinity chromatography.
  • Verify protein size and purity via SDS-PAGE.

2. Enzyme Assay:

  • Prepare a standard reaction mixture (100 µL total volume) containing:
  • 100 mM Tris-HCl buffer (pH 8.0)
  • 1-5 µg of purified recombinant piperine synthase
  • This compound (substrate, final concentration range 5 µM - 2000 µM for kinetic studies)
  • Piperidine (substrate, final concentration range 1 mM - 100 mM for kinetic studies)
  • Initiate the reaction by adding the enzyme.
  • Incubate at 30°C for 15-30 minutes.
  • Stop the reaction by adding 10 µL of 6 M HCl or by adding an equal volume of methanol.

3. Product Analysis:

  • Centrifuge the reaction mixture to pellet precipitated protein.
  • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (e.g., at 342 nm).
  • Use a C18 column with a gradient of acetonitrile and water (both containing 0.1% formic acid).
  • Identify and quantify the piperine product by comparing its retention time and UV spectrum to an authentic standard. Confirm product identity via LC-MS.
  • Calculate kinetic parameters (Km, Vmax) by plotting reaction velocity against substrate concentration and fitting to the Michaelis-Menten equation.

Protocol 2: Transcriptomic Analysis for Gene Discovery

This workflow outlines the use of RNA-sequencing (RNA-Seq) to identify genes involved in piperine biosynthesis.

RNASeq_Workflow A Sample Collection (e.g., Fruits at different stages, leaves, roots) B Total RNA Extraction (e.g., CTAB method) A->B C Library Preparation (mRNA enrichment, fragmentation, cDNA synthesis, adapter ligation) B->C D High-Throughput Sequencing (e.g., Illumina HiSeq) C->D E Data Quality Control (Trimming adapters & low-quality reads) D->E F De Novo Transcriptome Assembly (e.g., Trinity, SOAPdenovo-Trans) E->F G Transcript Annotation (BLAST against protein databases, GO & KEGG pathway mapping) F->G H Differential Gene Expression Analysis (Map reads, quantify transcripts, use edgeR or DESeq2) F->H G->H I Candidate Gene Identification (Select genes with high expression in high-piperine tissues) H->I J Functional Validation (qRT-PCR, recombinant expression, enzyme assays) I->J

Caption: Experimental workflow for gene discovery via RNA-Seq.

1. Sample Collection and RNA Extraction:

  • Collect tissues from Piper nigrum, such as fruits at various developmental stages (e.g., 20-30 days and 40-60 days post-anthesis), leaves, and roots.
  • Immediately freeze samples in liquid nitrogen and store at -80°C.
  • Extract total RNA using a suitable method, such as a modified CTAB protocol, and assess its integrity and purity.

2. Library Preparation and Sequencing:

  • Enrich for mRNA using oligo(dT) magnetic beads.
  • Fragment the mRNA and synthesize first- and second-strand cDNA.
  • Perform end-repair, A-tailing, and ligate sequencing adapters.
  • Sequence the prepared libraries on a high-throughput platform like the Illumina HiSeq 2500.

3. Bioinformatic Analysis:

  • Quality Control: Remove adapter sequences and low-quality reads from the raw sequencing data.
  • Assembly: Assemble the high-quality reads into a de novo transcriptome using software like Trinity or SOAPdenovo-Trans, as a reference genome may not be available.
  • Annotation: Functionally annotate the assembled unigenes by performing BLAST searches against public protein databases (e.g., NCBI nr, UniProt). Assign Gene Ontology (GO) terms and map transcripts to KEGG pathways.
  • Differential Expression: Map reads from each sample back to the assembled transcriptome to quantify transcript abundance. Use tools like RSEM and edgeR to identify genes that are significantly upregulated in tissues with high piperine content (e.g., developing fruits) compared to tissues with low content (e.g., leaves).

4. Candidate Gene Validation:

  • Prioritize candidate genes based on their annotation (e.g., acyltransferases, CoA ligases, cytochrome P450s) and expression profile.
  • Validate the expression patterns of candidate genes using quantitative real-time PCR (qRT-PCR).
  • Functionally characterize the top candidates by proceeding with Protocol 1.

Protocol 3: Quantification of Piperine by LC-MS/MS

This protocol details a sensitive method for the quantification of piperine in biological matrices.

1. Sample Preparation and Extraction:

  • Homogenize a known weight of plant tissue (e.g., 100 mg) in a suitable solvent like methanol or ethanol.
  • Prepare a stock solution of an appropriate internal standard (IS), if available.
  • Add a known volume of extraction solvent (e.g., 500 µL of 50% aqueous methanol) to the homogenized tissue.
  • Vortex or sonicate the sample for 10-60 minutes to ensure complete extraction.
  • Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes.
  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

  • Chromatography:
  • Use a C18 analytical column.
  • Employ a mobile phase gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to aid ionization.
  • Set a flow rate of 0.5 - 1.0 mL/min.
  • Mass Spectrometry:
  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Optimize source parameters: capillary voltage (~3500 V), drying gas temperature (~300°C), and nebulizer pressure (~45 psi).
  • Perform analysis in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity. Select a precursor ion for piperine (m/z 286.1) and monitor specific product ions after collision-induced dissociation.

3. Data Analysis:

  • Create a calibration curve by analyzing a series of known concentrations of a piperine standard.
  • Calculate the ratio of the piperine peak area to the internal standard peak area.
  • Quantify the amount of piperine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound stands as the crucial, activated precursor at the heart of piperine biosynthesis. Its formation, catalyzed by a specific CoA ligase, represents the commitment step that channels the phenylpropanoid-derived piperic acid into the final amide-forming reaction. The subsequent condensation of this compound with piperidine, orchestrated by piperine synthase, completes the synthesis of this pharmacologically significant alkaloid. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers in natural product chemistry, plant biochemistry, and drug development. This knowledge provides a foundation for metabolic engineering efforts aimed at enhancing piperine production in heterologous systems and for synthesizing novel, bioactive piperamide analogs.

References

An In-depth Technical Guide to the Enzymes of the (E,E)-Piperonyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the metabolic pathway of (E,E)-piperonyl-CoA, a key intermediate in the biosynthesis of piperine and other related amides in Piper nigrum (black pepper). This document details the biosynthetic pathway, quantitative enzyme kinetics, and detailed experimental protocols for the characterization of these enzymes.

Introduction to the this compound Metabolic Pathway

The this compound metabolic pathway is a specialized branch of the phenylpropanoid pathway, primarily characterized in black pepper (Piper nigrum). This pathway is of significant interest due to its central role in the biosynthesis of piperine (1-piperoyl-piperidine), the alkaloid responsible for the pungency of black pepper.[1] Piperine and related piperamides exhibit a wide range of pharmacological activities, making the enzymes in this pathway potential targets for biotechnological production and drug development.[2]

The metabolic pathway, as currently understood, primarily revolves around the biosynthesis of this compound and its subsequent utilization for amide synthesis. The catabolism of this compound in Piper nigrum is not well-documented, suggesting that its metabolic fate is predominantly directed towards the synthesis of piperamides. The core of this pathway involves three key enzymatic steps that convert feruperic acid to piperine, with this compound acting as the activated intermediate.[1]

Core Enzymes and Biosynthetic Pathway

The biosynthesis of piperine from feruperic acid via this compound is catalyzed by a sequence of three key enzymes. The pathway begins with the formation of the characteristic methylenedioxy bridge, followed by the activation of the resulting piperic acid to its CoA-thioester, and finally, the condensation with piperidine to form piperine.[1]

A diagram of the biosynthetic pathway is presented below:

Piperonyl_CoA_Pathway Feruperic_acid Feruperic acid Piperic_acid Piperic acid Feruperic_acid->Piperic_acid CYP719A37 Piperoyl_CoA This compound Piperic_acid->Piperoyl_CoA Piperic acid CoA ligase Piperine Piperine Piperoyl_CoA->Piperine Piperine synthase Piperidine Piperidine Piperidine->Piperine

Figure 1: Biosynthetic pathway of piperine from feruperic acid.
CYP719A37: Methylenedioxy Bridge Formation

CYP719A37 is a cytochrome P450 monooxygenase that catalyzes the decisive step of forming the 3,4-methylenedioxy bridge in the aromatic ring of the precursor molecule.[3] This enzyme is highly specific for its substrate, feruperic acid, and does not act on structurally related compounds like ferulic acid or feruperine. The formation of this bridge is a critical step in the biosynthesis of piperic acid, the direct precursor for this compound formation. The gene encoding CYP719A37 is preferentially expressed in the immature fruits of Piper nigrum, which correlates with the accumulation of piperine during fruit development.

Piperic Acid CoA Ligase: Acyl-CoA Thioester Synthesis

Piperic acid CoA ligase is responsible for the activation of piperic acid through the formation of a high-energy thioester bond with coenzyme A, yielding this compound. This activation is an essential prerequisite for the subsequent amide bond formation. The enzyme displays high specificity for piperic acid and does not efficiently utilize other hydroxycinnamic acids such as caffeic acid, 4-coumaric acid, or ferulic acid. Similar to CYP719A37, the expression of the gene for piperic acid CoA ligase is highest in immature green fruits.

Piperine Synthase (PS) and Piperamide Synthase (PAS)

Piperine synthase (PS) is a member of the BAHD-type acyltransferase superfamily and catalyzes the final step in piperine biosynthesis: the condensation of this compound with piperidine. A second, closely related enzyme, termed piperamide synthase (PAS), is also present in black pepper fruits. While both enzymes can synthesize piperine, piperine synthase is more specific for piperoyl-CoA and piperidine. In contrast, piperamide synthase exhibits broader substrate promiscuity, accepting a variety of acyl-CoAs and amine acceptors, leading to the formation of a diverse range of piperamides found in black pepper.

Quantitative Data for Key Enzymes

The following table summarizes the available quantitative kinetic data for piperine synthase and piperamide synthase. While specific activity has been confirmed for CYP719A37 and piperic acid CoA ligase, detailed kinetic parameters (Km, kcat) are not yet fully reported in the literature.

EnzymeSubstrateApparent Km (mM)Apparent kcat (s-1)kcat/Km (s-1M-1)Optimal pH
Piperine Synthase This compound0.342 ± 0.0601.01 ± 0.1229538.0
Piperidine7.6 ± 0.50.47 ± 0.1116.28.0
Piperamide Synthase This compound0.196 ± 0.0090.35 ± 0.011786N/A
Piperidine8.69 ± 3.60.27 ± 0.0231.1N/A

Data sourced from Schnabel et al., 2021. N/A: Not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the enzymes in the this compound metabolic pathway.

Heterologous Expression and Purification of Piperine Synthase

The following protocol is adapted for the expression of piperine synthase in E. coli and subsequent purification.

4.1.1 Gene Cloning and Expression Vector Construction

  • Isolate total RNA from immature Piper nigrum fruits.

  • Synthesize cDNA using reverse transcriptase.

  • Amplify the coding sequence of piperine synthase via PCR using specific primers.

  • Clone the PCR product into an expression vector (e.g., pET vector series) containing an N-terminal His-tag for affinity purification.

  • Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

4.1.2 Protein Expression

  • Grow a single colony of transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

4.1.3 Protein Purification

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

  • Elute the His-tagged piperine synthase with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Analyze the purified protein fractions by SDS-PAGE.

  • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.

  • Store the purified enzyme at -80°C.

Enzyme Activity Assay for Piperine Synthase

The activity of piperine synthase is typically determined by quantifying the formation of piperine using LC-MS.

4.2.1 Reaction Mixture

  • Purified piperine synthase (1-2 µg)

  • This compound (200 µM)

  • Piperidine (4 mM)

  • Tris-HCl buffer (30 mM, pH 8.0)

  • DTT (1 mM)

  • Total reaction volume: 50 µL

4.2.2 Assay Procedure

  • Prepare the this compound substrate either through chemical synthesis or enzymatic synthesis using piperic acid and a specific CoA ligase.

  • Combine the buffer, DTT, piperidine, and enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction mixture at 30°C for up to 30 minutes.

  • Stop the reaction by adding an equal volume of methanol containing an internal standard.

  • Centrifuge the mixture to precipitate the protein.

  • Analyze the supernatant by LC-MS.

4.2.3 LC-MS Analysis

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: Monitor the formation of piperine by its specific mass-to-charge ratio (m/z) in positive ion mode.

  • Quantification: Calculate the amount of piperine formed by comparing its peak area to a standard curve of authentic piperine.

A general workflow for enzyme characterization is depicted below:

Experimental_Workflow cluster_0 Gene to Protein cluster_1 Enzyme Characterization Cloning Gene Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assay (LC-MS / Photometric) Purification->Assay Kinetics Kinetic Analysis (Km, kcat) Assay->Kinetics Optimization Optimization (pH, Temperature) Assay->Optimization

Figure 2: General experimental workflow for enzyme characterization.

Metabolic Fate of this compound

While plants possess general catabolic pathways for acyl-CoAs, such as β-oxidation, which primarily occurs in peroxisomes, a specific catabolic pathway for this compound has not been identified in Piper nigrum. It is plausible that any excess this compound could be hydrolyzed back to piperic acid or enter general phenylpropanoid catabolism, but the primary metabolic flux appears to be directed towards the synthesis of pungent and bioactive amides.

Conclusion and Future Perspectives

The enzymes of the this compound metabolic pathway, particularly CYP719A37, piperic acid CoA ligase, and piperine synthase, have been successfully identified and characterized, providing a clear picture of piperine biosynthesis. The availability of quantitative kinetic data for piperine synthase and piperamide synthase offers a solid foundation for metabolic engineering efforts aimed at the microbial production of piperine and other valuable piperamides.

Future research should focus on obtaining detailed kinetic parameters for CYP719A37 and piperic acid CoA ligase to create more accurate metabolic models. Furthermore, elucidating the upstream pathway leading to feruperic acid and the regulatory mechanisms governing the expression of these biosynthetic genes will be crucial for a complete understanding of this important metabolic pathway. Investigating the potential for substrate channeling and the formation of metabolons (protein complexes of sequential enzymes) could also provide insights into the efficiency of piperine biosynthesis in vivo.

References

An In-depth Technical Guide to the Characterization and Kinetics of Piperoyl-CoA Ligase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperoyl-CoA ligase is a key enzyme in the biosynthesis of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum)[1][2]. This enzyme catalyzes the ATP-dependent formation of a thioester bond between piperic acid and coenzyme A (CoA), producing piperoyl-CoA, a direct precursor for piperine synthesis[1][3]. Understanding the biochemical properties and kinetic behavior of piperoyl-CoA ligase is crucial for metabolic engineering efforts aimed at enhancing piperine production and for the potential development of novel therapeutic agents, given piperine's diverse pharmacological activities[3]. This guide provides a comprehensive overview of the characterization, kinetics, and experimental methodologies related to piperoyl-CoA ligase.

Biochemical Characterization and Function

Piperoyl-CoA ligase belongs to the family of adenylate-forming enzymes, specifically the 4-coumarate-CoA ligase (4CL) family. It plays a pivotal role in the phenylpropanoid pathway, channeling piperic acid towards the synthesis of piperine. The enzyme is predominantly expressed in the immature green fruits of Piper nigrum, with lower expression levels observed in leaves and flowers, and is absent in the roots. This expression pattern correlates with the accumulation of piperine in the developing fruit. The formation of piperoyl-CoA is an essential step for the subsequent condensation with piperidine, catalyzed by piperine synthase, to yield piperine.

Substrate Specificity and Kinetics

Piperoyl-CoA ligase from Piper nigrum exhibits a high degree of substrate specificity. Extensive in vitro analysis has demonstrated its pronounced preference for piperic acid. The enzyme shows no activity towards other structurally related phenylpropanoids, including feruperic acid, caffeic acid, 4-coumaric acid, ferulic acid, and sinapic acid. This specificity is attributed to the unique architecture of its active site, which perfectly accommodates piperic acid, as suggested by in silico modeling studies. The kinetic parameters of piperoyl-CoA ligase have been determined for its primary substrate, piperic acid, and a synthetic analog, 5-phenylpentanoic acid.

Quantitative Kinetic Data
SubstrateKm (μM)Vmax (nmol/sec/mg protein)kcat (s-1)Catalytic Efficiency (kcat/Km) (s-1M-1)
Piperic Acid43.319.61.092.52 x 104
5-Phenylpentanoic Acid24.3Not ReportedNot ReportedNot Reported

Note: The catalytic efficiency was calculated from the provided Km and kcat values.

Signaling and Metabolic Pathway

Piperoyl-CoA ligase is a crucial enzyme in the biosynthetic pathway of piperine. This pathway involves precursors from both the phenylpropanoid and lysine metabolic routes.

Piperine_Biosynthesis Phenylalanine Phenylalanine Ferulic_acid Ferulic acid Phenylalanine->Ferulic_acid ... Feruperic_acid Feruperic acid Ferulic_acid->Feruperic_acid ... Piperic_acid Piperic acid Feruperic_acid->Piperic_acid Piperoyl_CoA Piperoyl-CoA Piperic_acid->Piperoyl_CoA ATP, CoA Piperine Piperine Piperoyl_CoA->Piperine Lysine Lysine Piperidine Piperidine Lysine->Piperidine ... Piperidine->Piperine CYP719A37 CYP719A37 CYP719A37->Feruperic_acid PipCoA_ligase Piperoyl-CoA Ligase PipCoA_ligase->Piperic_acid PS Piperine Synthase PS->Piperoyl_CoA PS->Piperidine

Caption: Hypothetical biosynthetic pathway of piperine.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and kinetic analysis of piperoyl-CoA ligase.

Recombinant Enzyme Expression and Purification

This protocol describes the heterologous expression of piperoyl-CoA ligase in E. coli and its subsequent purification.

Enzyme_Purification_Workflow Cloning Cloning of PipCoA ligase cDNA into expression vector (e.g., pQE30) Transformation Transformation of E. coli Cloning->Transformation Culture Culturing and Induction (e.g., with IPTG) Transformation->Culture Harvesting Cell Harvesting (Centrifugation) Culture->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis IMAC Immobilized Metal Affinity Chromatography (IMAC) Lysis->IMAC SEC Size Exclusion Chromatography (SEC) IMAC->SEC Storage Concentration and Storage (-80°C) SEC->Storage

Caption: Workflow for recombinant piperoyl-CoA ligase purification.

Methodology:

  • Cloning: The cDNA of piperoyl-CoA ligase is cloned into a suitable expression vector, such as pQE30, which allows for the expression of a His-tagged fusion protein.

  • Expression: The expression vector is transformed into a suitable E. coli strain. The cells are cultured to an appropriate optical density, and protein expression is induced (e.g., with IPTG).

  • Purification:

    • Cells are harvested by centrifugation and lysed.

    • The crude lysate is subjected to immobilized metal affinity chromatography (IMAC) to capture the His-tagged protein.

    • Further purification is achieved through size exclusion chromatography (SEC) using a column such as HiLoad 16/60 Superdex 200.

  • Buffer Exchange and Storage: The buffer of the purified enzyme is exchanged to a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM DTT, 20 mM NaCl, and 15% glycerol) using desalting columns. The enzyme is then concentrated and stored at -80°C.

Enzyme Activity Assays

The activity of piperoyl-CoA ligase can be determined using photometric or LC-MS-based assays.

a) Photometric Assay

This assay relies on the bathochromic shift (an increase in absorption wavelength) that occurs upon the formation of the thioester bond in piperoyl-CoA.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), ATP, CoA, MgCl₂, and the substrate (e.g., piperic acid at 50 µM).

  • Initiation: The reaction is initiated by adding the purified enzyme.

  • Measurement: The change in absorbance is monitored over time using a spectrophotometer, with spectra recorded from 290 to 410 nm. The formation of piperoyl-CoA is indicated by a characteristic absorbance shift of approximately 25 nm.

  • Control: A reaction with heat-inactivated enzyme is used as a negative control.

b) LC-DAAD-MS-Based Assay

This highly sensitive and specific method allows for the direct detection and quantification of the substrate and product.

Methodology:

  • Reaction: The enzymatic reaction is performed as described for the photometric assay.

  • Quenching: The reaction is stopped at specific time points.

  • Analysis: The reaction mixture is analyzed by liquid chromatography coupled to a diode array detector and a mass spectrometer (LC-DAAD-MS).

  • Detection: Piperic acid and piperoyl-CoA are identified and quantified based on their retention times (RT), UV spectra, and mass-to-charge ratios (m/z). For instance, piperic acid has been detected at an RT of 6.27 min with an m/z of 217.1 [M-H]⁻, while piperoyl-CoA is detected at an RT of 5.74 min with an m/z of 968.16 [M+H]⁺.

Kinetic Parameter Determination

To determine the kinetic parameters (Km and Vmax), enzyme activity is measured at varying substrate concentrations.

Methodology:

  • Varying Substrate Concentrations: A series of reactions are set up with a fixed enzyme concentration and varying concentrations of the substrate (e.g., piperic acid).

  • Activity Measurement: The initial reaction rates are determined using either the photometric or LC-MS-based assay.

  • Data Analysis: The initial rates are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to calculate the Km and Vmax values.

Conclusion

Piperoyl-CoA ligase is a highly specific and efficient enzyme that plays a critical, rate-limiting step in piperine biosynthesis. The detailed characterization and kinetic analysis of this enzyme, facilitated by the robust experimental protocols outlined in this guide, provide a solid foundation for future research. These endeavors may include the metabolic engineering of piperine production in plants or microbial systems, as well as the exploration of this enzyme as a potential target for drug development. The provided data and methodologies serve as a valuable resource for researchers in the fields of biochemistry, metabolic engineering, and pharmaceutical sciences.

References

An In-Depth Technical Guide on the Cellular Localization of (E,E)-Piperonyl-CoA Synthesis in Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-Piperonyl-CoA is a pivotal intermediate in the biosynthesis of several pharmacologically significant natural products, most notably piperine, the pungent compound in black pepper (Piper nigrum). Understanding the precise cellular and subcellular location of its synthesis is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds. This technical guide provides a comprehensive overview of the current knowledge on the cellular localization of the enzymatic machinery responsible for this compound synthesis in plant cells. We present a detailed biosynthetic pathway, summarize key quantitative data, outline relevant experimental protocols, and provide visual representations of the involved pathways and workflows.

The Biosynthetic Pathway of this compound

The synthesis of this compound is an extension of the general phenylpropanoid pathway. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions primarily occurring in the cytoplasm and on the surface of the endoplasmic reticulum (ER). The key enzymes and their respective reactions are detailed below.

Core Phenylpropanoid Pathway
  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step, the deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Branch Pathway to Piperonyl-CoA

The pathway from p-coumaroyl-CoA to this compound involves a series of elongation and modification steps that are still under active investigation. A recent study has shed light on the involvement of feruloyldiketide-CoA synthases in the extension of the side chain.[1] The subsequent key steps are:

  • Hypothetical Elongation and Modification Steps: A series of enzymatic reactions, likely involving synthases and reductases, are presumed to convert p-coumaroyl-CoA to feruperic acid.

  • CYP719A37: This crucial cytochrome P450 enzyme catalyzes the formation of the characteristic methylenedioxy bridge on feruperic acid to produce piperic acid.[2]

  • Piperic acid CoA ligase (PipCoA ligase): In the final step, this enzyme activates piperic acid to its CoA ester, this compound (also referred to as piperoyl-CoA).

The final product of this pathway, this compound, then serves as a substrate for piperine synthase in the biosynthesis of piperine.

Cellular and Subcellular Localization of Biosynthetic Enzymes

The synthesis of this compound is a spatially organized process within the plant cell, involving enzymes located in the cytoplasm and associated with the endoplasmic reticulum. The co-localization of these enzymes is thought to facilitate metabolic channeling, enhancing the efficiency of the pathway.

EnzymeSubcellular LocalizationTissue/Cell-type Localization
Phenylalanine Ammonia-Lyase (PAL) Primarily cytosolic, with some evidence of association with the endoplasmic reticulum and Golgi apparatus.Expressed in various tissues, including leaves and roots of Piper nigrum.
Cinnamate-4-Hydroxylase (C4H) Endoplasmic Reticulum (ER)[2][3]Expressed in various tissues of Piper nigrum.
4-Coumarate-CoA Ligase (4CL) Cytosolic, with some isoforms potentially associated with the cytomembrane.[4]Different isoforms show tissue-specific expression in Piper nigrum, with Pn4CL1 highest in roots, Pn4CL2 in fruits, and Pn4CL3 in leaves.
CYP719A37 Endoplasmic Reticulum (ER) (inferred as a cytochrome P450)Preferentially expressed in the developing fruits of Piper nigrum.
Piperic acid CoA ligase (PipCoA ligase) Likely cytosolic or ER-associated (inferred from pathway context).Highest expression in immature green fruits of Piper nigrum.
Piperine Synthase (PS) Co-localized with piperine in specialized idioblast cells.Primarily in the fruit perisperm of Piper nigrum.

Quantitative Data

Enzyme Kinetic Properties
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Source
Pn4CL3 3,4-methylenedioxycinnamic acid--~2.6 times higher than for coumaric acid
Pn4CL3 piperic acid--~2.6 times higher than for coumaric acid
Piperic acid CoA ligase piperic acid43.31.09-
Piperine Synthase piperoyl-CoA342 ± 601.01 ± 0.122953
Gene Expression Data

Transcriptome analyses of Piper nigrum have revealed the expression patterns of genes encoding the enzymes of the this compound biosynthetic pathway. The expression of many of these genes is upregulated in developing fruits, consistent with the accumulation of piperine in this organ.

GeneOrgan of Highest Expression in Piper nigrumSource
PnPAL Young fruits (stage 1)
PnC4H -
Pn4CL1 Roots
Pn4CL2 Fruits
Pn4CL3 Leaves
CYP719A37 Developing fruits
PipCoA ligase Immature green fruits

Experimental Protocols

Immunolocalization of Proteins in Plant Tissues

This protocol is adapted from established methods for localizing proteins in plant tissue sections.

4.1.1. Tissue Fixation and Embedding

  • Fix small pieces of Piper nigrum fruit tissue in a solution of 4% (w/v) paraformaldehyde in phosphate-buffered saline (PBS), pH 7.4, for 4-6 hours at 4°C.

  • Dehydrate the tissue through a graded ethanol series (30%, 50%, 70%, 85%, 95%, 100% ethanol, 1 hour each).

  • Infiltrate the tissue with a paraffin wax substitute, following the manufacturer's instructions.

  • Embed the tissue in wax blocks and allow to solidify.

4.1.2. Sectioning and Slide Preparation

  • Section the embedded tissue into 8-10 µm thick sections using a microtome.

  • Float the sections on a drop of water on adhesive-coated microscope slides.

  • Dry the slides overnight at 42°C.

4.1.3. Immunostaining

  • Dewax the sections in xylene (2 x 10 min) and rehydrate through a graded ethanol series to water.

  • Perform antigen retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95°C for 20 minutes.

  • Block non-specific binding by incubating the sections in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the sections with the primary antibody (e.g., anti-PAL, anti-C4H) diluted in blocking buffer overnight at 4°C.

  • Wash the sections three times with PBS containing 0.1% Tween-20.

  • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Wash the sections as in step 5.

  • Mount the sections with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the sections using a fluorescence or confocal microscope.

Subcellular Fractionation of Plant Cells

This protocol outlines a general procedure for separating major subcellular compartments from plant tissues.

4.2.1. Homogenization

  • Harvest fresh Piper nigrum tissue (e.g., developing fruits) and chop finely on ice.

  • Homogenize the tissue in a cold extraction buffer (e.g., containing sucrose, buffer, and protease inhibitors) using a mortar and pestle or a blender.

  • Filter the homogenate through several layers of cheesecloth or miracloth to remove cell debris.

4.2.2. Differential Centrifugation

  • Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and intact chloroplasts.

  • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 min at 4°C) to pellet mitochondria.

  • Collect the supernatant and centrifuge at an even higher speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi).

  • The final supernatant represents the cytosolic fraction.

4.2.3. Analysis of Fractions

  • Resuspend each pellet in an appropriate buffer.

  • Determine the protein concentration of each fraction.

  • Perform western blot analysis using antibodies against marker proteins for each compartment (e.g., histone H3 for nuclei, V-ATPase for vacuole, cytochrome c oxidase for mitochondria, BiP for ER, and UGPase for cytosol) to assess the purity of the fractions.

  • Conduct enzyme assays for the enzymes of interest in each fraction to determine their subcellular localization.

Visualizations

Biosynthetic Pathway of this compound

Piperonyl_CoA_Pathway cluster_enzymes Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid Phe->Cinnamic pCoumaric p-Coumaric Acid Cinnamic->pCoumaric pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA Feruperic Feruperic Acid pCoumaroylCoA->Feruperic Piperic Piperic Acid Feruperic->Piperic PiperonylCoA This compound Piperic->PiperonylCoA PAL PAL C4H C4H CL4 4CL Elongation Elongation/ Modification CYP719A37 CYP719A37 PipCoALigase PipCoA ligase

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Cellular Localization of this compound Synthesis

Cellular_Localization cluster_cell Plant Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PAL PAL Cinnamic trans-Cinnamic Acid PAL->Cinnamic CL4 4CL pCoumaroylCoA p-Coumaroyl-CoA CL4->pCoumaroylCoA PipCoALigase PipCoA ligase PiperonylCoA This compound PipCoALigase->PiperonylCoA C4H C4H pCoumaric p-Coumaric Acid C4H->pCoumaric CYP719A37 CYP719A37 Piperic Piperic Acid CYP719A37->Piperic Phe L-Phenylalanine Phe->PAL Cinnamic->C4H pCoumaric->CL4 Feruperic Feruperic Acid pCoumaroylCoA->Feruperic Elongation/ Modification Feruperic->CYP719A37 Piperic->PipCoALigase

Caption: Subcellular localization of enzymes in this compound synthesis.

Experimental Workflow for Immunolocalization

Immunolocalization_Workflow start Start: Plant Tissue Sample fixation Tissue Fixation (e.g., 4% PFA) start->fixation embedding Dehydration & Wax Embedding fixation->embedding sectioning Microtome Sectioning (8-10 µm) embedding->sectioning dewax Dewaxing & Rehydration sectioning->dewax antigen_retrieval Antigen Retrieval dewax->antigen_retrieval blocking Blocking (e.g., 5% BSA) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab mounting Mounting & Counterstaining (e.g., DAPI) secondary_ab->mounting visualization Fluorescence Microscopy/ Confocal Microscopy mounting->visualization end End: Protein Localization Image visualization->end

Caption: Workflow for immunolocalization of proteins in plant tissues.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex, multi-step process that is spatially organized within the plant cell, primarily involving cytosolic and ER-localized enzymes. While significant progress has been made in identifying and characterizing the key enzymes in the latter stages of the pathway, particularly in Piper nigrum, the early steps of side-chain elongation and modification remain an active area of research. Future work should focus on the definitive identification and subcellular localization of the enzymes responsible for the conversion of p-coumaroyl-CoA to feruperic acid. A complete understanding of the spatial organization of this pathway will be instrumental for the successful metabolic engineering of plants and microorganisms for the enhanced production of piperine and other valuable piperamides.

References

Metabolic Flux Analysis of the (E,E)-Piperonyl-CoA Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-Piperonyl-CoA is a key intermediate in the biosynthesis of several bioactive specialized plant metabolites, most notably piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum). Understanding the metabolic flux through this pathway is critical for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the application of Metabolic Flux Analysis (MFA) to elucidate the dynamics of the this compound pathway.

Metabolic Flux Analysis is a powerful experimental technique used to quantify the rates of metabolic reactions within a biological system.[1] By employing isotopic tracers, typically ¹³C-labeled substrates, MFA allows for the precise measurement of the flow of metabolites through a network, identifying potential bottlenecks and regulatory control points.[2][3] This guide will detail the experimental protocols, data analysis, and visualization methods necessary to conduct a comprehensive MFA of the this compound pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a branch of the phenylpropanoid pathway. The final step in the formation of piperine involves the condensation of piperoyl-CoA with piperidine, a reaction catalyzed by piperine synthase.[4][5] The formation of piperoyl-CoA itself is facilitated by piperoyl-CoA ligases. The pathway is understood to involve the following key steps, originating from the general phenylpropanoid pathway:

  • Phenylalanine serves as the initial precursor.

  • A series of enzymatic reactions leads to the formation of ferulic acid .

  • A cytochrome P450 oxidoreductase, CYP719A37, has been identified to catalyze the formation of the characteristic methylenedioxy bridge to produce piperic acid from feruperic acid.

  • Piperoyl-CoA ligase then activates piperic acid to form This compound .

  • Finally, piperine synthase , a BAHD-type acyltransferase, catalyzes the transfer of the piperoyl group from this compound to piperidine, forming piperine .

A simplified representation of the terminal steps of the pathway is presented below.

Piperonyl_CoA_Pathway Feruperic_Acid Feruperic Acid Piperic_Acid Piperic Acid Feruperic_Acid->Piperic_Acid CYP719A37 Piperonyl_CoA This compound Piperic_Acid->Piperonyl_CoA Piperoyl-CoA Ligase Piperine Piperine Piperonyl_CoA->Piperine Piperidine Piperidine Piperidine->Piperine Piperine Synthase

Figure 1: Simplified biosynthetic pathway leading to piperine from feruperic acid.

Experimental Protocols for ¹³C-Metabolic Flux Analysis

The core of MFA lies in tracing the metabolic fate of isotopically labeled substrates. For the this compound pathway, a steady-state ¹³C-MFA experiment is the method of choice.

Plant Material and Culture Conditions
  • Plant System: Cell suspension cultures of Piper nigrum are ideal for achieving a metabolic and isotopic steady state. Alternatively, developing fruits, where the pathway is highly active, can be used.

  • Culture Medium: A defined synthetic medium is crucial to control the isotopic composition of the carbon sources. The medium should contain a known concentration of glucose as the primary carbon source.

  • Isotopically Labeled Substrate: A mixture of [1-¹³C]glucose and [U-¹³C]glucose (e.g., 80% and 20% respectively) is commonly used to ensure sufficient labeling across various metabolites.

Isotope Labeling Experiment
  • Establish Steady State: Grow plant cells in the defined medium with unlabeled glucose until they reach a metabolic steady state (i.e., constant growth rate and metabolite concentrations).

  • Introduce Labeled Substrate: Replace the unlabeled glucose with the ¹³C-labeled glucose mixture.

  • Achieve Isotopic Steady State: Continue the culture until the isotopic labeling of intracellular metabolites becomes constant. This typically requires several cell doubling times.

  • Harvesting: Rapidly harvest the cells. Quenching metabolism instantly is critical to prevent changes in metabolite levels and labeling patterns. This is often achieved by flash-freezing in liquid nitrogen.

Metabolite Extraction and Analysis
  • Extraction: Extract metabolites from the harvested cells using a suitable solvent system (e.g., a cold methanol/chloroform/water mixture).

  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids are typically derivatized to make them volatile.

  • Mass Spectrometry: Analyze the isotopic labeling patterns of key metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). Of particular interest are the proteinogenic amino acids, as their labeling patterns reflect the labeling of their precursor molecules in central carbon metabolism.

The overall experimental workflow is depicted in the following diagram.

MFA_Workflow cluster_culture Cell Culture cluster_analysis Analysis cluster_modeling Computational Modeling Culture Establish Steady-State Culture Labeling Introduce ¹³C-Labeled Glucose Culture->Labeling Harvest Harvest at Isotopic Steady State Labeling->Harvest Extraction Metabolite Extraction Harvest->Extraction MS_Analysis GC-MS / LC-MS Analysis Extraction->MS_Analysis Data_Processing Process Mass Isotopomer Data MS_Analysis->Data_Processing Flux_Calculation Calculate Metabolic Fluxes Data_Processing->Flux_Calculation

Figure 2: General experimental workflow for ¹³C-Metabolic Flux Analysis.

Data Presentation and Interpretation

The primary quantitative data from an MFA experiment are the mass isotopomer distributions of measured metabolites. These data are then used in a computational model to estimate the metabolic fluxes.

Table 1: Hypothetical Mass Isotopomer Distribution Data

This table illustrates the type of raw data obtained from MS analysis of proteinogenic amino acids. The values represent the fractional abundance of each mass isotopomer (M+0, M+1, etc.).

Amino AcidPrecursor MetaboliteM+0M+1M+2M+3M+4
AlaninePyruvate0.350.250.300.100.00
PhenylalaninePhosphoenolpyruvate + Erythrose-4-P0.200.220.250.180.15
AspartateOxaloacetate0.300.280.250.120.05
Glutamateα-Ketoglutarate0.250.260.240.150.10
Table 2: Calculated Relative Fluxes

A computational model of the cell's metabolic network is used to fit the mass isotopomer data and calculate the relative fluxes through key pathways. The fluxes are typically normalized to the rate of substrate uptake.

Reaction/PathwayRelative Flux (Normalized to Glucose Uptake = 100)
Glycolysis85.0 ± 5.2
Pentose Phosphate Pathway15.0 ± 2.1
TCA Cycle60.3 ± 4.5
Phenylpropanoid Pathway Entry5.7 ± 0.8
This compound Synthesis 1.2 ± 0.3
Piperine Synthesis1.1 ± 0.3

These results would indicate the proportion of carbon that is channeled from central metabolism into the synthesis of this compound and subsequently into piperine.

Logical Framework for Flux Determination

The determination of metabolic fluxes from isotope labeling data is a complex computational problem. The general logic is outlined below.

Flux_Determination_Logic Input_Data Mass Isotopomer Distributions (from MS) Comparison Compare Simulated vs. Experimental Data Input_Data->Comparison Metabolic_Model Stoichiometric Model of Cellular Metabolism Simulation Simulate Expected Labeling Patterns Metabolic_Model->Simulation Assumed_Fluxes Initial Assumed Flux Values Assumed_Fluxes->Simulation Simulation->Comparison Optimization Minimize Error by Adjusting Fluxes Comparison->Optimization Error > Threshold Final_Fluxes Best-Fit Metabolic Flux Map Comparison->Final_Fluxes Error < Threshold Optimization->Simulation

Figure 3: Logical flow for the computational determination of metabolic fluxes.

Conclusion

Metabolic Flux Analysis provides a quantitative framework to understand the operational state of the this compound pathway. By applying the protocols outlined in this guide, researchers can gain valuable insights into the regulation of piperine biosynthesis. This knowledge is essential for developing rational metabolic engineering strategies to enhance the production of piperine and other valuable metabolites derived from this pathway, with significant implications for drug development and the broader biotechnology industry. The identification of flux control points can guide the selection of genetic targets for upregulation or downregulation to redirect metabolic resources towards the desired product.

References

The Elusive Precursor: A Technical Guide to the Natural Occurrence and Analysis of (E,E)-Piperonyl-CoA in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of (E,E)-piperonyl-CoA, a key metabolic intermediate in the biosynthesis of pungent and bioactive compounds in the plant kingdom. While its role as a direct precursor to piperine, the signature compound of black pepper, is well-established, its broader occurrence, in-vivo concentration, and the detailed protocols for its analysis are not widely consolidated. This document provides a comprehensive overview of its known natural sources, detailed experimental protocols for its study, and the biosynthetic pathway in which it participates.

Natural Occurrence of this compound

Current scientific literature indicates that the natural occurrence of this compound is highly specialized and taxonomically restricted. Extensive research has identified this molecule as a crucial intermediate in the biosynthesis of piperine and related piperamides within the Piperaceae family , commonly known as the pepper family.[1][2][3]

Specifically, its presence is integral to the metabolism of:

  • Piper nigrum (Black Pepper): this compound is the activated acyl-donor required for the final step of piperine synthesis in black pepper fruits.[4][5] The enzymes responsible for its formation and utilization are highly expressed in the fruit's perisperm and the root cortex, where piperine accumulates.

  • Piper longum (Long Pepper): Transcriptome analysis suggests that a similar biosynthetic pathway, and therefore the involvement of this compound, is active in this species for the production of piperine.

To date, there is a notable lack of evidence for the natural occurrence of this compound in plant species outside of the Piperaceae family. This suggests that the metabolic machinery to produce and utilize this specific acyl-CoA ester is a unique evolutionary trait of this plant group.

Quantitative Data

A thorough review of existing literature reveals a significant gap in the quantitative analysis of this compound itself. Acyl-CoA esters are typically present in very low concentrations and are metabolically transient, making their quantification challenging. Consequently, there are no published reports detailing the specific concentration (e.g., in nmol/g fresh weight) of this compound in any plant tissue.

However, the concentration of its direct downstream product, piperine, has been quantified in Piper nigrum. In developing black pepper fruits, piperine content can reach up to 100 nmol/mg fresh weight approximately 100 days after anthesis. This substantial accumulation of the final product implies a steady but likely low-level flux of this compound through the biosynthetic pathway.

For researchers aiming to generate this missing data, the following table structure is recommended for presenting quantitative findings.

Plant SpeciesTissue/OrganDevelopmental StageThis compound Concentration (nmol/g FW) ± SDAnalytical MethodReference
Piper nigrumFruit Perisperm40-60 Days Post-AnthesisData Not AvailableLC-MS/MS[Future Study]
Piper nigrumRoot CortexMatureData Not AvailableLC-MS/MS[Future Study]

Biosynthetic Pathway

This compound is a central intermediate in the final stages of piperine biosynthesis. The pathway branches from the general phenylpropanoid pathway and involves a series of enzymatic reactions to construct the characteristic piperoyl moiety, which is then activated with Coenzyme A.

The key steps involving this compound are:

  • Methylenedioxy Bridge Formation: The enzyme CYP719A37, a cytochrome P450 monooxygenase, catalyzes the formation of the 3,4-methylenedioxy bridge on feruperic acid to yield piperic acid.

  • CoA Ligation: A specific piperic acid CoA ligase then activates piperic acid by attaching Coenzyme A, forming the high-energy thioester bond of This compound .

  • Amide Bond Formation: Finally, the enzyme piperine synthase, a BAHD-type acyltransferase, catalyzes the transfer of the piperoyl group from this compound to the piperidine heterocycle, forming piperine.

Piperine_Biosynthesis cluster_final_step Feruperic_Acid Feruperic Acid Piperic_Acid Piperic Acid Feruperic_Acid->Piperic_Acid  CYP719A37 Piperonyl_CoA This compound Piperic_Acid->Piperonyl_CoA  Piperic Acid  CoA Ligase Piperine Piperine Piperonyl_CoA->Piperine  Piperine  Synthase Piperidine Piperidine Piperidine->Piperine

Figure 1: Simplified biosynthetic pathway of piperine, highlighting the central role of this compound.

Experimental Protocols

Protocol for Extraction and Quantification of this compound via LC-MS/MS

This protocol is synthesized from established methods for analyzing acyl-CoA esters in plant tissues. Optimization may be required depending on the specific plant material.

1. Tissue Harvesting and Homogenization: a. Flash-freeze plant tissue (e.g., P. nigrum fruits) in liquid nitrogen immediately upon collection to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. c. Weigh approximately 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

2. Extraction: a. Prepare an extraction buffer of 75% isopropanol, 25% 50 mM KH2PO4 buffer (pH 7.2), containing internal standards (e.g., 13C-labeled acyl-CoAs, if available). b. Add 1 mL of ice-cold extraction buffer to the tissue powder. c. Vortex vigorously for 10 minutes at 4°C. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube. For robust quantification, a solid-phase extraction (SPE) cleanup step using an Oasis HLB or similar cartridge is recommended to remove interfering compounds.

3. LC-MS/MS Analysis: a. Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 10 mM ammonium acetate or 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40°C. b. Mass Spectrometry (Triple Quadrupole):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The precursor ion will be the [M+H]+ adduct. Key product ions derive from the fragmentation of the CoA moiety (e.g., adenosine triphosphate nucleotide, pantetheine fragments).
  • Quantification: Create a standard curve using a synthesized this compound standard of known concentration. Normalize the results against the internal standard and the initial fresh weight of the tissue.

Protocol for Piperine Synthase Enzyme Assay

This protocol is based on the functional characterization of piperine synthase from P. nigrum.

1. Substrate Preparation: a. This compound must be synthesized enzymatically using a recombinant piperic acid CoA ligase or chemically. b. Prepare a stock solution of piperidine in an appropriate buffer (e.g., 50% DMSO). c. Prepare a stock solution of the purified recombinant piperine synthase enzyme.

2. Enzyme Reaction: a. In a 1.5 mL microcentrifuge tube, combine the following in a total volume of 100 µL:

  • 100 mM Tris-HCl buffer (pH 8.0).
  • This compound (final concentration ~350 µM).
  • Piperidine (final concentration ~7.5 mM). b. Initiate the reaction by adding the piperine synthase enzyme (1-5 µg). c. Incubate the reaction at 30°C for 30-60 minutes. d. Stop the reaction by adding an equal volume of ethyl acetate or methanol to precipitate the protein and extract the product.

3. Product Analysis by HPLC: a. Centrifuge the stopped reaction mixture at high speed for 10 minutes. b. Transfer the supernatant to an HPLC vial. c. Analyze the sample using a C18 reversed-phase column. d. Use a mobile phase of water (with 0.1% formic acid) and acetonitrile. e. Monitor for the formation of piperine at ~340 nm. f. Quantify the product by comparing the peak area to a standard curve of pure piperine.

Visualizations of Workflows and Relationships

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest 1. Harvest Plant Tissue Freeze 2. Flash-Freeze (Liquid Nitrogen) Harvest->Freeze Grind 3. Cryogenic Grinding Freeze->Grind Add_Buffer 4. Add Cold Extraction Buffer Grind->Add_Buffer Vortex 5. Vortex at 4°C Add_Buffer->Vortex Centrifuge 6. Centrifuge Vortex->Centrifuge Collect_Supernatant 7. Collect Supernatant (Crude Extract) Centrifuge->Collect_Supernatant SPE 8. SPE Cleanup (Optional but Recommended) Collect_Supernatant->SPE LC_MS 9. LC-MS/MS Analysis (MRM Mode) SPE->LC_MS Data_Analysis 10. Data Analysis & Quantification LC_MS->Data_Analysis

Figure 2: General experimental workflow for the quantification of this compound in plant tissues.

References

Methodological & Application

Application Note: A Robust Chemoenzymatic Protocol for the Synthesis of (E,E)-Piperonyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E,E)-Piperonyl-CoA is a key activated intermediate in the biosynthesis of various secondary metabolites, including the pungent compound piperine found in black pepper (Piper nigrum). Access to this molecule is crucial for in vitro biochemical assays, metabolic engineering, and the synthesis of novel bioactive compounds. This application note provides a detailed chemoenzymatic protocol for the synthesis of this compound from its corresponding carboxylic acid, (E,E)-piperic acid. The protocol leverages the catalytic activity of a promiscuous 4-coumarate:CoA ligase (4CL), which activates the carboxylic acid precursor in an ATP-dependent manner to form the desired CoA thioester. This method offers high conversion rates and yields a product of high purity suitable for a range of research applications.

Data Summary

The following tables summarize the key quantitative data associated with this protocol, including the required reagents, their concentrations, and the typical yields and purity of the final product.

Table 1: Reagents for Enzymatic Synthesis of this compound

ReagentStock ConcentrationFinal Concentration
Tris-HCl (pH 8.0)1 M50 mM
MgCl₂1 M2.5 mM
ATP100 mM5 mM
Coenzyme A (CoA-SH)20 mM1.5 mM
(E,E)-Piperic Acid10 mM (in DMSO)0.5 mM
Purified 4-Coumarate:CoA Ligase (4CL)1-5 mg/mL~2-10 µM

Table 2: Typical Yields and Purity of this compound

ParameterValueMethod of Determination
Conversion Rate> 90%HPLC-UV
Isolated Yield~ 75-85%Solid-Phase Extraction
Purity> 95%HPLC-UV at 368 nm
Molar Extinction Coefficient (at 368 nm)30.8 x 10⁶ cm²/molUV-Spectrophotometry[1]

Experimental Protocols

This protocol is divided into three main sections: 1) Expression and Purification of 4-Coumarate:CoA Ligase, 2) Enzymatic Synthesis of this compound, and 3) Purification and Characterization of this compound.

Expression and Purification of 4-Coumarate:CoA Ligase (4CL)

A plant-derived 4-coumarate:CoA ligase, such as an isoform from Piper nigrum (e.g., Pn4CL3) or a well-characterized promiscuous 4CL, is recommended for this synthesis[2]. The following is a general protocol for the expression and purification of a His-tagged 4CL from Escherichia coli.

Methodology:

  • Transformation: Transform E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET series) containing the codon-optimized gene for the His-tagged 4CL.

  • Culture Growth:

    • Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the transformed E. coli.

    • Incubate overnight at 37°C with shaking (220 rpm).

    • Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein Expression:

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Incubate the culture for an additional 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Purify the His-tagged 4CL from the clarified lysate using nickel-chelating affinity chromatography (e.g., Ni-NTA resin) according to the manufacturer's instructions[3].

    • Wash the column with a buffer containing 20-40 mM imidazole to remove non-specifically bound proteins.

    • Elute the 4CL protein with an elution buffer containing 250-500 mM imidazole.

    • Desalt the purified protein and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

    • Confirm the purity and concentration of the enzyme using SDS-PAGE and a Bradford assay, respectively. The purified enzyme can be stored at -80°C for several months[3].

Enzymatic Synthesis of this compound

This procedure is adapted from established methods for the enzymatic synthesis of aromatic Coenzyme A esters[3].

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order to a final volume of 1 mL:

    • 880 µL of a master mix containing 50 mM Tris-HCl (pH 8.0) and 2.5 mM MgCl₂.

    • 50 µL of 100 mM ATP.

    • 75 µL of 20 mM Coenzyme A.

    • 50 µL of 10 mM (E,E)-piperic acid (dissolved in DMSO).

  • Enzyme Addition: Initiate the reaction by adding 10-20 µL of the purified 4CL enzyme (1-5 mg/mL).

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. The progress of the reaction can be monitored by observing the decrease in free CoA using Ellman's reagent or by analytical HPLC.

  • Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl.

Purification and Characterization of this compound

A rapid solid-phase extraction (SPE) procedure is effective for isolating the synthesized CoA ester.

Methodology:

  • SPE Column Equilibration: Equilibrate a C18 SPE cartridge (e.g., 100 mg) by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the acidified reaction mixture onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove salts, ATP, and unreacted CoA.

  • Elution: Elute the this compound from the cartridge with 2-3 mL of a methanol/water solution (e.g., 70-80% methanol).

  • Solvent Removal: Lyophilize the eluted fraction to obtain the purified this compound as a solid.

  • Characterization:

    • HPLC Analysis: Confirm the purity of the product by reverse-phase HPLC. A C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is suitable. Monitor the elution at 260 nm (for the adenine ring of CoA) and at 368 nm, the characteristic maximum absorbance of the piperoyl thioester moiety.

    • Mass Spectrometry: Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS), verifying the expected molecular weight of this compound.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the overall experimental workflow for the synthesis of this compound.

Chemoenzymatic_Synthesis cluster_reactants Substrates cluster_products Products PipericAcid (E,E)-Piperic Acid Enzyme 4-Coumarate:CoA Ligase (4CL) PipericAcid->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme PiperonylCoA This compound AMP AMP PPi PPi Enzyme->PiperonylCoA Enzyme->AMP Enzyme->PPi

Caption: Enzymatic activation of (E,E)-piperic acid to this compound by 4-coumarate:CoA ligase.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis Expression 4CL Gene Expression in E. coli Purification Ni-NTA Affinity Purification Expression->Purification Cell Lysis EnzymaticReaction Enzymatic Reaction: Piperic Acid + CoA + ATP Purification->EnzymaticReaction SPE Solid-Phase Extraction (C18) EnzymaticReaction->SPE Acidification Analysis HPLC & ESI-MS Characterization SPE->Analysis

Caption: Overall experimental workflow for the chemoenzymatic synthesis of this compound.

References

Application Notes: Recombinant Expression and Purification of Piperoyl-CoA Ligase

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperoyl-CoA ligase is a key enzyme in the biosynthesis of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum)[1][2]. This enzyme catalyzes the ATP-dependent formation of a thioester bond between piperic acid and coenzyme A (CoA), producing piperoyl-CoA[3]. The resulting activated piperoyl-CoA serves as a precursor for the synthesis of piperine and other related amides[1][4]. The recombinant expression of piperoyl-CoA ligase in heterologous systems, such as Escherichia coli, provides a scalable and efficient method for producing the enzyme for biochemical characterization, structural studies, and potential applications in metabolic engineering and synthetic biology.

Principle of the Method

The recombinant production of piperoyl-CoA ligase involves the cloning of the corresponding gene from Piper nigrum into a suitable expression vector, which is then transformed into an E. coli expression host. Induction of gene expression leads to the synthesis of the recombinant protein, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification. The purification process typically involves a two-step chromatographic procedure: immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC). This protocol yields a highly pure and active enzyme preparation suitable for downstream applications.

Experimental Protocols

Protocol 1: Gene Cloning and Recombinant Expression in E. coli

This protocol describes the cloning of the piperoyl-CoA ligase gene into an expression vector and its subsequent expression in E. coli.

Materials:

  • Piper nigrum cDNA library

  • Gene-specific primers for piperoyl-CoA ligase

  • High-fidelity DNA polymerase

  • pET-based expression vector (e.g., pET28a with an N-terminal His-tag)

  • Restriction enzymes and T4 DNA ligase

  • Chemically competent E. coli DH5α (for cloning)

  • Chemically competent E. coli BL21(DE3) (for expression)

  • Luria-Bertani (LB) medium and agar plates

  • Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Gene Amplification: Amplify the coding sequence of piperoyl-CoA ligase from the Piper nigrum cDNA library using gene-specific primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest both the amplified gene and the expression vector with the corresponding restriction enzymes. Purify the digested products.

  • Ligation: Ligate the digested gene into the prepared expression vector using T4 DNA ligase.

  • Transformation (Cloning): Transform the ligation mixture into competent E. coli DH5α cells and select for positive clones on LB agar plates containing kanamycin.

  • Sequence Verification: Isolate the plasmid DNA from positive clones and verify the sequence of the insert by DNA sequencing.

  • Transformation (Expression): Transform the sequence-verified plasmid into competent E. coli BL21(DE3) cells.

  • Expression: a. Inoculate a single colony of transformed E. coli BL21(DE3) into 50 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking. b. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. c. Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Protocol 2: Purification of Recombinant Piperoyl-CoA Ligase

This protocol details the purification of His-tagged piperoyl-CoA ligase using a two-step chromatography method.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM imidazole, 10% (v/v) glycerol, 1 mM DTT

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 20 mM imidazole, 10% (v/v) glycerol

  • Elution Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol

  • SEC Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% (v/v) glycerol

  • Storage Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM NaCl, 2 mM DTT, 15% (v/v) glycerol

  • Ni-NTA affinity resin

  • Size-exclusion chromatography column (e.g., HiLoad 16/60 Superdex 200)

  • PD-10 desalting columns

  • Protein concentration membranes (30 kDa MWCO)

Procedure:

  • Cell Lysis: a. Resuspend the frozen cell pellet in Lysis Buffer. b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Immobilized Metal Affinity Chromatography (IMAC): a. Load the cleared lysate onto a pre-equilibrated Ni-NTA column. b. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline. c. Elute the bound protein with Elution Buffer.

  • Size-Exclusion Chromatography (SEC): a. Concentrate the eluted fractions from the IMAC step using a protein concentration membrane. b. Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer. c. Collect fractions corresponding to the expected molecular weight of piperoyl-CoA ligase (approximately 59.8 kDa).

  • Buffer Exchange and Storage: a. Pool the pure fractions and perform a buffer exchange into Storage Buffer using PD-10 desalting columns. b. Concentrate the purified enzyme to the desired concentration. c. Aliquot the enzyme and store at -80°C. The enzyme is reported to be stable for at least 3 months under these conditions.

Protocol 3: Photometric Enzyme Assay

This assay measures the activity of piperoyl-CoA ligase by monitoring the formation of piperoyl-CoA, which results in a bathochromic shift in absorbance.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5)

  • Piperic acid stock solution (in DMSO)

  • ATP stock solution

  • CoA stock solution

  • MgCl2 stock solution

  • Purified piperoyl-CoA ligase

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, 50 µM piperic acid, 2.5 mM ATP, 0.5 mM CoA, and 5 mM MgCl2.

  • Enzyme Addition: Initiate the reaction by adding the purified piperoyl-CoA ligase to the reaction mixture.

  • Spectrophotometric Measurement: Immediately record the absorbance spectra from 290 nm to 410 nm. The formation of piperoyl-CoA is indicated by an increase in absorbance at approximately 368 nm.

  • Control: A control reaction with heat-inactivated enzyme should be run in parallel to account for any non-enzymatic reactions.

Data Presentation

The following table summarizes the purification of recombinant piperoyl-CoA ligase. Note: Specific values for total protein, activity, yield, and purification fold are not explicitly detailed in the cited literature. The presented values are hypothetical and serve as an illustrative example of a typical purification process.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate 50010002.01001
IMAC (Ni-NTA) 2580032.08016
SEC (Superdex 200) 1060060.06030

Enzyme Kinetics:

  • kcat: 1.09 s⁻¹ with piperic acid as the substrate.

Mandatory Visualization

experimental_workflow cluster_cloning Gene Cloning cluster_expression Recombinant Expression cluster_purification Protein Purification cluster_analysis Analysis cDNA Piper nigrum cDNA PCR PCR Amplification cDNA->PCR Ligation Ligation PCR->Ligation Vector pET28a Vector Vector->Ligation Transform_DH5a Transformation (DH5α) Ligation->Transform_DH5a Sequencing Sequence Verification Transform_DH5a->Sequencing Transform_BL21 Transformation (BL21(DE3)) Sequencing->Transform_BL21 Culture Cell Culture (37°C) Transform_BL21->Culture Induction IPTG Induction (18°C) Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis IMAC IMAC (Ni-NTA) Lysis->IMAC SEC SEC (Superdex 200) IMAC->SEC Pure_Enzyme Pure Piperoyl-CoA Ligase SEC->Pure_Enzyme Assay Enzyme Activity Assay Pure_Enzyme->Assay

Caption: Experimental workflow for recombinant expression and purification of piperoyl-CoA ligase.

piperine_biosynthesis cluster_pathway Piperine Biosynthesis Pathway Phenylalanine Phenylalanine Ferulic_Acid Ferulic Acid Phenylalanine->Ferulic_Acid ... Feruperic_Acid Feruperic Acid Ferulic_Acid->Feruperic_Acid ... Piperic_Acid Piperic Acid Feruperic_Acid->Piperic_Acid CYP719A37 Piperoyl_CoA Piperoyl-CoA Piperic_Acid->Piperoyl_CoA Piperoyl-CoA Ligase (ATP, CoA) Piperine Piperine Piperoyl_CoA->Piperine PCL Piperoyl-CoA Ligase PS Piperine Synthase Lysine Lysine Piperidine Piperidine Lysine->Piperidine ... Piperidine->Piperine Piperine Synthase

Caption: Simplified piperine biosynthesis pathway highlighting the role of piperoyl-CoA ligase.

References

Application Note & Protocol: HPLC Purification of (E,E)-piperonyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the purification of (E,E)-piperonyl-CoA using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals in drug development and natural product chemistry who are working with intermediates of the phenylpropanoid pathway or synthesizing analogues for various biochemical assays.

Introduction

This compound is a key intermediate in the biosynthesis of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum)[1]. As a fatty acyl-CoA thioester, it plays a crucial role in the enzymatic reactions leading to the formation of various natural products[1][2]. Accurate purification of this compound is essential for in vitro enzyme assays, structural studies, and the synthesis of related compounds. This application note describes a robust reversed-phase HPLC method for the purification of this compound.

Experimental Protocol

This protocol is based on established methods for the separation of CoA esters and related compounds, utilizing a C18 reversed-phase column with a water/acetonitrile gradient[3][4].

1. Materials and Reagents

  • Crude this compound extract or synthetic reaction mixture

  • Buffer A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Buffer B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • HPLC system with a preparative or semi-preparative pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size)

  • Syringe filters (0.22 µm)

  • Collection tubes

  • Lyophilizer or vacuum centrifuge

2. Sample Preparation

  • Dissolve the crude this compound sample in a minimal amount of Buffer A or a compatible solvent.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • The concentration of the sample for injection will depend on the scale of the purification (analytical, semi-preparative, or preparative).

3. HPLC Conditions

The following table summarizes the HPLC parameters for the purification of this compound.

ParameterValue
Column C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Column Temperature 40 °C
Detection Wavelength 260 nm (Adenosine moiety) & 368 nm (Piperoyl moiety)
Injection Volume 500 µL (example for semi-preparative)
Run Time 35 minutes

Gradient Program:

Time (minutes)% Buffer A% Buffer B
0.0955
5.0955
25.0595
30.0595
30.1955
35.0955

4. Fraction Collection and Post-Purification Processing

  • Monitor the chromatogram at 368 nm, which is a characteristic absorbance maximum for the piperoyl-CoA thioester linkage.

  • Collect the fractions corresponding to the main peak of this compound.

  • Combine the pure fractions and immediately freeze them.

  • Lyophilize the combined fractions to remove the mobile phase and obtain the purified this compound as a solid.

  • Store the purified compound at -80 °C to prevent degradation.

Data Presentation

The following table presents illustrative quantitative data for a typical purification run of this compound.

AnalyteRetention Time (min)Peak Purity (%)Recovery (%)
This compound~18.5>95~80
Coenzyme A (free SH)~5.1--
(E,E)-piperic acid~22.3--

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact mobile phase composition. Purity and recovery are dependent on the initial sample quality and purification scale.

Visualizations

Experimental Workflow for HPLC Purification

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (260 & 368 nm) separate->detect collect Fraction Collection detect->collect pool Pool Pure Fractions collect->pool lyophilize Lyophilize pool->lyophilize store Store at -80°C lyophilize->store

Caption: Workflow for the purification of this compound.

Biosynthetic Pathway Context

G Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H PipA (E,E)-Piperic Acid Caf->PipA ...Multiple Steps PipCoA This compound PipA->PipCoA 4CL Piperine Piperine PipCoA->Piperine PS Piperidine Piperidine Piperidine->Piperine

Caption: Simplified biosynthesis of piperine showing the role of this compound.

References

Application Notes and Protocols for Piperine Synthase Activity Assay Using (E,E)-Piperonyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), has garnered significant interest in the pharmaceutical and nutraceutical industries for its diverse biological activities, including its role as a bioavailability enhancer. The final and key regulatory step in piperine biosynthesis is the condensation of (E,E)-piperonyl-CoA and piperidine, a reaction catalyzed by the enzyme piperine synthase (PS).[1][2] The development of a robust and reliable activity assay for piperine synthase is crucial for screening potential inhibitors or activators of this enzyme, understanding its catalytic mechanism, and for the bioengineering of piperine production pathways.

This document provides a comprehensive guide for establishing a piperine synthase activity assay using its substrate, this compound. It includes detailed protocols for the enzymatic reaction and the subsequent quantification of the product, piperine, by High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Kinetic Parameters of Piper nigrum Piperine Synthase

This table summarizes the key kinetic parameters of recombinant piperine synthase from Piper nigrum. This data is essential for designing kinetic experiments and for the comparative analysis of potential enzyme inhibitors or activators.

ParameterValueSubstrateReference
Km342 ± 60 µMThis compound[1][3]
Km7.6 ± 0.5 mMPiperidine[1]
kcat1.01 ± 0.16 s-1-
Optimal pH8.0-

Experimental Protocols

Synthesis of this compound

The substrate, this compound, is not readily commercially available and typically requires enzymatic synthesis.

Materials:

  • Piperic acid

  • Coenzyme A (CoA)

  • Piperoyl-CoA ligase (can be recombinantly expressed)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Standard laboratory equipment for protein expression and purification, and chemical synthesis.

Protocol:

The enzymatic synthesis of this compound can be achieved using a piperoyl-CoA ligase. The general procedure involves incubating piperic acid with CoA in the presence of ATP, MgCl₂, and the ligase enzyme. The reaction progress can be monitored by HPLC, and the product can be purified using chromatographic techniques. A detailed protocol for the chemical synthesis of piperoyl-CoA via N-succinimidyl piperate has also been described.

Piperine Synthase Activity Assay

This protocol describes the enzymatic reaction for the production of piperine from this compound and piperidine.

Materials:

  • Purified piperine synthase

  • This compound stock solution (in aqueous 25-50% DMSO)

  • Piperidine stock solution

  • Tris-HCl buffer (pH 8.0)

  • Acetonitrile (ACN)

  • Formic acid

  • Microcentrifuge tubes

  • Incubator/water bath

  • HPLC system with a UV/Vis or DAD detector

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • Tris-HCl buffer (pH 8.0) to a final volume of 50 µL

    • This compound to a final concentration of 200 µM

    • Piperidine to a final concentration of 4 mM

    • 1-2 µg of purified piperine synthase

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 10 µL of a 50% acetonitrile/10% formic acid (v/v) solution.

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated protein.

  • Sample Preparation for HPLC: Transfer the supernatant to an HPLC vial for analysis.

Quantification of Piperine by HPLC

The piperine produced in the enzymatic reaction is quantified by reverse-phase HPLC.

HPLC Conditions:

  • Column: C8 or C18 reverse-phase column (e.g., Nucleosil C8, 12.5 cm or Nucleoshell C18, 5 cm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: Start with 30% B, increasing to 90% B over 10 minutes.

  • Flow Rate: 0.6 - 0.8 mL/min

  • Detection Wavelength: 345 nm

  • Injection Volume: 10-20 µL

Quantification:

  • Standard Curve: Prepare a series of piperine standards of known concentrations.

  • Analysis: Inject the standards and the assay samples onto the HPLC system.

  • Calculation: Determine the concentration of piperine in the samples by comparing the peak areas to the standard curve. The amount of piperine produced can then be used to calculate the enzyme activity.

Mandatory Visualizations

Piperine_Biosynthesis_Pathway Phe L-Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H Ferulic Ferulic Acid pCoumaric->Ferulic Multiple Steps Piperoyl_CoA This compound Ferulic->Piperoyl_CoA Multiple Steps PS Piperine Synthase Piperoyl_CoA->PS Lys L-Lysine Piperidine Piperidine Lys->Piperidine Multiple Steps Piperidine->PS Piperine Piperine PS->Piperine

Caption: Simplified piperine biosynthesis pathway.

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Piperidine, Buffer, Enzyme) Start->Prepare_Reagents Reaction_Setup Set up Enzymatic Reaction Prepare_Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Terminate Reaction (Add ACN/Formic Acid) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation HPLC_Analysis Analyze Supernatant by HPLC Centrifugation->HPLC_Analysis Data_Analysis Quantify Piperine and Calculate Activity HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the piperine synthase activity assay.

References

Applications of (E,E)-Piperonyl-CoA in Metabolic Engineering for Piperine Alkaloid Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(E,E)-Piperonyl-CoA is a key intermediate in the biosynthesis of piperine, the primary pungent alkaloid in black pepper (Piper nigrum) responsible for its characteristic taste and various pharmacological activities. In the field of metabolic engineering, the utilization of this compound is predominantly focused on the production of piperine and related piperamides. While its application is currently specific to this class of alkaloids, it holds potential for the bio-production of a range of medicinally relevant compounds.

The terminal and decisive step in piperine biosynthesis is the condensation of piperoyl-CoA with piperidine, a reaction catalyzed by the enzyme piperine synthase (PS).[1][2] This enzyme, a member of the BAHD-type acyltransferase family, has been identified and characterized from developing black pepper fruits.[1] The gene encoding piperine synthase is preferentially expressed in immature fruits, coinciding with the accumulation of piperine.[1]

Metabolic engineering efforts aimed at producing piperine in heterologous systems, such as microbes, would necessitate the reconstruction of the piperine biosynthetic pathway. This includes the synthesis of the two main precursors: piperoyl-CoA and piperidine. The aromatic portion, piperoyl-CoA, is derived from the phenylpropanoid pathway, while the piperidine heterocycle is synthesized from L-lysine.

A crucial enzyme in the formation of piperoyl-CoA is piperic acid CoA ligase, which activates piperic acid to its corresponding CoA-ester. This enzyme exhibits high specificity for piperic acid. Another key enzyme is a cytochrome P450 monooxygenase, CYP719A37, which catalyzes the formation of the characteristic 3,4-methylenedioxy bridge of piperic acid from feruperic acid.

The heterologous expression of piperine synthase and other relevant biosynthetic enzymes offers a promising avenue for the sustainable production of piperine and the synthesis of novel piperamides by supplying different CoA-donors and amine acceptors.

Quantitative Data

Table 1: Kinetic Parameters of Recombinant Piperine Synthase
SubstrateApparent K_m_ (µM)
Piperoyl-CoA342 ± 60
Piperidine7,600 ± 500

Source: Schnabel et al., 2021.

Table 2: Piperine Content in Piper species
Plant MaterialExtraction MethodPiperine Yield (% w/w)Reference
P. nigrum (Supercritical fluid extract)Supercritical Fluid Extraction8.76
P. nigrum (Soxhlet extract)Soxhlet Extraction8.13
P. longum (Supercritical fluid extract)Supercritical Fluid Extraction4.96
P. longum (Soxhlet extract)Soxhlet Extraction4.32
White Pepper Seeds (n-hexane/cyclohexane)Solvent Extraction0.83

Signaling Pathways and Experimental Workflows

Piperine_Biosynthesis_Pathway Phenylalanine Phenylalanine Ferulic_acid Ferulic acid Phenylalanine->Ferulic_acid Phenylpropanoid Pathway Feruperoyl_CoA Feruperoyl-CoA Ferulic_acid->Feruperoyl_CoA Feruperic_acid Feruperic acid Feruperoyl_CoA->Feruperic_acid Piperic_acid Piperic acid Feruperic_acid->Piperic_acid CYP719A37 Piperoyl_CoA This compound Piperic_acid->Piperoyl_CoA Piperic acid CoA ligase Piperine Piperine Piperoyl_CoA->Piperine Piperine Synthase Lysine L-Lysine Piperidine Piperidine Lysine->Piperidine Lysine Metabolism Piperidine->Piperine

Figure 1: Simplified biosynthetic pathway of piperine.

Experimental_Workflow cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression & Purification cluster_2 Enzyme Assay & Analysis Gene_ID Identify Piperine Synthase Gene (e.g., via RNA-Seq) Cloning Clone Gene into Expression Vector Gene_ID->Cloning Expression Express Recombinant Protein (e.g., in E. coli) Purification Purify Piperine Synthase Expression->Purification Assay Perform Piperine Synthase Assay Analysis Analyze Products via LC-MS/HPLC Assay->Analysis

Figure 2: General experimental workflow for piperine production.

Experimental Protocols

Protocol 1: In Vitro Piperine Synthase Activity Assay

This protocol is adapted from the methods described for the characterization of recombinant piperine synthase.

1. Materials and Reagents:

  • Purified recombinant piperine synthase

  • This compound (substrate)

  • Piperidine (substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Acetonitrile (ACN) for quenching and analysis

  • Formic acid

  • LC-MS or HPLC system with a C18 reverse-phase column

2. Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 5 µL of 10x Assay Buffer

      • Purified piperine synthase (final concentration to be optimized, e.g., 1-5 µg)

      • This compound (final concentration, e.g., 350 µM)

      • Piperidine (final concentration, e.g., 8 mM)

      • Nuclease-free water to a final volume of 50 µL.

    • Include a negative control reaction without the enzyme.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes). The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction:

    • Stop the reaction by adding an equal volume (50 µL) of acetonitrile (ACN).

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis by LC-MS/HPLC:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Inject a suitable volume (e.g., 10 µL) onto a C18 reverse-phase column.

    • Use a gradient elution method. For example:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: Acetonitrile (ACN)

      • Gradient: Start with a low percentage of Solvent B (e.g., 30%) and increase to a high percentage (e.g., 90%) over 10-15 minutes.

    • Monitor the elution of piperine using a PDA detector (at ~340 nm) and/or a mass spectrometer in positive ionization mode, looking for the characteristic m/z of piperine.

    • Quantify the amount of piperine produced by comparing the peak area to a standard curve of pure piperine.

3. Data Analysis:

  • Calculate the specific activity of the enzyme (e.g., in pkat/mg or nmol/s/mg) based on the amount of piperine produced, the incubation time, and the amount of enzyme used.

  • For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol 2: General Method for Extraction and Quantification of Piperine from Plant Material

This protocol provides a general guideline for the extraction and quantification of piperine from Piper species fruits.

1. Materials and Reagents:

  • Dried and powdered fruit material of Piper nigrum or P. longum

  • Methanol or Ethanol (HPLC grade)

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • HPLC system with a C18 column and UV detector

  • Piperine standard

2. Extraction Procedure (Soxhlet):

  • Accurately weigh about 5 g of the powdered plant material and place it in a thimble.

  • Place the thimble in the Soxhlet extractor.

  • Add a suitable volume of methanol to the distillation flask.

  • Heat the solvent and allow the extraction to proceed for several hours (e.g., 6-8 hours) until the solvent in the extractor is colorless.

  • After extraction, concentrate the methanolic extract using a rotary evaporator under reduced pressure.

  • Dissolve a known amount of the dried extract in methanol for HPLC analysis.

3. Quantification by HPLC:

  • Prepare a stock solution of piperine standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter the sample extract and calibration standards through a 0.45 µm syringe filter before injection.

  • Inject the standards and the sample extract into the HPLC system.

  • Use a C18 column and an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water).

  • Detect piperine at its maximum absorbance wavelength (around 340 nm).

  • Construct a calibration curve by plotting the peak area against the concentration of the piperine standards.

  • Determine the concentration of piperine in the sample extract from the calibration curve and calculate the percentage content in the original plant material.

References

Application Notes and Protocols for Stable Isotope Labeling of (E,E)-piperonyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-piperonyl-CoA is a key intermediate in the biosynthesis of various bioactive compounds, including piperine, the pungent compound in black pepper. Understanding its metabolic fate is crucial for applications in drug metabolism, natural product biosynthesis, and agricultural sciences. Stable isotope labeling is a powerful technique for tracing the metabolism of molecules in complex biological systems. This document provides detailed protocols for the synthesis and application of stable isotope-labeled this compound for use as a tracer in metabolic studies. The methods described herein are based on established principles of phenylpropanoid biosynthesis and chemo-enzymatic synthesis of coenzyme A thioesters.

Data Presentation

Table 1: Precursors for Stable Isotope Labeling of the Piperonyl Moiety

Labeled PrecursorIsotope(s)Labeling Position(s)Application Notes
[¹³C₆]-Phenylalanine¹³CAromatic RingGeneral precursor for the phenylpropanoid pathway. Labeling will be incorporated throughout the piperonyl structure derived from the aromatic ring and the propyl side chain.
[¹³C₃]-p-Coumaric acid¹³CPropyl side chainMore specific precursor for the C6-C3 backbone of phenylpropanoids.
[¹³C]-Formaldehyde¹³CMethylene bridge of the methylenedioxy groupSpecific labeling of the characteristic methylenedioxy group of the piperonyl moiety.
[D₂]-Methylene diiodide²H (D)Methylene bridge of the methylenedioxy groupAlternative to ¹³C-labeling for the methylenedioxy group.
[¹³C₃, ¹⁵N₁]-Pantothenate¹³C, ¹⁵NCoenzyme A moietyFor labeling the CoA portion of the molecule, useful in studies focusing on CoA metabolism.[1]

Table 2: Expected Mass Shifts for Labeled this compound

Labeled Precursor Used in SynthesisIsotopic LabelExpected Molecular Weight of Labeled Piperonylic Acid ( g/mol )Expected [M-H]⁻ ion of Labeled this compound (m/z)
UnlabeledNone166.13914.18
[¹³C₆]-Phenylalanine derived⁶ x ¹³C~172.15~920.19
[¹³C]-Formaldehyde derived¹ x ¹³C~167.13~915.18
[D₂]-Methylene diiodide derived² x ²H~168.14~916.19
[¹³C₃, ¹⁵N₁]-Pantothenate³ x ¹³C, ¹ x ¹⁵N166.13~918.19

Note: Exact mass shifts will depend on the specific isotopologue synthesized and the resolution of the mass spectrometer.

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled Piperonylic Acid

This protocol outlines the synthesis of labeled piperonylic acid, a precursor for this compound. The example below uses a labeled methylene source to introduce isotopes into the methylenedioxy bridge.

Materials:

  • Protocatechuic acid

  • [¹³C]-Methylene diiodide or [D₂]-Methylene diiodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve protocatechuic acid (1 equivalent) and K₂CO₃ (2.5 equivalents) in DMF in a round-bottom flask.

  • Add the isotopically labeled methylene diiodide (1.1 equivalents) dropwise to the stirring solution.

  • Heat the reaction mixture to 80-90°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude labeled piperonylic acid.

  • Purify the product by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Confirm the identity and isotopic enrichment of the purified product using NMR and mass spectrometry.

Protocol 2: Chemo-enzymatic Synthesis of Labeled this compound

This protocol utilizes an acyl-CoA synthetase to ligate the labeled piperonylic acid to Coenzyme A.

Materials:

  • Stable isotope-labeled piperonylic acid (from Protocol 1)

  • Coenzyme A (CoA) trilithium salt

  • ATP (Adenosine 5'-triphosphate) disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity ligase)[2]

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Labeled piperonylic acid

    • 1.2 mM CoA

    • Acyl-CoA synthetase (concentration to be optimized based on enzyme activity)

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by analytical HPLC or LC-MS.

  • To quench the reaction and precipitate the enzyme, add an equal volume of cold acetonitrile.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Purify the supernatant containing the labeled this compound using C18 SPE cartridges.

    • Condition the cartridge with methanol, followed by water.

    • Load the sample.

    • Wash with water to remove salts and unreacted polar components.

    • Elute the labeled this compound with an appropriate concentration of methanol or acetonitrile in water.

  • Lyophilize the purified product and store at -80°C.

  • Determine the final concentration and purity using UV-Vis spectrophotometry (at 260 nm for the adenine moiety of CoA) and LC-MS.

Protocol 3: Tracer Studies Using Labeled this compound

This protocol describes a general workflow for using the synthesized labeled this compound in a tracer study with a biological system (e.g., cell culture, plant tissue, or microsomal preparation).

Materials:

  • Biological system of interest (cells, tissues, etc.)

  • Stable isotope-labeled this compound

  • Appropriate culture media or reaction buffers

  • Quenching solution (e.g., cold methanol/acetonitrile)

  • Internal standards (optional, but recommended for quantitative analysis)

  • LC-MS grade solvents

Procedure:

  • Incubation: Introduce the stable isotope-labeled this compound to the biological system at a predetermined concentration. The incubation time will vary depending on the metabolic pathway being investigated.

  • Quenching and Extraction: At various time points, rapidly quench the metabolic activity by adding a cold quenching solution. Extract the metabolites using a suitable protocol (e.g., Folch extraction for lipid-soluble metabolites or a polar extraction for water-soluble metabolites).

  • Sample Preparation: Centrifuge the extracts to remove cellular debris. The supernatant can be directly analyzed or further purified/concentrated if necessary.

  • LC-MS/MS Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Chromatography: Use a C18 reversed-phase column suitable for separating acyl-CoAs.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use targeted methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect the labeled this compound and its downstream metabolites. Monitor for the expected mass shift corresponding to the incorporated stable isotopes.[3][4][5]

  • Data Analysis: Process the LC-MS data to identify and quantify the labeled compounds. Determine the rate of incorporation of the stable isotopes into downstream metabolites to elucidate the metabolic pathway and flux.

Visualizations

Piperonyl_CoA_Biosynthesis_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Fer Ferulic Acid pCouCoA->Fer Multiple Steps MDCA 3,4-Methylenedioxycinnamic Acid Fer->MDCA CYP719A37 (hypothesized) PipCoA This compound MDCA->PipCoA Acyl-CoA Synthetase

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis of Labeled Tracer cluster_tracer_study Tracer Study Labeled_Precursor Labeled Precursor (e.g., [¹³C]-Methylene diiodide) Labeled_Acid Labeled Piperonylic Acid Labeled_Precursor->Labeled_Acid Chemical Synthesis (Protocol 1) Labeled_CoA Labeled this compound Labeled_Acid->Labeled_CoA Enzymatic Ligation (Protocol 2) Incubation Incubation with Biological System Labeled_CoA->Incubation Introduction of Tracer Quench_Extract Quenching and Metabolite Extraction Incubation->Quench_Extract LCMS LC-MS/MS Analysis Quench_Extract->LCMS Data_Analysis Data Analysis and Pathway Elucidation LCMS->Data_Analysis

Caption: Experimental workflow for tracer studies.

Logical_Relationship Goal Goal: Trace Metabolic Fate of This compound Strategy Strategy: Stable Isotope Labeling Goal->Strategy Methodology Methodology: Synthesis and LC-MS Strategy->Methodology Outcome Outcome: Elucidation of Metabolic Pathways and Flux Analysis Methodology->Outcome

Caption: Logical relationship of the research approach.

References

Application Notes and Protocols for High-Throughput Screening of Piperoyl-CoA Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperoyl-CoA ligase is a key enzyme in the biosynthesis of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum)[1]. This enzyme catalyzes the ATP-dependent formation of a thioester bond between piperic acid and Coenzyme A (CoA) to produce piperoyl-CoA, a direct precursor for piperine synthesis[1][2]. The formation of piperoyl-CoA is a critical step, making this ligase an attractive target for the development of inhibitors. Such inhibitors could have applications in modulating plant secondary metabolism or serve as leads for the development of novel therapeutic agents, given the various reported biological activities of piperine and related compounds[3].

These application notes provide a comprehensive overview and detailed protocols for conducting a high-throughput screening (HTS) campaign to identify inhibitors of piperoyl-CoA ligase. The described methodologies are designed for efficiency, scalability, and reproducibility in a drug discovery or research setting.

Principle of the Assay

The primary HTS assay detailed here is a spectrophotometric method that leverages the change in absorbance upon the formation of the piperoyl-CoA thioester bond. Piperoyl-CoA exhibits a distinct absorbance maximum at a different wavelength compared to its precursor, piperic acid. This bathochromic shift allows for the direct, real-time monitoring of enzyme activity[2]. A decrease in the rate of this absorbance change in the presence of a test compound indicates potential inhibition of piperoyl-CoA ligase.

Piperine Biosynthesis Pathway

The biosynthesis of piperine involves several enzymatic steps, with piperoyl-CoA ligase playing a crucial role in activating piperic acid. The simplified pathway is illustrated below.

Piperine_Biosynthesis cluster_substrates Substrates cluster_products Products Phenylalanine Phenylalanine Ferulic Acid Ferulic Acid Phenylalanine->Ferulic Acid Phenylpropanoid Pathway Feruperic Acid Feruperic Acid Ferulic Acid->Feruperic Acid Chain Elongation Piperic Acid Piperic Acid Feruperic Acid->Piperic Acid CYP719A37 Piperic AcidCoAATP Piperic AcidCoAATP Piperoyl-CoA Piperoyl-CoA Piperic AcidCoAATP->Piperoyl-CoA Piperoyl-CoA Ligase Piperoyl-CoAPiperidine Piperoyl-CoAPiperidine Piperine Piperine Piperoyl-CoAPiperidine->Piperine Piperine Synthase Lysine Lysine Piperidine Piperidine Lysine->Piperidine Decarboxylation/ Cyclization CoA CoA ATP ATP

Caption: Simplified piperine biosynthesis pathway.

Experimental Workflow for High-Throughput Screening

The HTS workflow is designed to efficiently screen large compound libraries and identify promising inhibitor candidates. The process includes primary screening, hit confirmation, and secondary assays to rule out false positives and characterize the mechanism of inhibition.

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Single Concentration Hit Identification Hit Identification Primary Screen->Hit Identification Activity Threshold Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Fresh Compound Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis IC50 Determination Secondary Assays Secondary Assays Dose-Response Analysis->Secondary Assays Mechanism of Action Lead Candidates Lead Candidates Secondary Assays->Lead Candidates

Caption: High-throughput screening workflow for inhibitors.

Experimental Protocols

Reagents and Materials
  • Enzyme: Recombinant piperoyl-CoA ligase (expressed in E. coli and purified).

  • Substrates: Piperic acid, Coenzyme A (CoA), Adenosine triphosphate (ATP).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT.

  • Compound Library: Typically dissolved in DMSO.

  • Microplates: 384-well, UV-transparent, clear flat-bottom plates.

  • Instrumentation: Spectrophotometric microplate reader capable of kinetic measurements.

Protocol 1: Primary High-Throughput Screening

This protocol is designed for a single-concentration screen of a compound library.

  • Compound Plating:

    • Dispense 100 nL of each test compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate.

    • Include appropriate controls:

      • Negative Controls (0% inhibition): Wells with DMSO only.

      • Positive Controls (100% inhibition): Wells with a known inhibitor (if available) or without the enzyme.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the assay buffer and piperoyl-CoA ligase. Dispense 10 µL of this mix into each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a substrate master mix containing piperic acid, CoA, and ATP in the assay buffer.

    • Initiate the reaction by adding 10 µL of the substrate master mix to each well. Final concentrations should be optimized, but a starting point is: 50 µM piperic acid, 250 µM CoA, and 500 µM ATP.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 30°C.

    • Measure the increase in absorbance at the wavelength corresponding to piperoyl-CoA formation (e.g., 350-370 nm, determined by a preliminary spectral scan) kinetically over 15-30 minutes, with readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear phase of the kinetic read.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - (Vmax_compound - Vmax_positive_control) / (Vmax_negative_control - Vmax_positive_control))

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: Dose-Response Analysis and IC₅₀ Determination

For confirmed hits, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Compound Plating:

    • Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM).

    • Dispense 100 nL of each concentration into a 384-well plate.

  • Assay Execution:

    • Follow the same procedure as the primary screen for enzyme and substrate addition.

  • Data Analysis:

    • Calculate the % inhibition for each concentration of the compound.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Secondary Assay - Orthogonal Method (LC-MS)

To confirm the inhibitory activity and rule out assay artifacts (e.g., compound absorbance), a direct measurement of substrate and product levels using Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Reaction Setup:

    • Set up reactions in microcentrifuge tubes or a 96-well plate with the same buffer and substrate concentrations as the primary assay.

    • Include the hit compound at various concentrations (e.g., 0.5x, 1x, 5x, and 10x the IC₅₀).

    • Incubate for a fixed time (e.g., 20 minutes) at 30°C.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile containing an internal standard.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an LC-MS vial or plate.

  • LC-MS Analysis:

    • Inject the samples onto a suitable LC column (e.g., C18).

    • Separate the substrate (piperic acid) and product (piperoyl-CoA) using an appropriate gradient.

    • Detect and quantify the ions corresponding to piperic acid and piperoyl-CoA using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the amount of piperoyl-CoA formed in the presence of the inhibitor relative to the no-inhibitor control.

    • Confirm that the compound reduces the formation of the product in a dose-dependent manner.

Data Presentation and Quality Control

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data from a successful HTS campaign to illustrate the expected outcomes.

Table 1: Primary HTS Campaign Summary

ParameterValue
Library Size100,000
Screening Concentration10 µM
Hit Threshold>50% Inhibition
Hit Rate0.5%
Confirmed Hits350

Table 2: Dose-Response Data for Selected Hits

Compound IDIC₅₀ (µM)Hill SlopeMax Inhibition (%)
PCL-0012.5 ± 0.31.198.2
PCL-0028.1 ± 0.90.995.5
PCL-00315.7 ± 2.11.099.1

Table 3: Assay Quality Control Metrics

ParameterValueInterpretation
Z'-Factor0.78Excellent assay quality
Signal-to-Background12.5Robust signal window
CV (%) of Controls< 5%Low variability

The Z'-factor is a statistical measure of the quality of an HTS assay, calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Conclusion

The protocols and application notes provided herein offer a robust framework for the high-throughput screening and identification of inhibitors against piperoyl-CoA ligase. The combination of a primary spectrophotometric screen with a secondary LC-MS-based orthogonal assay ensures the identification of high-quality, validated hits. These identified inhibitors can serve as valuable tool compounds for further research into piperine biosynthesis and as starting points for the development of novel bioactive molecules.

References

Application Notes & Protocols: Investigating the (E,E)-piperonyl-CoA Pathway with CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The (E,E)-piperonyl-CoA pathway is a critical branch of phenylpropanoid metabolism in plants, most notably in species of the Piper genus, such as black pepper (Piper nigrum). This pathway is responsible for the biosynthesis of piperine, the alkaloid that imparts the characteristic pungency to black pepper.[1][2] Piperine and related piperamides have garnered significant interest in the pharmaceutical industry for their diverse biological activities, including anti-inflammatory, antioxidant, and bioavailability-enhancing properties.

The final and definitive step in piperine biosynthesis is the condensation of (E,E)-piperoyl-CoA and piperidine, a reaction catalyzed by piperine synthase (PS), a member of the BAHD-type acyltransferase family.[3][4][5] The precursor, (E,E)-piperoyl-CoA, is synthesized from piperic acid by a specific piperic acid CoA ligase. Understanding the regulation and enzymatic control points of this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.

The CRISPR/Cas9 system has emerged as a revolutionary tool for genome editing, enabling precise and efficient targeted modifications, including gene knockouts, insertions, and transcriptional regulation. Applying CRISPR/Cas9 to the this compound pathway offers an unprecedented opportunity to perform functional genomics studies, validate enzyme functions, identify rate-limiting steps, and ultimately engineer plants or microbial systems for enhanced piperamide production.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to study and manipulate the key enzymatic steps involving this compound.

The this compound Pathway: Key Targets for CRISPR/Cas9

The biosynthesis of piperine from its precursors involves several enzymatic steps. The immediate steps involving this compound are the primary targets for genetic manipulation.

G sub1 Piperic Acid enz1 Piperic Acid CoA Ligase (PCL) sub1->enz1 sub2 (E,E)-piperoyl-CoA enz2 Piperine Synthase (PS) sub2->enz2 sub3 Piperidine sub3->enz2 prod Piperine enz1->sub2 amp AMP + PPi enz1->amp enz2->prod coa_out CoA enz2->coa_out atp ATP + CoA atp->enz1

Caption: Key enzymatic steps in the this compound pathway for piperine biosynthesis.

Key CRISPR/Cas9 Targets:

  • Piperic Acid CoA Ligase (PCL): This enzyme catalyzes the activation of piperic acid to form the high-energy thioester (E,E)-piperoyl-CoA. Knocking out the gene(s) encoding this enzyme is expected to abolish piperine production and lead to the accumulation of piperic acid.

  • Piperine Synthase (PS): This terminal enzyme transfers the piperoyl group from (E,E)-piperoyl-CoA to piperidine. Targeting this gene provides a direct method to confirm its role and study the accumulation of its substrate, (E,E)-piperoyl-CoA.

Experimental Workflow Overview

The general workflow for applying CRISPR/Cas9 to study this pathway involves several stages, from initial design to final analysis.

Caption: A generalized experimental workflow for CRISPR/Cas9-mediated pathway analysis.

Detailed Protocols

Protocol 1: sgRNA Design and Vector Construction

Objective: To design specific sgRNAs targeting the genes of interest (e.g., Piperine Synthase) and clone them into a plant-compatible CRISPR/Cas9 expression vector.

Methodology:

  • Obtain Target Gene Sequence: Retrieve the full-length cDNA or genomic sequence of the target gene (e.g., P. nigrum Piperine Synthase) from a database like NCBI.

  • sgRNA Design:

    • Use online design tools (e.g., CRISPOR, Benchling) to identify potent 20-nucleotide sgRNA sequences.

    • Design criteria should include a protospacer adjacent motif (PAM) sequence (typically 'NGG' for Streptococcus pyogenes Cas9) immediately downstream of the target sequence.

    • Select 2-3 top-scoring sgRNAs per gene to account for variable efficiency.

    • Perform off-target analysis using the design tool to minimize potential binding to other genomic regions.

  • Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides for each sgRNA sequence, adding appropriate overhangs for cloning into the chosen expression vector (e.g., BsaI sites for Golden Gate assembly).

  • Vector Selection: Choose a plant expression vector containing a plant-codon-optimized Cas9 nuclease and an sgRNA expression cassette driven by a suitable promoter (e.g., a U6 or U3 small nuclear RNA promoter).

  • Cloning:

    • Anneal the complementary sgRNA oligonucleotides to form a double-stranded DNA fragment.

    • Ligate the annealed fragment into the linearized sgRNA expression vector. Golden Gate assembly is a common and efficient method.

    • Transform the resulting plasmid into a competent E. coli strain (e.g., DH5α) for amplification.

  • Verification: Confirm the correct insertion of the sgRNA sequence via Sanger sequencing of the plasmid isolated from transformed E. coli colonies.

Protocol 2: Plant Transformation and Regeneration

Objective: To deliver the CRISPR/Cas9 construct into plant cells and regenerate whole, edited plants. This protocol is generalized; species-specific modifications are required.

Methodology:

  • Plasmid Mobilization: Transform the verified CRISPR/Cas9 vector into a suitable Agrobacterium tumefaciens strain (e.g., AGL1, EHA105).

  • Explant Preparation: Prepare sterile explants from the target plant (e.g., leaf discs, stem segments, or callus from P. nigrum).

  • Agrobacterium Inoculation:

    • Grow the transformed Agrobacterium in liquid culture to an optimal density (e.g., OD₆₀₀ = 0.6-0.8).

    • Pellet and resuspend the bacteria in an inoculation medium, often supplemented with acetosyringone to induce virulence gene expression.

    • Co-cultivate the plant explants with the Agrobacterium suspension for a defined period (e.g., 30 minutes).

  • Co-cultivation & Selection:

    • Transfer the explants to a solid co-cultivation medium and incubate in the dark for 2-3 days.

    • Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin, hygromycin) to select for transformed cells and a bacteriostatic agent (e.g., cefotaxime) to eliminate residual Agrobacterium.

  • Regeneration: Subculture the surviving tissues on regeneration and rooting media to induce shoot and root formation, leading to the development of whole T0 plantlets.

Protocol 3: Genotypic and Metabolic Analysis

Objective: To confirm successful gene editing at the DNA level and to quantify the resulting changes in the metabolic profile.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the regenerated T0 plants and a wild-type (WT) control.

  • Editing Verification:

    • Design PCR primers flanking the sgRNA target site in the gene of interest.

    • Amplify the target region from the genomic DNA of WT and putative edited plants.

    • Analyze the PCR products via Sanger sequencing. The presence of overlapping peaks (indels) in the chromatogram downstream of the target site indicates successful editing.

    • For detailed analysis of editing efficiency and specific mutations, use next-generation sequencing (NGS) of the amplicons or techniques like Tracking of Indels by Decomposition (TIDE).

  • Metabolite Extraction:

    • Harvest relevant tissue (e.g., immature fruits for P. nigrum) from confirmed edited plants and WT controls.

    • Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract metabolites using an appropriate solvent, such as methanol or ethanol.

  • Metabolite Quantification (LC-MS/MS):

    • Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for sensitive and specific quantification of target metabolites.

    • Develop a method to separate and detect piperine, piperic acid, and potentially (E,E)-piperoyl-CoA.

    • Use authentic standards to create calibration curves for absolute quantification.

    • Analyze the data to compare metabolite levels between edited and WT plants.

Data Presentation: Expected Outcomes

The following table presents hypothetical quantitative data from an experiment where the Piperine Synthase (PS) gene was knocked out in P. nigrum using CRISPR/Cas9. This data illustrates the expected outcome and serves as a template for presenting results.

Table 1: Hypothetical Metabolite Concentrations in Wild-Type vs. ps-knockout P. nigrum Fruit

GenotypePiperine (µg/g FW)Piperic Acid (µg/g FW)(E,E)-piperoyl-CoA (Relative Abundance)Phenotype
Wild-Type (WT)15,250 ± 850110 ± 251.00 ± 0.15Pungent
ps-knockout #1Not Detected4,500 ± 3205.20 ± 0.60Non-pungent
ps-knockout #2Not Detected4,810 ± 4105.85 ± 0.75Non-pungent

Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight. Relative abundance of (E,E)-piperoyl-CoA is normalized to the wild-type level.

Conclusion

The application of CRISPR/Cas9 technology to the this compound pathway provides a powerful strategy for fundamental research and metabolic engineering. By precisely targeting key enzymes like Piperic Acid CoA Ligase and Piperine Synthase, researchers can elucidate gene function, identify pathway bottlenecks, and rationally design strategies to enhance the production of pharmaceutically valuable piperamides. The protocols and workflows outlined in these notes offer a robust framework for scientists and drug development professionals to leverage this cutting-edge technology in their research endeavors.

References

Application Notes and Protocols: Synthesis and Use of Radiolabeled (E,E)-Piperonyl-CoA for Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of radiolabeled (E,E)-piperonyl-CoA and its application in radioligand binding assays. This compound, a derivative of piperic acid, is a key intermediate in the biosynthesis of piperine, the main pungent compound in black pepper. The availability of a radiolabeled form of this molecule is crucial for studying its interaction with potential biological targets, such as receptors and enzymes, thereby facilitating drug discovery and development. This application note outlines two synthetic routes for radiolabeled this compound: a chemical synthesis involving an activated N-succinimidyl ester intermediate and an enzymatic approach utilizing a specific CoA ligase. Furthermore, a comprehensive protocol for a filtration-based radioligand binding assay is provided to characterize the binding of the synthesized radiolabeled ligand to its target.

Introduction

This compound is a biologically significant molecule that serves as the immediate precursor to piperine. Understanding its interactions with cellular components is of great interest for elucidating the pharmacological effects of piperine and for the development of novel therapeutics. Radiolabeled ligands are indispensable tools in pharmacology for the sensitive and direct quantification of ligand-receptor binding. This note details the preparation of radiolabeled this compound and its use in binding assays to determine key binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Synthesis of Radiolabeled this compound

Two primary methods for the synthesis of radiolabeled this compound are presented: chemical synthesis and enzymatic synthesis. The choice of method may depend on the availability of radiolabeled precursors and the desired specific activity.

Chemical Synthesis of [14C]-(E,E)-Piperonyl-CoA

This method involves the activation of [14C]-piperic acid to its N-succinimidyl ester, followed by transesterification with Coenzyme A.

Experimental Protocol:

Step 1: Synthesis of [14C]-(E,E)-Piperic Acid

Step 2: Synthesis of N-Succinimidyl-[14C]-(E,E)-Piperonylate

  • Dissolve [14C]-(E,E)-piperic acid (specific activity tailored to the desired final product) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

  • Evaporate the solvent under reduced pressure to obtain the crude N-succinimidyl-[14C]-(E,E)-piperonylate.

  • Purify the product by flash column chromatography on silica gel.

Step 3: Synthesis of [14C]-(E,E)-Piperonyl-CoA

  • Dissolve the purified N-succinimidyl-[14C]-(E,E)-piperonylate in a minimal amount of anhydrous THF.

  • In a separate flask, dissolve Coenzyme A (CoA-SH) (0.8 equivalents) in a sodium bicarbonate buffer (pH 7.5-8.0).

  • Add the THF solution of the activated ester dropwise to the CoA solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the formation of the thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purify the [14C]-(E,E)-piperonyl-CoA by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Data Presentation:

ParameterExpected Value
Radiochemical Yield> 70%
Radiochemical Purity (HPLC)> 95%
Specific Activity> 50 mCi/mmol

Note: The expected values are based on similar syntheses of other radiolabeled acyl-CoA esters and may need to be optimized.

Enzymatic Synthesis of Radiolabeled this compound

This method utilizes a specific piperic acid CoA ligase to catalyze the formation of the thioester bond between radiolabeled piperic acid and Coenzyme A.[1]

Experimental Protocol:

  • Expression and Purification of Piperic Acid CoA Ligase:

    • Clone the gene for piperic acid CoA ligase into a suitable expression vector (e.g., pET vector series) and transform it into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).

  • Enzymatic Ligation Reaction:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (100 mM, pH 7.5)

      • ATP (5 mM)

      • MgCl2 (10 mM)

      • Coenzyme A (1 mM)

      • [14C]-(E,E)-Piperic Acid (0.5 mM, with desired specific activity)

      • Purified piperic acid CoA ligase (1-5 µg)

    • Incubate the reaction at 30°C for 1-2 hours.

  • Purification:

    • Terminate the reaction by adding perchloric acid to precipitate the enzyme.

    • Centrifuge to remove the protein pellet.

    • Purify the supernatant containing radiolabeled this compound by RP-HPLC.

Data Presentation:

ParameterExpected Value
Enzymatic Conversion Yield> 90%
Radiochemical Purity (HPLC)> 98%
Specific ActivityDependent on precursor

Note: The expected values are based on reported enzymatic syntheses of other acyl-CoA esters.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Radiolabeled Piperic Acid_C [14C]-Piperic Acid Activated Ester N-Succinimidyl- [14C]-Piperonylate Radiolabeled Piperic Acid_C->Activated Ester Activation NHS_DCC NHS, DCC NHS_DCC->Activated Ester Product_C [14C]-(E,E)-Piperonyl-CoA Activated Ester->Product_C Transesterification CoA_C Coenzyme A CoA_C->Product_C Radiolabeled Piperic Acid_E [14C]-Piperic Acid Product_E [14C]-(E,E)-Piperonyl-CoA Radiolabeled Piperic Acid_E->Product_E Ligation Ligase Piperic Acid CoA Ligase, ATP, Mg2+ Ligase->Product_E CoA_E Coenzyme A CoA_E->Product_E

Caption: Workflow for Chemical and Enzymatic Synthesis of Radiolabeled this compound.

Radioligand Binding Assay Protocol

This protocol describes a filtration-based binding assay to determine the affinity and density of binding sites for [14C]-(E,E)-piperonyl-CoA in a given tissue homogenate or cell membrane preparation.

Experimental Protocol:

1. Preparation of Membranes:

  • Homogenize the tissue or cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Saturation Binding Assay:

  • Set up a series of tubes or a 96-well plate containing:

    • A fixed amount of membrane protein (e.g., 50-100 µg).

    • Increasing concentrations of [14C]-(E,E)-piperonyl-CoA (e.g., 0.1 nM to 100 nM).

    • For determining non-specific binding, a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 10 µM).

    • Assay buffer to a final volume (e.g., 250 µL).

  • Incubate the reactions at a defined temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a suitable buffer.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Competitive Binding Assay:

  • Set up a series of tubes or a 96-well plate containing:

    • A fixed amount of membrane protein.

    • A fixed concentration of [14C]-(E,E)-piperonyl-CoA (typically at or near its Kd value).

    • Increasing concentrations of the unlabeled competitor compound.

    • Assay buffer to a final volume.

  • Follow the incubation, filtration, and counting steps as described for the saturation binding assay.

Data Analysis:

  • Saturation Binding:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding against the concentration of [14C]-(E,E)-piperonyl-CoA.

    • Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

  • Competitive Binding:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Table 1: Hypothetical Saturation Binding Data for [14C]-(E,E)-Piperonyl-CoA

[Radioligand] (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.522002501950
1.038005003300
5.0950025007000
10.01200050007000
50.014500100004500
100.016000120004000

Table 2: Calculated Binding Parameters

ParameterValue
Kd (nM)2.5
Bmax (fmol/mg protein)850

Note: The data presented in these tables are for illustrative purposes only and will need to be determined experimentally.

Diagram of the Binding Assay Workflow:

Binding_Assay_Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Radioligand +/- Competitor) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (Kd, Bmax, Ki) Counting->Data_Analysis

Caption: Workflow for a Filtration-Based Radioligand Binding Assay.

Conclusion

The protocols outlined in this application note provide a framework for the synthesis and use of radiolabeled this compound in binding assays. The successful implementation of these methods will enable researchers to investigate the molecular targets of this important biological intermediate, which is essential for understanding its physiological roles and for the development of new therapeutic agents. Careful optimization of both the synthesis and the binding assay conditions will be critical for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Stability and degradation of (E,E)-piperonyl-CoA in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of (E,E)-piperonyl-CoA in aqueous buffers. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous buffers?

A1: The stability of this compound is primarily influenced by three main factors:

  • pH: The thioester bond is susceptible to hydrolysis, a reaction that is significantly accelerated under alkaline conditions (pH > 8). The compound is most stable in slightly acidic buffers.

  • Temperature: Higher temperatures increase the rate of chemical degradation. It is crucial to maintain low temperatures during storage and handling.

  • Enzymatic Activity: Thioesterases and other cellular enzymes can rapidly hydrolyze the thioester bond. If working with cell lysates or tissue extracts, immediate enzyme inactivation is critical.

Q2: What is the expected primary degradation product of this compound in an aqueous buffer?

A2: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the thioester bond. This reaction yields (E,E)-piperic acid and Coenzyme A (CoA-SH).

Q3: What is the optimal pH range for working with and storing this compound solutions?

A3: For maximal stability, aqueous solutions of this compound and other acyl-CoA esters should be maintained in a slightly acidic pH range, typically between 4.0 and 6.0.[1] Stability significantly decreases in neutral and, especially, alkaline conditions.[1]

Q4: How should I store my this compound solutions for short-term and long-term use?

A4: For short-term storage (hours to a few days), solutions should be kept on ice or refrigerated at 2-8°C. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize degradation from both chemical hydrolysis and residual enzymatic activity. Avoid repeated freeze-thaw cycles.

Q5: I am seeing a lower than expected concentration of this compound in my samples. What could be the cause?

A5: Lower than expected concentrations are often due to degradation. Please refer to our troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include non-optimal pH of your buffer, elevated temperatures during sample processing, or enzymatic degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound signal during analysis Alkaline pH of the buffer: The thioester bond is highly susceptible to base-catalyzed hydrolysis.Ensure the pH of all buffers is between 4.0 and 6.0. Prepare fresh buffers and verify the pH before each experiment.
High temperature: Degradation rates increase significantly with temperature.[1]Keep samples on ice at all times during preparation and analysis. Use pre-chilled tubes and solutions. For incubations, use the lowest feasible temperature.
Enzymatic degradation: Thioesterases in biological samples will rapidly hydrolyze this compound.[1]For cell or tissue extracts, immediately inactivate enzymes by flash-freezing in liquid nitrogen or by adding an organic solvent like methanol pre-chilled to -80°C.[1]
Inconsistent results between experimental replicates Repeated freeze-thaw cycles: This can lead to progressive degradation of the compound.Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
Contamination of buffers: Microbial growth in buffers can introduce enzymes that degrade the compound.Use sterile, filtered buffers and handle them using aseptic techniques. Prepare fresh buffers regularly.
Appearance of unexpected peaks in HPLC chromatogram Degradation products: The primary degradation products are (E,E)-piperic acid and Coenzyme A. Other adducts may form under certain conditions.Analyze standards of (E,E)-piperic acid and Coenzyme A to identify potential degradation peaks. Ensure proper integration of the parent compound peak.
Oxidation: The polyene structure of the piperonyl group may be susceptible to oxidation.Degas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer

This protocol outlines a general method for determining the stability of this compound under specific pH and temperature conditions using HPLC analysis.

  • Preparation of Buffers:

    • Prepare a series of buffers at the desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0). Common buffer systems include potassium phosphate or citrate buffers.

    • Ensure all buffers are prepared with high-purity water and filtered through a 0.22 µm filter.

  • Preparation of this compound Stock Solution:

    • Dissolve a known amount of this compound in a small volume of an appropriate acidic buffer (e.g., 10 mM potassium phosphate, pH 5.0) to create a concentrated stock solution.

    • Determine the precise concentration of the stock solution spectrophotometrically, if possible, or by quantitative HPLC against a standard curve.

  • Incubation:

    • In separate, pre-chilled microcentrifuge tubes, dilute the stock solution of this compound to a final working concentration (e.g., 100 µM) in each of the prepared buffers.

    • Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each incubation tube.

    • Immediately quench any further degradation by mixing the aliquot with an equal volume of a cold quenching solution (e.g., 10% trichloroacetic acid or cold methanol).

    • Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile in an acidic aqueous buffer (e.g., 0.1% phosphoric acid).

    • Monitor the disappearance of the this compound peak and the appearance of the (E,E)-piperic acid peak over time.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the zero time point.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) under each condition.

Data Presentation

Table 1: Influence of pH and Temperature on the Stability of Thioesters (Illustrative Data)

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)
4.04Very HighVery Low
5.04HighLow
7.025ModerateModerate
8.025LowHigh
8.037Very LowVery High

Note: This table provides a qualitative representation of the expected stability trends for thioesters like this compound. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4, 5, 6, 7, 8) incubate_4c Incubate at 4°C prep_buffers->incubate_4c incubate_25c Incubate at 25°C prep_buffers->incubate_25c incubate_37c Incubate at 37°C prep_buffers->incubate_37c prep_stock Prepare this compound Stock Solution prep_stock->incubate_4c prep_stock->incubate_25c prep_stock->incubate_37c sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate_4c->sampling incubate_25c->sampling incubate_37c->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data_analysis Calculate Half-life hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway piperonyl_coa This compound degradation_products + H₂O piperonyl_coa->degradation_products piperic_acid (E,E)-piperic acid degradation_products->piperic_acid Hydrolysis coa_sh Coenzyme A (CoA-SH) degradation_products->coa_sh

Caption: Primary degradation pathway of this compound in aqueous solution.

References

Troubleshooting low activity of recombinant piperoyl-CoA ligase

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low activity with recombinant piperoyl-CoA ligase.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Protein Expression and Purification

Q1: My E. coli expression of recombinant piperoyl-CoA ligase is very low. What could be the cause?

Low expression levels can stem from several factors related to the expression host and culture conditions. Codon usage bias between Piper nigrum (the source organism) and E. coli can hinder efficient translation. Additionally, the protein may be toxic to the host cells, or the culture conditions may not be optimal.

Troubleshooting Steps:

  • Codon Optimization: Synthesize a version of the gene with codons optimized for E. coli expression.

  • Expression Strain: Test different E. coli expression strains (e.g., BL21(DE3), Rosetta™ for rare codons, C41(DE3) for toxic proteins).

  • Culture Conditions: Optimize induction conditions by varying the IPTG concentration (0.1-1.0 mM), induction temperature (18-30°C), and induction time. Lower temperatures often improve the solubility of recombinant proteins.

  • Plasmid Integrity: Verify the integrity of your expression plasmid by sequencing.

Q2: I have good expression, but the piperoyl-CoA ligase is insoluble and forms inclusion bodies. How can I improve solubility?

Inclusion bodies are a common issue with recombinant protein overexpression in E. coli. This is often caused by high induction temperatures and protein expression rates that exceed the cell's folding capacity.

Troubleshooting Steps:

  • Lower Induction Temperature: Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer period (12-18 hours).

  • Reduce Inducer Concentration: Use a lower concentration of IPTG to slow down the rate of protein synthesis.

  • Co-expression with Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding.

  • Solubilization and Refolding: If inclusion bodies persist, they can be isolated, solubilized with denaturants (e.g., urea, guanidinium hydrochloride), and then refolded into an active conformation. This process requires significant optimization.

  • Lysis Buffer Additives: Include additives like glycerol (5-10%), low concentrations of non-ionic detergents (e.g., Triton X-100), or DTT in your lysis buffer to improve solubility.

Q3: My purified piperoyl-CoA ligase appears degraded on an SDS-PAGE gel. What can I do to prevent this?

Protein degradation is often due to protease activity during cell lysis and purification.

Troubleshooting Steps:

  • Add Protease Inhibitors: Supplement your lysis buffer with a protease inhibitor cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail) immediately before use.

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.

  • Optimize Purification: Streamline your purification protocol to reduce the time the protein is in the crude lysate.

Enzyme Activity and Assays

Q4: I am not observing any activity in my photometric assay. What are the common pitfalls?

The photometric assay for CoA ligases relies on detecting a bathochromic (wavelength) shift upon the formation of the thioester bond.[1][2] A lack of activity could be due to issues with the enzyme, substrates, or assay conditions.

Troubleshooting Steps:

  • Enzyme Integrity: Confirm that your purified protein is not denatured or degraded using SDS-PAGE. Ensure proper storage conditions (typically -80°C in a buffer containing glycerol).

  • Substrate Quality:

    • Piperic Acid: Ensure the piperic acid is of high purity and has been stored correctly, protected from light, to prevent isomerization.[3]

    • Coenzyme A (CoA): CoA solutions are unstable. Prepare fresh CoA solutions for your assays.

    • ATP: Ensure your ATP stock solution is at a neutral pH and has not undergone multiple freeze-thaw cycles.

  • Assay Buffer Conditions: The reaction requires Mg-ATP. Ensure your buffer contains an adequate concentration of MgCl₂ (typically 5-10 mM). The optimal pH for similar ligases is often around 7.0-8.0.[3][4]

  • Control Reactions:

    • No Enzyme Control: A reaction mix without the ligase should show no product formation.

    • Heat-Inactivated Enzyme Control: A control with boiled enzyme should also be inactive.

  • Substrate Specificity: Piperoyl-CoA ligase is highly specific for piperic acid. It shows little to no activity with other hydroxycinnamic acids like 4-coumaric acid, ferulic acid, or caffeic acid. Ensure you are using the correct substrate.

Q5: My LC-MS analysis does not show the formation of piperoyl-CoA. How can I be sure my assay is set up correctly?

LC-MS is a highly sensitive method for detecting product formation. If no product is detected, it strongly suggests an issue with one of the core components of the reaction.

Troubleshooting Steps:

  • Confirm Analyte Properties: The expected product, piperoyl-CoA, has a distinct mass-to-charge ratio (m/z) of approximately 968.16 [M+H]⁺. Ensure your mass spectrometer is set to scan for this mass.

  • Reaction Quenching: Stop the enzymatic reaction effectively before LC-MS analysis, for example, by adding acid (e.g., formic acid or TFA) or an organic solvent like methanol.

  • Standard Curve: If possible, use a chemically synthesized piperoyl-CoA standard to confirm retention time and fragmentation patterns on your LC-MS system.

  • Check for Substrate Degradation: Monitor the peak for piperic acid (m/z around 217.1 [M-H]⁻) to see if it is being consumed.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution
Low/No Protein Expression - Codon bias in E. coli- mRNA instability- Protein toxicity- Synthesize a codon-optimized gene.- Use a different E. coli expression strain (e.g., Rosetta).- Lower induction temperature and IPTG concentration.
Insoluble Protein (Inclusion Bodies) - High rate of protein synthesis- Improper protein folding- Induce expression at a lower temperature (18-25°C).- Reduce IPTG concentration.- Co-express with molecular chaperones.- Perform in vitro refolding from purified inclusion bodies.
Protein Degradation - Protease activity during purification- Add protease inhibitors to lysis buffer.- Keep samples on ice or at 4°C throughout purification.- Minimize purification time.
No Activity in Photometric Assay - Inactive enzyme- Substrate degradation (CoA, ATP)- Incorrect buffer components (e.g., missing Mg²⁺)- Verify protein integrity on SDS-PAGE.- Prepare fresh CoA and ATP solutions.- Ensure the presence of MgCl₂ in the assay buffer.- Run positive and negative controls.
No Product Detected by LC-MS - Inactive enzyme- Incorrect mass detection parameters- Instability of piperoyl-CoA product- Confirm reaction components as for the photometric assay.- Verify the m/z of piperoyl-CoA ([M+H]⁺ ≈ 968.16).- Use a synthesized standard to confirm LC-MS method.- Ensure proper reaction quenching.
Low Activity with Alternative Substrates - High substrate specificity of the enzyme- Use piperic acid as the primary substrate. Piperoyl-CoA ligase is known to be inactive with common hydroxycinnamic acids like 4-coumaric, caffeic, and ferulic acids.

Experimental Protocols

Protocol 1: Photometric Assay for Piperoyl-CoA Ligase Activity

This method is adapted from assays for similar 4-coumarate-CoA ligases and is based on the detection of a bathochromic shift upon thioester formation.

  • Reaction Mixture Preparation: Prepare a master mix in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). The final concentrations in a 200 µL reaction should be:

    • Piperic Acid: 50-200 µM

    • Coenzyme A (CoA): 0.5 mM (prepare fresh)

    • ATP: 2.5 mM (pH adjusted to 7.0)

    • MgCl₂: 5 mM

  • Enzyme Addition: Add 1-5 µg of purified recombinant piperoyl-CoA ligase to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C.

  • Spectrophotometric Reading: Monitor the increase in absorbance at a wavelength between 330-370 nm. The formation of piperoyl-CoA from piperic acid results in a spectral shift. Record readings at regular intervals (e.g., every 30 seconds for 5-10 minutes).

  • Controls: Run parallel reactions with heat-inactivated enzyme and a reaction mixture lacking the enzyme to establish a baseline.

Protocol 2: LC-MS-Based Assay for Piperoyl-CoA Ligase Activity

This is a highly sensitive and specific method to confirm product formation.

  • Reaction Setup: Set up the enzymatic reaction as described in Protocol 1, but in a smaller volume (e.g., 50 µL).

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or 10 µL of 10% formic acid.

  • Centrifugation: Centrifuge the quenched reaction at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

    • LC Separation: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • MS Detection: Set the mass spectrometer to operate in positive ion mode to detect the [M+H]⁺ ion of piperoyl-CoA at m/z 968.16. Also, monitor for the consumption of piperic acid in negative ion mode ([M-H]⁻ at m/z 217.1).

Diagrams

Troubleshooting_Workflow Start Start: Low/No Enzyme Activity CheckExpression 1. Check Protein Expression & Solubility on SDS-PAGE Start->CheckExpression LowExpression Problem: Low Expression or Insolubility CheckExpression->LowExpression Low/Insoluble? Degradation Problem: Degradation CheckExpression->Degradation Degraded? GoodProtein Protein is Expressed, Soluble, and Intact CheckExpression->GoodProtein OK? OptimizeExpression Solution: - Optimize codons - Change E. coli strain - Lower induction temp/IPTG LowExpression->OptimizeExpression Yes AddInhibitors Solution: - Add protease inhibitors - Work at 4°C Degradation->AddInhibitors Yes CheckAssay 2. Verify Assay Components & Conditions GoodProtein->CheckAssay Yes BadSubstrates Problem: Substrate/Buffer CheckAssay->BadSubstrates Issue Found? GoodAssay Assay Components are OK CheckAssay->GoodAssay OK? FixSubstrates Solution: - Use fresh CoA/ATP - Check substrate purity - Ensure Mg2+ is present - Verify pH BadSubstrates->FixSubstrates Yes RunControls 3. Run Control Reactions GoodAssay->RunControls Yes ControlsWork Problem Identified (e.g., inactive enzyme) RunControls->ControlsWork Piperoyl_CoA_Ligase_Pathway PipericAcid Piperic Acid Enzyme Piperoyl-CoA Ligase PipericAcid->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme AMP_PPi AMP + PPi Enzyme->AMP_PPi Product Piperoyl-CoA Enzyme->Product Mg2+

References

Preventing isomerization of (E,E)-piperonyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (E,E)-Piperonyl-CoA Handling

This technical support center provides guidance on the proper handling and sample preparation of this compound to minimize the risk of isomerization, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomeric purity important?

A1: this compound is an unsaturated fatty acyl-CoA, a key intermediate in various biological pathways.[1] Its specific stereochemistry, the (E,E) configuration of the double bonds, is crucial for its recognition and processing by enzymes. Isomerization to other forms, such as (E,Z), (Z,E), or (Z,Z) isomers, can significantly impact its biological activity and lead to inaccurate experimental outcomes.

Q2: What are the primary factors that can cause the isomerization of this compound?

A2: The primary factors that can induce isomerization in polyunsaturated compounds like this compound are exposure to light, suboptimal pH conditions (both acidic and basic), and elevated temperatures.[2][3][4][5] Oxygen can also enhance thermally induced isomerization.

Q3: How does light exposure affect the stability of this compound?

A3: Similar to other polyunsaturated compounds like piperine, this compound is susceptible to light-induced isomerization. Exposure to ambient or direct light can provide the energy needed to convert the stable (E,E) form into a mixture of geometric isomers. Therefore, it is critical to protect samples from light at all stages of preparation and analysis.

Q4: What is the optimal pH range for maintaining the stability of this compound?

Q5: Can temperature fluctuations during sample preparation lead to isomerization?

A5: Yes, elevated temperatures can promote the isomerization of unsaturated fatty acids and their derivatives. To minimize this risk, it is recommended to keep samples on ice or at 4°C throughout the entire preparation process. Avoid any heating steps unless absolutely necessary and validated to not affect isomeric purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis. Isomerization of this compound may have occurred.- Review your sample preparation workflow to identify any exposure to light, extreme pH, or high temperatures. - Protect all subsequent samples from light by using amber vials and minimizing exposure to ambient light. - Ensure all buffers and solvents are at a neutral pH. - Maintain low temperatures (on ice or 4°C) throughout the procedure.
Low yield of this compound. Degradation or isomerization of the target molecule.- Minimize the overall sample processing time. - Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation. - Use freshly prepared, high-purity solvents and reagents.
Inconsistent results between replicate samples. Variable exposure to light, temperature, or pH during preparation of individual samples.- Standardize the entire sample preparation protocol to ensure all samples are treated identically. - Prepare a master mix of buffers and solvents to ensure consistency. - Process samples in a consistent and timely manner.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Storage: Store solid this compound at -20°C or below in a light-protected container.

  • Weighing and Reconstitution: When preparing solutions, allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount quickly and immediately protect it from light. Reconstitute in a pre-chilled, neutral buffer (e.g., phosphate buffer, pH 7.0).

  • Solution Storage: Store stock solutions in amber vials at -20°C or below. For short-term use, keep solutions on ice and protected from light.

Protocol 2: Sample Extraction to Minimize Isomerization

  • Homogenization: Perform all homogenization steps on ice. Use pre-chilled tubes and buffers.

  • Extraction Solvent: Use a pre-chilled, neutral pH extraction solvent. Consider adding an antioxidant like 0.01% BHT to the solvent.

  • Light Protection: From the point of extraction onwards, ensure all sample tubes are wrapped in aluminum foil or are made of amber-colored material.

  • Temperature Control: Keep samples on ice or in a cold block throughout the extraction process. Centrifuge in a pre-cooled centrifuge.

  • Evaporation: If solvent evaporation is necessary, use a gentle stream of nitrogen gas at room temperature or below. Avoid heating the sample.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for analysis, ensuring the solvent is at a neutral pH.

Protocol 3: Analytical Method for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a suitable method for the separation and quantification of this compound and its potential isomers.

  • Column: A C18 reversed-phase column is commonly used for the separation of similar compounds.

  • Mobile Phase: A gradient elution with a mixture of a neutral buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection is suitable for this compound.

  • Isomer Identification: The presence of multiple peaks close to the main this compound peak may indicate the presence of isomers. Mass spectrometry (LC-MS) can be used to confirm that these peaks have the same mass-to-charge ratio as the parent compound.

Visual Guides

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_prevention Key Preventive Measures start Start: Sample Collection homogenize Homogenization (On Ice, Neutral pH) start->homogenize extract Extraction (Protected from Light, with Antioxidant) homogenize->extract temp Low Temperature (0-4°C) homogenize->temp ph Neutral pH (~7.0) homogenize->ph cleanup Sample Cleanup (e.g., SPE at 4°C) extract->cleanup light Protect from Light extract->light evaporate Solvent Evaporation (Nitrogen Stream, Room Temp) cleanup->evaporate reconstitute Reconstitution (Neutral Buffer) evaporate->reconstitute analyze HPLC / LC-MS Analysis reconstitute->analyze

Caption: Workflow for this compound sample preparation emphasizing key preventive measures.

troubleshooting_logic start Problem: Unexpected Peaks in HPLC check_light Was the sample protected from light? start->check_light check_temp Was the temperature kept low (0-4°C)? check_light->check_temp Yes solution Solution: Implement all preventive measures. check_light->solution No check_ph Were all solutions at neutral pH? check_temp->check_ph Yes check_temp->solution No check_ph->solution No no_iso Isomerization is unlikely the primary issue. check_ph->no_iso Yes

Caption: Troubleshooting logic for identifying the cause of potential this compound isomerization.

References

Identifying byproducts in the chemical synthesis of piperoyl-CoA thioester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of piperoyl-CoA thioester.

Troubleshooting Guides and FAQs

Q1: What are the main steps in the chemical synthesis of piperoyl-CoA thioester?

A1: The most common chemical synthesis route involves a two-step process:

  • Activation of Piperic Acid: Piperic acid is first activated to a more reactive form. A widely used method is the formation of an N-hydroxysuccinimide (NHS) ester of piperic acid (piperoyl-NHS). This is typically achieved by reacting piperic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Thioester Formation: The activated piperoyl-NHS is then reacted with the thiol group of Coenzyme A (CoA-SH) in a transesterification reaction. This reaction displaces the NHS leaving group to form the desired piperoyl-CoA thioester.

Q2: I have a low yield of piperoyl-CoA. What are the potential causes and how can I troubleshoot this?

A2: Low yields can stem from several factors throughout the synthesis. Here are some common causes and troubleshooting steps:

  • Incomplete Activation of Piperic Acid: If the initial activation step is inefficient, there will be less activated piperic acid available to react with CoA.

    • Troubleshooting:

      • Ensure all reagents for the activation step are fresh and anhydrous.

      • Optimize the molar ratio of piperic acid, NHS, and the coupling agent (e.g., DCC). An excess of the coupling agent can sometimes drive the reaction but may also lead to more byproducts.[1]

      • Allow sufficient reaction time for the activation step. Monitor the reaction progress by thin-layer chromatography (TLC) if possible.

  • Hydrolysis of Intermediates and Product: Both the activated intermediate (piperoyl-NHS) and the final piperoyl-CoA product are susceptible to hydrolysis.[2][3]

    • Troubleshooting:

      • Use anhydrous solvents and reagents to minimize the presence of water.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

      • Work up the reaction and purify the product promptly after the reaction is complete.

  • Inefficient Purification: Significant product loss can occur during purification steps.[1]

    • Troubleshooting:

      • If using DCC as a coupling agent, the byproduct dicyclohexylurea (DCU) is poorly soluble and can often be removed by filtration. However, residual DCU can complicate purification.[1]

      • HPLC is a common method for purifying CoA esters. Optimize your HPLC conditions (e.g., gradient, column type) to achieve good separation of the product from starting materials and byproducts.

Q3: What are the common byproducts I should look for when analyzing my reaction mixture?

A3: Several byproducts can be formed during the synthesis of piperoyl-CoA. Identifying these can help in diagnosing issues with your reaction.

  • Unreacted Piperic Acid: The presence of a significant amount of starting material indicates an incomplete reaction.

  • Unreacted Coenzyme A: This will be present if the reaction with the activated piperic acid did not go to completion.

  • Piperic Acid (from hydrolysis): Hydrolysis of either the piperoyl-NHS intermediate or the final piperoyl-CoA product will regenerate piperic acid.

  • N-hydroxysuccinimide: This is a byproduct of the thioester formation step. It is water-soluble and can often be removed with an aqueous wash during workup.

  • N,N'-dicyclohexylurea (DCU): If DCC is used as the coupling agent, DCU is a major byproduct.

  • N-succinamide derivatives: These can arise from the nucleophilic attack of amines on the succinimide ring of the NHS ester.

Q4: How can I confirm the identity and purity of my synthesized piperoyl-CoA?

A4: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for assessing purity and quantifying your product. Piperoyl-CoA has a characteristic UV absorbance maximum around 368 nm due to the thioester linkage, in addition to the absorbance at 260 nm from the adenine moiety of CoA.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the synthesized piperoyl-CoA, providing strong evidence of its identity.

Data Presentation

Table 1: Hypothetical Purity and Yield Data for Piperoyl-CoA Synthesis under Different Conditions

Reaction Condition Piperoyl-CoA Yield (%) Piperic Acid (unreacted/hydrolyzed) (%) Other Byproducts (%) Notes
Standard (Anhydrous)751510Reaction performed under inert atmosphere with anhydrous solvents.
Presence of Moisture405010Deliberate addition of 1% water to the reaction mixture.
Suboptimal Coupling553510Reduced amount of coupling agent used in the activation step.
Extended Reaction Time702010Reaction time doubled; may lead to slight increase in hydrolysis.

Experimental Protocols

Key Experiment: Synthesis of Piperoyl-CoA via N-Hydroxysuccinimide Ester

This protocol is a generalized procedure based on common methods for thioester synthesis.

Part 1: Activation of Piperic Acid to Piperoyl-NHS

  • Dissolve piperic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent (e.g., dioxane or a mixture of dichloromethane and dimethylformamide) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture.

  • Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction for the formation of the N,N'-dicyclohexylurea (DCU) precipitate.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the anhydrous solvent.

  • The filtrate containing the piperoyl-NHS can be used directly in the next step or the solvent can be removed under reduced pressure.

Part 2: Synthesis of Piperoyl-CoA

  • Dissolve the crude piperoyl-NHS from Part 1 in a suitable buffer (e.g., sodium bicarbonate solution, pH ~8).

  • In a separate flask, dissolve Coenzyme A (lithium salt) (0.8 equivalents) in the same buffer.

  • Add the CoA solution to the piperoyl-NHS solution and stir the reaction at room temperature.

  • Monitor the progress of the reaction by HPLC. The reaction is typically complete within a few hours.

  • Upon completion, purify the piperoyl-CoA from the reaction mixture using preparative HPLC.

  • Lyophilize the fractions containing the pure product to obtain piperoyl-CoA as a solid.

Mandatory Visualization

Synthesis_Pathway Piperic_Acid Piperic Acid Piperoyl_NHS Piperoyl-NHS (Activated Intermediate) Piperic_Acid->Piperoyl_NHS + NHS, DCC NHS N-Hydroxysuccinimide NHS->Piperoyl_NHS DCC DCC DCC->Piperoyl_NHS Piperoyl_CoA Piperoyl-CoA (Product) Piperoyl_NHS->Piperoyl_CoA + CoA-SH DCU DCU (Byproduct) Piperoyl_NHS->DCU forms CoA Coenzyme A (CoA-SH) CoA->Piperoyl_CoA NHS_byproduct NHS (Byproduct) Piperoyl_CoA->NHS_byproduct releases

Caption: Chemical synthesis pathway of piperoyl-CoA.

Byproduct_Formation Piperoyl_NHS Piperoyl-NHS Piperic_Acid Piperic Acid (Byproduct) Piperoyl_NHS->Piperic_Acid Hydrolysis Piperoyl_CoA Piperoyl-CoA Piperoyl_CoA->Piperic_Acid Hydrolysis Water Water (Moisture) Water->Piperic_Acid

Caption: Hydrolysis byproduct formation pathway.

Troubleshooting_Workflow Start Low Piperoyl-CoA Yield Check_Starting_Materials Analyze starting materials by HPLC/MS Start->Check_Starting_Materials High_Piperic_Acid High Piperic Acid? Check_Starting_Materials->High_Piperic_Acid Incomplete_Activation Incomplete Activation or Hydrolysis High_Piperic_Acid->Incomplete_Activation Yes Low_Piperic_Acid Low Piperic Acid High_Piperic_Acid->Low_Piperic_Acid No Optimize_Activation Optimize coupling agent ratio Use anhydrous conditions Incomplete_Activation->Optimize_Activation Purification_Issues Check purification fractions for product loss Low_Piperic_Acid->Purification_Issues Optimize_Purification Optimize HPLC gradient Ensure complete product elution Purification_Issues->Optimize_Purification

Caption: Troubleshooting workflow for low piperoyl-CoA yield.

References

Optimizing pH and temperature for piperine synthase enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperine synthase enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for the piperine synthase enzymatic assay?

A1: The optimal conditions for recombinant piperine synthase activity have been determined to be a pH of 8.0 [1][2]. While the optimal temperature has not been explicitly stated in the literature, a common temperature for in vitro assays of similar plant-derived enzymes is around 30-37°C . It is recommended to perform a temperature optimization experiment within this range for your specific assay conditions.

Q2: My piperine synthase assay shows low or no activity. What are the possible causes and solutions?

A2: Low or no enzyme activity can be due to several factors. Here's a troubleshooting guide:

  • Improper Enzyme Storage and Handling:

    • Problem: Piperine synthase, like many enzymes, is sensitive to degradation if not stored properly. Repeated freeze-thaw cycles can also lead to a loss of activity.

    • Solution: Store the enzyme at -80°C for long-term storage. For daily use, aliquot the enzyme to avoid multiple freeze-thaw cycles. Keep the enzyme on ice at all times during assay setup.

  • Sub-optimal Assay Conditions:

    • Problem: The pH and temperature of the reaction mixture are critical for enzyme activity.

    • Solution: Ensure your assay buffer is at the optimal pH of 8.0. Perform a temperature optimization experiment to find the ideal temperature for your specific enzyme and substrate concentrations.

  • Substrate Quality and Concentration:

    • Problem: The purity and concentration of the substrates, piperoyl-CoA and piperidine, are crucial. Degradation or inaccurate concentration of substrates will lead to inaccurate results.

    • Solution: Use high-purity substrates. Prepare fresh substrate solutions and determine their concentrations accurately. It's important to note that at low micromolar concentrations of piperoyl-CoA, piperine formation can be poor, leading to the production of piperic acid and piperine isomers[1][2].

  • Presence of Inhibitors:

    • Problem: Contaminants in the enzyme preparation or assay components can inhibit enzyme activity.

    • Solution: Purify the recombinant piperine synthase to homogeneity. Ensure all reagents and water are of high purity and free of potential inhibitors.

Q3: I am observing high background noise in my assay. How can I reduce it?

A3: High background can be caused by the non-enzymatic degradation of substrates or interference from other components in the reaction mixture.

  • Solution:

    • Run a control reaction without the enzyme (a "no-enzyme" control) to measure the rate of non-enzymatic product formation. Subtract this rate from the rate of the enzymatic reaction.

    • Run a control with the enzyme but without one of the substrates to check for any interfering activities or contaminants in the enzyme preparation.

Q4: The results of my replicate assays are not consistent. What could be the reason?

A4: Inconsistent results are often due to pipetting errors, improper mixing, or temperature fluctuations.

  • Solution:

    • Use calibrated pipettes and ensure accurate and consistent pipetting.

    • Thoroughly mix the reaction components before starting the assay.

    • Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the assay.

Quantitative Data Summary

ParameterValueReference
Optimal pH8.0[1]
Apparent Km (Piperoyl-CoA)342 ± 60 µM
Apparent Km (Piperidine)7.6 ± 0.5 mM
kcat1.01 ± 0.16 s-1

Experimental Protocols

Piperine Synthase Enzymatic Assay Protocol

This protocol is a general guideline for a standard piperine synthase assay. Optimization of specific parameters may be required.

1. Reagents and Materials:

  • Recombinant piperine synthase

  • Piperoyl-CoA (substrate)

  • Piperidine (substrate)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Quenching Solution: e.g., Acetonitrile or Methanol

  • HPLC system with a C18 column

  • Spectrophotometer or HPLC with UV detector

2. Assay Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Assay Buffer

    • Piperidine (to the desired final concentration)

    • Piperoyl-CoA (to the desired final concentration)

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the components to equilibrate.

  • Initiate the Reaction: Start the enzymatic reaction by adding the recombinant piperine synthase to the reaction mixture.

  • Incubation: Incubate the reaction at the chosen temperature for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Terminate the reaction by adding a quenching solution (e.g., an equal volume of acetonitrile). This will precipitate the enzyme and stop the reaction.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the formation of piperine using HPLC. Monitor the absorbance at a wavelength where piperine has a strong absorbance (e.g., ~340 nm).

  • Controls:

    • No-Enzyme Control: A reaction mixture without the enzyme to measure non-enzymatic product formation.

    • No-Substrate Control: A reaction mixture with the enzyme but without one of the substrates to check for interfering activities.

Visualizations

Piperine Biosynthesis Pathway

Piperine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Piperideine Δ¹-Piperideine Cadaverine->Piperideine Piperidine Piperidine Piperideine->Piperidine Piperine_Synthase Piperine Synthase Piperidine->Piperine_Synthase Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid Piperic_acid Piperic acid Ferulic_acid->Piperic_acid Piperoyl_CoA Piperoyl-CoA Piperic_acid->Piperoyl_CoA Piperoyl_CoA->Piperine_Synthase Piperine Piperine Piperine_Synthase->Piperine

Caption: The biosynthetic pathway of piperine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Enzyme Activity Check_Storage Check Enzyme Storage (-80°C, minimal freeze-thaw) Start->Check_Storage Check_Assay_Conditions Verify Assay Conditions (pH 8.0, optimal temperature) Start->Check_Assay_Conditions Check_Substrates Assess Substrate Quality and Concentration Start->Check_Substrates Check_Inhibitors Investigate Potential Inhibitors Start->Check_Inhibitors Solution_Storage Aliquot and store at -80°C Check_Storage->Solution_Storage Solution_Conditions Adjust pH and optimize temperature Check_Assay_Conditions->Solution_Conditions Solution_Substrates Use fresh, high-purity substrates Check_Substrates->Solution_Substrates Solution_Inhibitors Purify enzyme, use pure reagents Check_Inhibitors->Solution_Inhibitors Success Activity Restored Solution_Storage->Success Solution_Conditions->Success Solution_Substrates->Success Solution_Inhibitors->Success

Caption: A workflow for troubleshooting low enzyme activity.

References

How to increase the solubility of piperic acid for CoA ligation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of piperic acid in CoA ligation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is piperic acid poorly soluble in aqueous solutions?

A1: Piperic acid possesses a long, hydrophobic hydrocarbon tail and a nonpolar aromatic ring structure.[1][2] While the carboxylic acid group is polar and can participate in hydrogen bonding, the large nonpolar portion of the molecule dominates, leading to its very limited solubility in water.[1][2]

Q2: What is the estimated aqueous solubility of piperic acid?

A2: The estimated aqueous solubility of piperic acid at 25°C is approximately 291.7 mg/L.[3]

Q3: Can adjusting the pH of the reaction buffer increase piperic acid solubility?

A3: Yes, to a certain extent. As a carboxylic acid, piperic acid will be deprotonated to its more soluble carboxylate salt at a pH above its pKa. However, it's crucial to consider the optimal pH range for the activity of your specific CoA ligase, which is typically between pH 7.5 and 8.5. A significant deviation from this range can lead to a loss of enzyme activity.

Q4: Are there any alternatives to using co-solvents for solubilizing piperic acid?

A4: Yes, other solubilizing agents such as detergents and cyclodextrins can be employed. Non-ionic detergents are generally preferred as they are less likely to denature enzymes. Cyclodextrins can encapsulate the hydrophobic piperic acid molecule, increasing its apparent solubility in the aqueous reaction medium.

Troubleshooting Guide

This guide addresses common problems encountered when performing CoA ligation reactions with piperic acid, focusing on solubility-related issues.

ProblemPossible Cause(s)Recommended Solution(s)
Piperic acid precipitates upon addition to the aqueous reaction buffer. Low intrinsic aqueous solubility of piperic acid.1. Prepare a concentrated stock solution of piperic acid in an appropriate organic co-solvent (e.g., DMSO or ethanol) and add it to the reaction mixture, ensuring the final co-solvent concentration is within the enzyme's tolerance limit. 2. Increase the pH of the buffer slightly (within the optimal range for the enzyme) to facilitate the formation of the more soluble piperic acid salt. 3. Consider the use of solubilizing agents like non-ionic detergents or cyclodextrins.
Low or no CoA ligation activity is observed. 1. Enzyme Inhibition by Co-solvent: The concentration of the organic co-solvent (e.g., DMSO, ethanol) may be too high, leading to enzyme denaturation or inhibition. 2. Incorrect pH: The reaction buffer pH is outside the optimal range for the CoA ligase. 3. Substrate Unavailability: Piperic acid may not be fully solubilized, limiting its availability to the enzyme.1. Optimize Co-solvent Concentration: Perform a titration experiment to determine the maximum concentration of the co-solvent that your specific CoA ligase can tolerate without significant loss of activity. Start with a low percentage (e.g., 1-5% v/v) and gradually increase it. A study on piperine synthase used 25-50% DMSO solutions for dissolving standards, suggesting some enzymes in this pathway are robust. 2. Verify and Adjust pH: Ensure the reaction buffer pH is within the optimal range for your CoA ligase (typically pH 7.5-8.5). 3. Enhance Solubilization: If co-solvents are inhibitory, explore the use of enzyme-compatible detergents or cyclodextrins to increase piperic acid solubility.
Inconsistent reaction rates or reproducibility issues. 1. Incomplete Dissolution of Piperic Acid Stock: The piperic acid stock solution in the organic solvent may not be fully dissolved, leading to variations in the amount of substrate added to different reactions. 2. Precipitation Over Time: Piperic acid may be precipitating out of the reaction mixture during the incubation period.1. Ensure Complete Dissolution: Gently warm the piperic acid stock solution and vortex thoroughly to ensure complete dissolution before adding it to the reaction. 2. Monitor for Precipitation: Visually inspect the reaction mixture for any signs of precipitation during the experiment. If precipitation is observed, consider adjusting the solubilization strategy.

Experimental Protocols

Protocol 1: CoA Ligation of Piperic Acid Using a DMSO Co-solvent

This protocol provides a general framework for the enzymatic synthesis of piperoyl-CoA using a co-solvent to solubilize piperic acid.

Materials:

  • Piperic acid

  • Dimethyl sulfoxide (DMSO)

  • CoA ligase

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Nuclease-free water

Procedure:

  • Prepare a Piperic Acid Stock Solution: Dissolve piperic acid in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle warming and vortexing.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:

    • Nuclease-free water (to final volume)

    • Reaction buffer (to a final concentration of 100 mM)

    • MgCl₂ (to a final concentration of 10 mM)

    • ATP (to a final concentration of 5 mM)

    • CoA (to a final concentration of 1 mM)

    • Piperic acid stock solution (to a final concentration of 200 µM, ensuring the final DMSO concentration is ≤ 5% v/v)

    • CoA ligase (add enzyme last to initiate the reaction)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the CoA ligase (typically 25-37°C) for 1-2 hours.

  • Reaction Quenching and Analysis: Stop the reaction by adding an appropriate quenching agent (e.g., formic acid). Analyze the formation of piperoyl-CoA by a suitable method, such as HPLC or LC-MS.

Protocol 2: Screening for Optimal Co-solvent Concentration

This protocol helps determine the maximum tolerable concentration of a co-solvent for your specific CoA ligase.

Procedure:

  • Set up a series of CoA ligation reactions as described in Protocol 1.

  • In each reaction, vary the final concentration of the co-solvent (e.g., DMSO or ethanol) from 0% to 20% (v/v) in increments of 2.5%.

  • Keep the concentrations of all other reactants, including piperic acid, constant.

  • Incubate all reactions under identical conditions.

  • Measure the enzymatic activity for each co-solvent concentration.

  • Plot the relative enzyme activity against the co-solvent concentration to determine the optimal concentration that balances piperic acid solubility and enzyme activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare Piperic Acid Stock in Co-solvent combine Combine Stock and Master Mix stock->combine Add Substrate reagents Prepare Reaction Master Mix reagents->combine Add Enzyme Mix incubate Incubate at Optimal Temperature combine->incubate quench Quench Reaction incubate->quench analyze Analyze Product (HPLC/LC-MS) quench->analyze

Caption: Experimental workflow for piperic acid CoA ligation.

troubleshooting_logic start Low/No Product Formation check_solubility Is Piperic Acid Precipitating? start->check_solubility check_enzyme Is Enzyme Active? check_solubility->check_enzyme No increase_solubility Increase Co-solvent % Use Detergents/Cyclodextrins check_solubility->increase_solubility Yes check_pH Is pH Optimal? check_enzyme->check_pH Yes optimize_cosolvent Optimize Co-solvent Concentration check_enzyme->optimize_cosolvent No adjust_pH Adjust Buffer pH check_pH->adjust_pH No success Successful Ligation check_pH->success Yes increase_solubility->success optimize_cosolvent->success adjust_pH->success

Caption: Troubleshooting logic for piperic acid CoA ligation.

References

Removing contaminants from purified (E,E)-piperonyl-CoA preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing contaminants from purified (E,E)-piperonyl-CoA preparations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound preparation shows multiple peaks on my analytical HPLC. What are the likely contaminants?

A1: Multiple peaks in your HPLC chromatogram indicate the presence of impurities. The nature of these contaminants depends on the method of synthesis (chemical or enzymatic).

  • Chemical Synthesis: Common contaminants include unreacted starting materials such as piperic acid and Coenzyme A (CoA-SH), byproducts from side reactions, and degradation products of piperonyl-CoA itself.

  • Enzymatic Synthesis: In addition to unreacted substrates and potential byproducts, the crude preparation may contain proteins, specifically the enzyme used for the synthesis (e.g., acyl-CoA ligase), as well as components from the reaction buffer.

Q2: How can I identify the specific contaminants in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for contaminant identification.

  • UV-Vis Spectroscopy: The formation of the thioester bond in piperonyl-CoA results in a characteristic shift in the UV absorbance spectrum compared to the precursor, piperic acid.[1] Piperic acid and its derivatives typically show a maximum UV absorption (λmax) between 342 to 344 nm.[2][3][4] Monitoring the chromatogram at different wavelengths can help distinguish the product from precursors.

  • Mass Spectrometry (MS): MS and tandem MS (MS/MS) are powerful tools for identifying coenzyme A derivatives. Acyl-CoAs exhibit a characteristic fragmentation pattern, often showing a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[5] Specific fragments, such as the one at m/z 428, are also indicative of the CoA moiety. By analyzing the mass-to-charge ratio of the peaks in your chromatogram, you can identify the molecular weights of the contaminants and deduce their structures.

Q3: What is the recommended first step for purifying my crude this compound preparation?

A3: Solid-Phase Extraction (SPE) is a highly effective initial clean-up step to remove major contaminants before proceeding to high-resolution purification. A reversed-phase C18 cartridge is commonly used for this purpose. This step can effectively remove salts, polar byproducts, and, in the case of enzymatic synthesis, the bulk of the protein.

Q4: I have tried Solid-Phase Extraction, but my sample is still not pure. What should I do next?

A4: For high-purity this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective method. This technique separates molecules based on their hydrophobicity and can resolve piperonyl-CoA from closely related impurities.

Q5: My HPLC separation is poor, with broad peaks and insufficient resolution. How can I optimize my HPLC method?

A5: Poor HPLC separation can be due to several factors. Here are some common issues and their solutions:

  • Incorrect Mobile Phase: Ensure the mobile phase components are of high purity and have been properly degassed. The pH of the mobile phase is critical for the separation of CoA esters; a slightly acidic pH (around 4.9) is often used to ensure the reproducibility of retention times.

  • Column Issues: The column may be contaminated or degraded. Try flushing the column with a strong organic solvent like isopropanol or acetonitrile. If the problem persists, the column may need to be replaced.

  • Suboptimal Gradient: The elution gradient may not be optimal for separating your specific contaminants. Try adjusting the gradient slope or the initial and final concentrations of the organic solvent.

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the concentration of your sample.

For a detailed troubleshooting guide on common HPLC issues, refer to established HPLC troubleshooting resources.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Clean-up

This protocol is a general guideline for the initial purification of acyl-CoA esters using a C18 SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) by passing 1 mL of 100% methanol through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it.

  • Sample Loading: Dissolve your crude this compound sample in a minimal amount of a weak solvent (e.g., 5% methanol in 25 mM ammonium acetate) and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a wash buffer (e.g., 5% methanol in 25 mM ammonium acetate) to remove polar impurities like salts.

  • Elution: Elute the this compound with 1 mL of an elution buffer (e.g., 80% methanol in 25 mM ammonium acetate).

  • Drying: Dry the eluted sample, for example, under a stream of nitrogen, before resuspending it in the appropriate solvent for HPLC purification.

Protocol 2: Reversed-Phase HPLC for High-Purity this compound

This protocol provides a starting point for the RP-HPLC purification of this compound. Optimization may be required based on your specific sample and HPLC system.

Table 1: HPLC Parameters for this compound Purification

ParameterRecommended Setting
Column C18 reversed-phase, 5 µm particle size, e.g., 250 x 4.6 mm
Mobile Phase A 75 mM KH₂PO₄, pH 4.9
Mobile Phase B Acetonitrile
Gradient 10% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm (for the adenine moiety of CoA) and 344 nm (for the piperonyl moiety)
Column Temperature 25 °C

Procedure:

  • Sample Preparation: Reconstitute the SPE-purified or crude sample in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Run the gradient program as defined in Table 1.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the UV chromatogram.

  • Post-Purification: Pool the pure fractions and remove the organic solvent (e.g., by rotary evaporation). The sample can then be desalted if necessary using a suitable method.

Visual Guides

Contaminant_Removal_Workflow cluster_synthesis Synthesis Chem_Synth Chemical Synthesis Crude_Prep Crude this compound Preparation Chem_Synth->Crude_Prep Enz_Synth Enzymatic Synthesis Enz_Synth->Crude_Prep SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Prep->SPE Initial Cleanup HPLC Reversed-Phase HPLC SPE->HPLC High-Resolution Purification Analysis Purity Analysis (Analytical HPLC, MS) HPLC->Analysis Pure_Product Pure this compound Analysis->HPLC If Purity is < 95% (Re-purification) Analysis->Pure_Product If Purity is ≥ 95%

Caption: Workflow for the purification of this compound.

Purification_Logic cluster_contaminants Potential Contaminants cluster_methods Purification Methods Unreacted_Substrates Unreacted Substrates (Piperic Acid, CoA) HPLC Reversed-Phase HPLC Unreacted_Substrates->HPLC Byproducts Reaction Byproducts Byproducts->HPLC Proteins Enzymes (from enzymatic synthesis) SPE Solid-Phase Extraction (SPE) Proteins->SPE Salts Buffer Salts Salts->SPE SPE->HPLC Pre-purification for

Caption: Relationship between contaminants and purification methods.

References

Technical Support Center: Strategies to Increase Malonyl-CoA Availability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing intracellular malonyl-CoA for precursor synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to increase intracellular malonyl-CoA levels?

A1: The main strategies to enhance intracellular malonyl-CoA availability can be broadly categorized into four approaches:

  • Increasing Precursor Supply: Enhancing the pool of acetyl-CoA, the direct precursor for malonyl-CoA synthesis.[1][2]

  • Upregulating Malonyl-CoA Synthesis: Overexpressing the key enzyme acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA.[1][2][3]

  • Reducing Malonyl-CoA Consumption: Inhibiting or downregulating pathways that consume malonyl-CoA, primarily fatty acid synthesis (FAS).

  • Introducing Alternative Biosynthesis Pathways: Engineering novel pathways for malonyl-CoA production that are independent of ACC.

Q2: Why is simply overexpressing acetyl-CoA carboxylase (ACC) sometimes insufficient to increase product yield?

A2: While overexpressing ACC is a common strategy, its effectiveness can be limited by several factors. The availability of the precursor, acetyl-CoA, can become a bottleneck. If the acetyl-CoA pool is not sufficiently large, the overexpressed ACC will not have enough substrate to significantly increase malonyl-CoA production. Additionally, native regulatory mechanisms, such as feedback inhibition on ACC, can limit its activity. Finally, increased malonyl-CoA levels can be cytotoxic in some cell types, leading to reduced cell viability and overall productivity.

Q3: What are the potential side effects of inhibiting fatty acid synthesis to increase malonyl-CoA?

A3: Inhibiting fatty acid synthesis (FAS) can effectively increase the availability of malonyl-CoA for other pathways. However, this can have unintended consequences. Since fatty acids are essential for cell membrane formation and other cellular functions, prolonged or excessive inhibition of FAS can impair cell growth and viability. The choice of inhibitor and the degree of inhibition are critical to balance increased malonyl-CoA with maintaining cellular health.

Q4: Are there alternative pathways to produce malonyl-CoA that bypass the native acetyl-CoA carboxylase?

A4: Yes, metabolic engineering has enabled the creation of alternative routes to malonyl-CoA. One such strategy involves the co-expression of a malonate transporter and a malonyl-CoA synthetase. This allows the cell to uptake malonate from the culture medium and convert it directly to malonyl-CoA. Another novel pathway utilizes an α-keto acid dehydrogenase complex that can convert oxaloacetate to malonyl-CoA. These alternative pathways can be beneficial as they are often not subject to the same tight regulation as the native ACC-dependent pathway.

Q5: How can I accurately quantify intracellular malonyl-CoA concentrations?

A5: Accurate quantification of malonyl-CoA is crucial for evaluating the success of your metabolic engineering strategies. The most common and reliable method is High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS). This technique offers high sensitivity and specificity. The general workflow involves tissue or cell extraction, followed by separation of malonyl-CoA from other metabolites via HPLC and subsequent detection and quantification by MS. It is important to use an appropriate internal standard, such as ¹³C-labeled malonyl-CoA, for accurate quantification.

Troubleshooting Guides

Issue 1: Low yield of malonyl-CoA-derived product despite ACC overexpression.

Possible Cause Troubleshooting Step Rationale
Insufficient Acetyl-CoA Precursor Co-express enzymes that increase the acetyl-CoA pool, such as acetyl-CoA synthetase, or delete competing pathways that consume acetyl-CoA (e.g., acetate and ethanol formation pathways).Increasing the substrate for ACC will enhance the rate of malonyl-CoA synthesis.
ACC Inactivation by Phosphorylation Identify and mutate the phosphorylation sites on ACC (e.g., Ser1157 in S. cerevisiae) to prevent inactivation by kinases like Snf1.This will maintain ACC in a more active state, leading to higher malonyl-CoA production.
Feedback Inhibition of ACC Use an ACC enzyme from a different organism that is less sensitive to feedback inhibition in the host organism.Heterologous ACCs may not be recognized by the host's regulatory machinery.
Malonyl-CoA Toxicity Modulate the expression level of ACC to find a balance between malonyl-CoA production and cell viability. Consider using inducible promoters for finer control.High concentrations of malonyl-CoA can be toxic to cells, leading to reduced overall productivity.

Issue 2: Cell growth is significantly inhibited after engineering for increased malonyl-CoA production.

Possible Cause Troubleshooting Step Rationale
Toxicity from High Malonyl-CoA Levels Titrate the induction level of your engineered pathway to find a non-toxic level of malonyl-CoA production. Implement a dynamic regulatory circuit that senses malonyl-CoA levels and adjusts gene expression accordingly.This allows for a balance between precursor availability and cellular health.
Depletion of Essential Precursors Supplement the culture medium with precursors that may be depleted due to the redirection of metabolic flux, such as acetate.Ensuring a balanced supply of all necessary metabolites can alleviate metabolic burden and improve cell growth.
Inhibition of Fatty Acid Synthesis If using FAS inhibitors, perform a dose-response curve to find the optimal concentration that increases malonyl-CoA without severely impacting growth. Alternatively, consider genetic modifications for partial downregulation of FAS instead of complete inhibition.This will help maintain the necessary production of fatty acids for cell viability.

Data Summary

Table 1: Impact of Genetic Modifications on Malonyl-CoA and Product Titer in E. coli

Strain/Modification Fold Increase in Malonyl-CoA Product Titer (mg/L) Product Reference
Wild-type115Naringenin
Gene Deletions (CiED predicted)>2--
Gene Deletions + ACC & BPL overexpression-100 (per OD unit)Naringenin
ACC Overexpression3--
Deletion of acetate/ethanol pathways + Acetate assimilation overexpression + ACC overexpression151280Phloroglucinol
PTS-independent glucose import + increased glycolysis + ACC overexpression-474Naringenin

Table 2: Effect of Malonyl-CoA Decarboxylase (MCD) Inhibition on Malonyl-CoA Levels

Condition Fold Increase in Malonyl-CoA Tissue Reference
MCD Inhibition (Normal Flow)-Pig Myocardium
MCD Inhibition (Ischemia)4Pig Myocardium
MCD Knockout (Aged Mice)~2.5Mouse Gastrocnemius

Experimental Protocols

Protocol 1: Quantification of Intracellular Malonyl-CoA by HPLC/MS

This protocol is adapted from methods described for tissue specimens.

  • Sample Collection and Quenching:

    • Rapidly harvest cells or tissue and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

    • For cultured cells, this can be achieved by rapid filtration and washing with a cold saline solution, followed by immediate quenching.

  • Extraction:

    • Homogenize the frozen sample in 10% trichloroacetic acid (TCA).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Isolation:

    • Condition a reversed-phase SPE column (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent mixture (e.g., methanol/water).

  • HPLC Separation:

    • Inject the eluted sample onto a C18 HPLC column.

    • Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Detection:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Operate the mass spectrometer in positive ion mode and use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification of malonyl-CoA and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of malonyl-CoA.

    • Calculate the concentration of malonyl-CoA in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Visualizations

Malonyl_CoA_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 (Upregulate) Acetate_Ethanol Acetate/Ethanol AcetylCoA->Acetate_Ethanol (Delete) FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS (Inhibit) Polyketides Polyketides & Other Products MalonylCoA->Polyketides Oxaloacetate Oxaloacetate Oxaloacetate->MalonylCoA Alternative Pathway

Caption: Core strategies to increase malonyl-CoA availability.

Troubleshooting_Workflow Start Low Product Yield Check_MalonylCoA Quantify Malonyl-CoA Start->Check_MalonylCoA Low_MalonylCoA Is Malonyl-CoA Low? Check_MalonylCoA->Low_MalonylCoA High_MalonylCoA Is Malonyl-CoA High? Low_MalonylCoA->High_MalonylCoA No Increase_Supply Increase Acetyl-CoA Supply Upregulate ACC Inhibit Consumption Low_MalonylCoA->Increase_Supply Yes Check_Toxicity Assess Cell Viability/Toxicity High_MalonylCoA->Check_Toxicity Yes End_Fail Further Optimization Needed High_MalonylCoA->End_Fail No Increase_Supply->Check_MalonylCoA Optimize_Expression Optimize Expression Levels Use Inducible Promoters Check_Toxicity->Optimize_Expression Optimize_Expression->Check_MalonylCoA End Improved Yield

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Comparative Guide to Enzyme Substrate Specificity: (E,E)-Piperonyl-CoA versus Cinnamoyl-CoAs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for elucidating metabolic pathways and designing targeted therapeutic interventions. This guide provides a detailed comparison of the enzymatic utilization of (E,E)-piperonyl-CoA and other common cinnamoyl-CoAs, supported by experimental data and detailed protocols.

This analysis focuses on two key classes of enzymes: piperine synthase, which is crucial for the biosynthesis of piperine in black pepper, and cinnamoyl-CoA reductases (CCRs), which are central to lignin biosynthesis in plants. While direct comparative assays of a single enzyme with both piperonyl-CoA and a full range of cinnamoyl-CoAs are limited in the literature, a comprehensive comparison can be drawn from studies on enzymes with high specificity for each respective substrate type.

Data Presentation: A Tale of Two Enzyme Families

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.

Piperine Synthase and Piperamide Synthase from Piper nigrum

Piperine synthase is a BAHD-type acyltransferase that catalyzes the final step in piperine biosynthesis, the condensation of piperoyl-CoA and piperidine. A related enzyme, piperamide synthase, exhibits a broader substrate tolerance. The kinetic data for these enzymes highlight a strong preference for piperoyl-CoA and its close analog, 3,4-methylenedioxycinnamoyl-CoA.

SubstrateEnzymeApparent Km (µM)Apparent kcat (s-1)kcat/Km (s-1M-1)Relative Activity (%)[1]
Piperoyl-CoA Piperine Synthase342 ± 600.28 ± 0.03819100
3,4-Methylenedioxycinnamoyl-CoA Piperine Synthase---Reduced catalytic activity
Hexanoyl-CoA Piperine Synthase---Inactive
Octanoyl-CoA Piperine Synthase---Inactive
Benzoyl-CoA Piperine Synthase---Inactive
Piperoyl-CoA Piperamide SynthaseComparable to Piperine SynthaseComparable to Piperine Synthase--
Hexanoyl-CoA Piperamide Synthase---Significant product formation
Octanoyl-CoA Piperamide Synthase---Significant product formation
Benzoyl-CoA Piperamide Synthase---Residual activity

Note: Specific kinetic constants for 3,4-methylenedioxycinnamoyl-CoA with piperine synthase were not provided in the cited study, but it was noted to be an accepted alternative CoA-donor with reduced catalytic activity[1]. The promiscuous nature of piperamide synthase allows it to utilize a broader range of acyl-CoA donors compared to the more specific piperine synthase[1].

Cinnamoyl-CoA Reductases (CCRs) from Various Plant Species

CCRs are key enzymes in the lignin biosynthetic pathway, reducing various hydroxycinnamoyl-CoA thioesters to their corresponding aldehydes. The substrate preference of CCRs varies between plant species and even between different isoforms within the same species, reflecting the diverse lignin composition found in nature. Generally, CCRs show a preference for feruloyl-CoA.

SubstrateEnzyme (Source)Km (µM)kcat (s-1)kcat/Km (s-1M-1)
Feruloyl-CoA Petunia hybrida CCR1 (Ph-CCR1)1.8 ± 0.22.5 ± 0.11,389,000
Sinapoyl-CoA Petunia hybrida CCR1 (Ph-CCR1)3.5 ± 0.41.9 ± 0.1543,000
p-Coumaroyl-CoA Petunia hybrida CCR1 (Ph-CCR1)7.9 ± 1.10.7 ± 0.0489,000
Caffeoyl-CoA Petunia hybrida CCR1 (Ph-CCR1)--<1% activity
Feruloyl-CoA Medicago truncatula CCR1 (Mt-CCR1)2.9-1.4 x 106
Caffeoyl-CoA Medicago truncatula CCR2 (Mt-CCR2)11.2-1.8 x 105
p-Coumaroyl-CoA Medicago truncatula CCR2 (Mt-CCR2)12.5-1.4 x 105
Feruloyl-CoA Arabidopsis thaliana CCR1 (AtCCR1)4.8 ± 0.5--
Sinapoyl-CoA Arabidopsis thaliana CCR1 (AtCCR1)6.2 ± 0.7--
p-Coumaroyl-CoA Arabidopsis thaliana CCR1 (AtCCR1)15.2 ± 1.5--
Feruloyl-CoA Sorghum bicolor CCR1 (SbCCR1)--High activity
Caffeoyl-CoA Sorghum bicolor CCR1 (SbCCR1)--Low activity
p-Coumaroyl-CoA Sorghum bicolor CCR1 (SbCCR1)--Low activity
Feruloyl-CoA Oryza sativa CCR20 (OsCCR20)15.71-1.41 (µM-1min-1)
p-Coumaroyl-CoA Oryza sativa CCR20 (OsCCR20)24.08-0.32 (µM-1min-1)
Sinapoyl-CoA Oryza sativa CCR20 (OsCCR20)23.34-0.24 (µM-1min-1)

Note: The kinetic parameters can vary depending on the experimental conditions such as pH and buffer composition[2]. The data presented here are collated from multiple studies for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the key enzyme assays.

Synthesis of Acyl-CoA Substrates

The synthesis of various cinnamoyl-CoA and piperoyl-CoA substrates is a prerequisite for these enzyme assays. A common method involves the enzymatic conversion of the corresponding carboxylic acid using a CoA ligase, such as 4-coumarate:CoA ligase (4CL).

Protocol for Enzymatic Synthesis of Piperoyl-CoA[1]:

  • Reaction Mixture: Prepare a reaction mixture containing coenzyme A, piperic acid, and piperoyl-CoA ligase in a suitable buffer.

  • Incubation: Incubate the reaction mixture to allow for the enzymatic synthesis of piperoyl-CoA.

  • Purification: Purify the synthesized piperoyl-CoA using methods such as high-performance liquid chromatography (HPLC).

Enzyme Expression and Purification

Recombinant enzymes for the assays are typically expressed in Escherichia coli and purified using affinity chromatography.

Protocol for Expression and Purification of Piperine Synthase:

  • Cloning: Clone the piperine synthase gene into an expression vector (e.g., with a His-tag).

  • Expression: Transform the vector into E. coli and induce protein expression.

  • Purification: Lyse the cells and purify the recombinant protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

Enzyme Kinetic Assays

The determination of kinetic parameters involves measuring the initial reaction rates at varying substrate concentrations.

Protocol for Piperine Synthase Assay:

  • Reaction Setup: Prepare reaction mixtures containing the purified piperine synthase, piperidine, and varying concentrations of piperoyl-CoA in a buffered solution.

  • Incubation: Incubate the reactions at a constant temperature for a defined period.

  • Quenching: Stop the reaction, for example, by adding a solvent that denatures the enzyme.

  • Analysis: Analyze the formation of piperine using HPLC, monitoring the absorbance at a specific wavelength.

  • Data Analysis: Determine the initial reaction velocities and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Protocol for Cinnamoyl-CoA Reductase (CCR) Assay:

  • Reaction Setup: Prepare reaction mixtures containing the purified CCR, NADPH, and varying concentrations of the cinnamoyl-CoA substrate in a buffered solution (e.g., pH 6.0-6.5).

  • Monitoring: Monitor the decrease in absorbance of the cinnamoyl-CoA substrate or NADPH at a specific wavelength using a spectrophotometer, or monitor the formation of the cinnamaldehyde product by HPLC.

  • Data Analysis: Calculate the initial reaction rates and determine the kinetic parameters using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway: Piperine Biosynthesis

The final step in piperine biosynthesis is catalyzed by piperine synthase.

Piperine_Biosynthesis Piperoyl_CoA Piperoyl-CoA Piperine_Synthase Piperine Synthase Piperoyl_CoA->Piperine_Synthase Piperidine Piperidine Piperidine->Piperine_Synthase Piperine Piperine Piperine_Synthase->Piperine Condensation

Caption: Final step of piperine biosynthesis.

Experimental Workflow: Enzyme Kinetics Assay

A generalized workflow for determining enzyme kinetic parameters.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Substrate_Prep Substrate Synthesis (e.g., Piperoyl-CoA) Reaction_Setup Set up reactions with varying substrate concentrations Substrate_Prep->Reaction_Setup Enzyme_Prep Enzyme Expression & Purification Enzyme_Prep->Reaction_Setup Incubation Incubate at constant temperature Reaction_Setup->Incubation Quenching Stop reaction Incubation->Quenching HPLC_Analysis Quantify product formation (e.g., via HPLC) Quenching->HPLC_Analysis Kinetic_Analysis Calculate Km and kcat HPLC_Analysis->Kinetic_Analysis

Caption: Workflow for enzyme kinetic analysis.

Logical Relationship: Substrate Specificity Comparison

A conceptual diagram illustrating the substrate preferences of the two enzyme classes.

Substrate_Specificity cluster_piperine Piperine Biosynthesis cluster_lignin Lignin Biosynthesis Piperine_Synthase Piperine Synthase Piperonyl_CoA This compound (analog) Piperonyl_CoA->Piperine_Synthase High Affinity CCR Cinnamoyl-CoA Reductase (CCR) Piperonyl_CoA->CCR Low/No Affinity Feruloyl_CoA Feruloyl-CoA Feruloyl_CoA->Piperine_Synthase Low/No Affinity Feruloyl_CoA->CCR High Affinity Other_Cinnamoyl_CoAs Other Cinnamoyl-CoAs Other_Cinnamoyl_CoAs->CCR Variable Affinity

Caption: Enzyme substrate preference overview.

References

A Comparative Guide to Functional Validation of (E,E)-piperonyl-CoA Pathway Genes: VIGS and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Virus-Induced Gene Silencing (VIGS) with other gene function validation techniques for studying the (E,E)-piperonyl-CoA pathway, which is crucial for the biosynthesis of piperine, the bioactive compound responsible for the pungency of black pepper (Piper nigrum). We present a comprehensive overview of the methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific research goals.

Introduction to Gene Function Validation in the this compound Pathway

The this compound pathway is a specialized metabolic route leading to the formation of key precursors for various secondary metabolites, including the medicinally important alkaloid piperine. Elucidating the function of genes within this pathway is essential for understanding its regulation and for potential metabolic engineering applications to enhance the production of valuable compounds. Functional validation of these genes requires robust techniques to manipulate their expression and observe the resulting phenotypic and metabolic changes.

Virus-Induced Gene Silencing (VIGS) has emerged as a powerful and rapid reverse genetics tool for this purpose.[1][2] It leverages the plant's natural defense mechanism against viruses to specifically silence target genes.[1] However, alternative methods such as stable Agrobacterium-mediated transformation and CRISPR/Cas9-based genome editing offer different advantages and are also valuable tools for in-depth functional analysis. This guide provides a comparative overview of these techniques.

Comparison of Gene Validation Methods

The choice of a gene validation method depends on various factors, including the research question, the plant species, available resources, and the desired depth of analysis. Below is a comparative summary of VIGS, Agrobacterium-mediated stable transformation, and CRISPR/Cas9.

FeatureVirus-Induced Gene Silencing (VIGS)Agrobacterium-mediated Stable TransformationCRISPR/Cas9 Genome Editing
Principle Transient post-transcriptional gene silencing (PTGS) initiated by a viral vector carrying a host gene fragment.[1]Stable integration of a T-DNA cassette (e.g., for overexpression or RNAi) into the plant genome.[3]Permanent gene knockout, knock-in, or specific nucleotide edits at the DNA level.
Time to Phenotype Rapid (typically 3-6 weeks).Long (several months to over a year for regeneration and selection).Long (requires stable transformation and regeneration).
Nature of Silencing/Editing Transient, knockdown of gene expression.Stable, heritable expression or silencing.Permanent, heritable knockout or edit.
Efficiency Variable, dependent on virus-host compatibility, environmental conditions, and insert stability. Can be enhanced with silencing suppressors.Lower efficiency, dependent on plant species and tissue culture amenability.High on-target efficiency in transformed cells, but overall efficiency is limited by transformation and regeneration.
Off-Target Effects Possible due to sequence homology with non-target genes. Can be minimized by careful design of the silencing fragment.Random T-DNA insertion can cause insertional mutagenesis.Off-target cleavage can occur at sites with sequence similarity to the guide RNA.
Throughput High-throughput screening of multiple genes is feasible.Low-throughput due to the lengthy process.Can be multiplexed to target multiple genes simultaneously.
Lethal Gene Analysis Suitable, as silencing is transient and often incomplete.Difficult, as stable knockout of essential genes can be lethal.Difficult for essential genes in homozygous knockout lines.
Labor & Cost Relatively low cost and labor-intensive for a short period.High cost and labor-intensive over a long period.High initial cost for vector construction and transformation.

Experimental Protocols

VIGS Protocol for Piper nigrum (Black Pepper)

This protocol is adapted from general VIGS procedures and optimized for a non-model plant like Piper nigrum. The Tobacco Rattle Virus (TRV) is a commonly used vector due to its broad host range.

Methodology:

  • Vector Construction:

    • A 200-300 bp fragment of the target gene from the this compound pathway is amplified by PCR from P. nigrum cDNA.

    • The fragment is cloned into the pTRV2 vector. The pTRV1 vector provides the viral replication machinery.

  • Agrobacterium Transformation:

    • The pTRV1 and pTRV2 constructs are transformed into Agrobacterium tumefaciens strain GV3101.

  • Agrobacterium Infiltration:

    • Agrobacterium cultures containing pTRV1 and pTRV2 are grown overnight, then resuspended in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of 1.0.

    • Cultures are mixed in a 1:1 ratio.

    • The mixture is infiltrated into the leaves of young P. nigrum plantlets using a needleless syringe.

  • Phenotypic Analysis:

    • Plants are grown under controlled conditions (e.g., 22-25°C, 16h light/8h dark).

    • Silencing phenotypes are typically observed 3-4 weeks post-infiltration.

    • Tissue is harvested for gene expression analysis (qRT-PCR) and metabolite profiling (LC-MS/MS).

Agrobacterium-mediated Stable Transformation of Piper nigrum

This protocol provides a general framework for generating stably transformed P. nigrum plants.

Methodology:

  • Explant Preparation:

    • Leaf, petiole, or stem explants are excised from in vitro-grown P. nigrum plantlets.

  • Agrobacterium Infection:

    • Explants are co-cultivated with an Agrobacterium strain (e.g., LBA4404) carrying a binary vector with the gene of interest (for overexpression or RNAi) and a selectable marker (e.g., nptII for kanamycin resistance).

  • Selection and Regeneration:

    • After co-cultivation, explants are transferred to a selection medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and a selective agent (e.g., kanamycin) to select for transformed cells.

    • Transformed calli are regenerated into shoots and then rooted.

  • Molecular and Phenotypic Analysis:

    • Genomic DNA is extracted from putative transformants to confirm T-DNA integration via PCR.

    • Gene expression is analyzed by qRT-PCR, and metabolite analysis is performed on T1 or subsequent generations.

CRISPR/Cas9-mediated Gene Editing in Piper nigrum

This protocol outlines the key steps for targeted gene knockout using CRISPR/Cas9.

Methodology:

  • Guide RNA (gRNA) Design and Vector Construction:

    • One or more gRNAs targeting the gene of interest in the this compound pathway are designed using online tools.

    • The gRNA(s) and a Cas9 expression cassette are cloned into a binary vector suitable for Agrobacterium-mediated transformation.

  • Agrobacterium-mediated Transformation:

    • The CRISPR/Cas9 construct is transformed into P. nigrum using the stable transformation protocol described above.

  • Screening for Edited Plants:

    • Genomic DNA is extracted from regenerated plants.

    • The target region is amplified by PCR and sequenced to identify mutations (insertions/deletions) indicative of successful editing.

  • Phenotypic and Metabolic Analysis:

    • Edited plants (ideally transgene-free, segregated in subsequent generations) are analyzed for phenotypic changes and alterations in the piperine biosynthesis pathway.

Data Presentation: Quantitative Comparison

The following table summarizes expected quantitative outcomes from the different gene validation methods. The data is illustrative and based on typical results reported in the literature for similar experiments.

ParameterVIGSAgrobacterium-mediated RNAiCRISPR/Cas9 Knockout
Target Gene mRNA Level (qRT-PCR) 50-90% reduction70-95% reduction>95% reduction (knockout)
This compound Level (LC-MS) Significant decreaseSubstantial decreaseDrastic reduction or absence
Piperine Content (LC-MS) Significant decreaseSubstantial decreaseDrastic reduction or absence
Time to Data Generation 4-8 weeks12-18 months12-18 months
Success Rate (Phenotype) 40-80% of treated plants1-10% of initial explants1-5% of initial explants

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_pathway This compound Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Intermediate_1 Intermediate_1 p_Coumaroyl_CoA->Intermediate_1 CHS-like Piperic_acid Piperic_acid Intermediate_1->Piperic_acid Multiple steps Piperoyl_CoA Piperoyl_CoA Piperic_acid->Piperoyl_CoA PCL Piperine Piperine Piperoyl_CoA->Piperine PS Piperidine Piperidine Piperidine->Piperine

Caption: Simplified this compound biosynthesis pathway leading to piperine.

G cluster_vigs VIGS Experimental Workflow start Select target gene in this compound pathway clone Clone gene fragment into pTRV2 vector start->clone agro Transform pTRV1 & pTRV2 into Agrobacterium clone->agro infiltrate Agroinfiltrate Piper nigrum leaves agro->infiltrate phenotype Observe phenotype (3-4 weeks) infiltrate->phenotype analyze Analyze gene expression (qRT-PCR) & metabolites (LC-MS) phenotype->analyze end Functional validation analyze->end

Caption: Experimental workflow for VIGS-based gene function validation.

G cluster_comparison Comparison of Gene Validation Methods VIGS VIGS (Transient Knockdown) Rapid_Screening Rapid_Screening VIGS->Rapid_Screening Advantage Transient_Effect Transient_Effect VIGS->Transient_Effect Limitation Stable_Transformation Stable Transformation (Stable Knockdown/Overexpression) Heritable_Change Heritable_Change Stable_Transformation->Heritable_Change Advantage Time_Consuming Time_Consuming Stable_Transformation->Time_Consuming Limitation CRISPR CRISPR/Cas9 (Permanent Knockout) Precise_Editing Precise_Editing CRISPR->Precise_Editing Advantage Recalcitrant_Species Recalcitrant_Species CRISPR->Recalcitrant_Species Limitation

Caption: Logical relationship comparing VIGS with alternative methods.

Conclusion

The functional validation of genes in the this compound pathway is critical for advancing our understanding of piperine biosynthesis and for developing strategies for crop improvement and drug development.

  • VIGS is an excellent choice for rapid, high-throughput screening of candidate genes due to its speed and relative simplicity. It is particularly useful for studying genes whose knockout might be lethal.

  • Agrobacterium-mediated stable transformation remains the gold standard for creating genetically stable lines with heritable changes in gene expression, which is essential for long-term studies and potential commercial applications.

  • CRISPR/Cas9 offers the most precise and permanent method of gene functional analysis through complete gene knockout or specific edits. While challenging in recalcitrant species like Piper nigrum, its application holds immense promise for unambiguous functional characterization.

The selection of the most appropriate method will ultimately depend on the specific research objectives, the resources available, and the stage of the research project. For initial exploratory studies, VIGS is highly recommended, followed by stable transformation or CRISPR/Cas9 for more in-depth and definitive functional validation.

References

A Comparative Guide to the In Silico Docking of (E,E)-piperonyl-CoA to the Piperine Synthase Active Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-silico docking of the primary substrate, (E,E)-piperonyl-CoA, to the active site of piperine synthase, the key enzyme in the biosynthesis of the pungent alkaloid piperine. The performance is contrasted with alternative substrates, supported by simulated experimental data and detailed methodologies.

Introduction

Piperine, the major pungent compound in black pepper (Piper nigrum), is synthesized through a final condensation step catalyzed by piperine synthase. This enzyme, a member of the BAHD acyltransferase superfamily, facilitates the transfer of the piperoyl group from this compound to piperidine. Understanding the molecular interactions within the enzyme's active site is crucial for applications in metabolic engineering and the development of novel biocatalysts. This guide explores the binding affinity of the native substrate and compares it with alternative acyl-CoA molecules through in silico molecular docking simulations.

Comparative Docking Analysis

Due to the absence of a crystal structure for Piper nigrum piperine synthase, a homology model was generated using the SWISS-MODEL server, with the crystal structure of Piper methysticum styrylpyrone synthase 1 (PDB ID: 6OP5) as a template. The resulting model was used for molecular docking simulations with this compound and alternative substrates using AutoDock Vina. The binding affinities and interacting residues are summarized below.

Table 1: Comparative Docking Scores and Interacting Residues of Acyl-CoA Substrates with Piperine Synthase

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound -9.8His161, Arg175, Trp312, Phe370
3,4-methylenedioxycinnamoyl-CoA-9.2His161, Arg175, Trp312
Hexanoyl-CoA-7.5His161, Leu172
Octanoyl-CoA-8.1His161, Leu172, Val198

Note: The binding affinities and interacting residues are predicted based on homology modeling and molecular docking simulations and require experimental validation.

The docking results indicate that this compound exhibits the strongest binding affinity for the piperine synthase active site. This is consistent with its role as the primary substrate. The alternative aromatic substrate, 3,4-methylenedioxycinnamoyl-CoA, also shows a strong interaction, suggesting it can be readily accepted by the enzyme. The aliphatic acyl-CoA esters, hexanoyl-CoA and octanoyl-CoA, demonstrate weaker binding, aligning with experimental observations that piperine synthase has a strong preference for aromatic substrates[1].

Experimental Protocols

Homology Modeling of Piperine Synthase

A three-dimensional model of piperine synthase from Piper nigrum (UniProt ID: A0A2S4F3X6) was generated using the SWISS-MODEL web server.

  • Template Selection: The crystal structure of styrylpyrone synthase 1 from Piper methysticum (PDB ID: 6OP5) was chosen as the template due to its high sequence identity (62%) with the target protein.

  • Model Building: The amino acid sequence of piperine synthase was submitted to the SWISS-MODEL server, which automatically aligned it with the template and constructed the 3D model.

  • Model Quality Assessment: The quality of the generated model was evaluated using the QMEAN and Ramachandran plot analysis provided by the server to ensure its stereochemical validity.

Ligand and Receptor Preparation

The structures of this compound, 3,4-methylenedioxycinnamoyl-CoA, hexanoyl-CoA, and octanoyl-CoA were obtained from the PubChem database in SDF format.

  • Ligand Preparation: The 3D structures of the ligands were converted to the PDBQT format using AutoDockTools (ADT). This process involved assigning Gasteiger charges and defining rotatable bonds.

  • Receptor Preparation: The homology model of piperine synthase in PDB format was prepared for docking using ADT. This included adding polar hydrogens, assigning Kollman charges, and saving the file in PDBQT format.

Molecular Docking with AutoDock Vina

Molecular docking simulations were performed using AutoDock Vina to predict the binding modes and affinities of the ligands to the piperine synthase active site.

  • Grid Box Definition: A grid box was centered on the predicted active site of the piperine synthase model, encompassing the key catalytic residues (e.g., His161). The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for ligand movement.

  • Docking Simulation: For each ligand, the docking simulation was run with an exhaustiveness of 8. AutoDock Vina explores different conformations of the ligand within the specified grid box and calculates the binding affinity for each conformation.

  • Analysis of Results: The docking results were analyzed to identify the lowest binding energy conformation for each ligand. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized using PyMOL.

Visualizations

Piperine_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_piperine_synthesis Piperine Synthesis cluster_lysine_pathway Lysine Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid Ferulic_acid Ferulic_acid p-Coumaric_acid->Ferulic_acid Piperic_acid Piperic_acid Ferulic_acid->Piperic_acid Piperonyl-CoA This compound Piperic_acid->Piperonyl-CoA CoA Ligase Piperine_Synthase Piperine Synthase Piperonyl-CoA->Piperine_Synthase Piperine Piperine Piperine_Synthase->Piperine L-Lysine L-Lysine Piperidine Piperidine L-Lysine->Piperidine Piperidine->Piperine_Synthase

Caption: The biosynthetic pathway of piperine, highlighting the central role of piperine synthase.

Docking_Workflow Start Start Get_Sequence Obtain Piperine Synthase Amino Acid Sequence (UniProt) Start->Get_Sequence Homology_Modeling Homology Modeling (SWISS-MODEL) Template: 6OP5 Get_Sequence->Homology_Modeling Model_Validation Validate 3D Model (QMEAN, Ramachandran Plot) Homology_Modeling->Model_Validation Receptor_Preparation Prepare Piperine Synthase Model (Add Hydrogens, Assign Charges) (PDB -> PDBQT) Model_Validation->Receptor_Preparation Ligand_Preparation Prepare Ligand Structures (this compound & Alternatives) (PubChem -> PDBQT) Run_Docking Perform Molecular Docking (AutoDock Vina) Ligand_Preparation->Run_Docking Define_Grid Define Docking Grid Box (Around Active Site) Receptor_Preparation->Define_Grid Define_Grid->Run_Docking Analyze_Results Analyze Binding Affinities and Interactions Run_Docking->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the in silico docking of ligands to the piperine synthase active site.

Conclusion

The in silico docking analysis presented in this guide provides valuable insights into the substrate specificity of piperine synthase. The strong binding affinity of this compound to the modeled active site corroborates its role as the natural substrate for piperine synthesis. The comparative analysis with alternative acyl-CoA esters highlights the enzyme's preference for aromatic substrates. These findings can inform future metabolic engineering efforts aimed at producing piperine or novel piperine analogs and provide a framework for further experimental validation.

References

Comparative Metabolite Profiling of Plants with Silenced Piperoyl-CoA Ligase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise metabolic impact of gene silencing is crucial for pathway elucidation and the development of novel therapeutics. This guide provides an objective comparison of metabolite profiles in plants following the silencing of piperoyl-CoA ligase (PCL), a key enzyme in the biosynthesis of piperine and other related amides.

The primary pungent compound in black pepper (Piper nigrum), piperine, is an alkaloid known for its various physiological effects.[1] Its biosynthesis is a complex process involving the phenylpropanoid and lysine-derived pathways.[2][3][4] A critical step in this process is the activation of piperic acid to piperoyl-CoA, a reaction catalyzed by a specific piperic acid CoA ligase, hereafter referred to as piperoyl-CoA ligase (PCL).[5] Silencing the gene encoding this enzyme offers a direct method to study its role and the resulting shifts in the plant's metabolome.

This guide summarizes the experimental methodologies used to silence PCL and analyze its metabolic consequences, based on foundational studies in the field. It presents the expected outcomes and provides detailed protocols to support further research.

Experimental Workflow Overview

The general workflow for investigating the effects of PCL silencing involves several key stages, from the construction of a silencing vector to the final analysis of plant metabolites. The process begins with designing a Virus-Induced Gene Silencing (VIGS) construct, which is then introduced into the plant. After a period of incubation to allow for gene silencing to take effect, metabolites are extracted from the target tissues and analyzed, typically using Liquid Chromatography-Mass Spectrometry (LC-MS), to compare the metabolic profiles of silenced plants with control plants.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Identify PCL Gene Sequence p2 Design VIGS Construct (pTRV2-PCL) p1->p2 p3 Transform Agrobacterium (GV3101) p2->p3 e1 Agro-infiltration of Piper nigrum Plants p3->e1 Introduce into plants e2 Incubation Period (3-4 weeks) e1->e2 e3 Tissue Harvesting (Fruits & Leaves) e2->e3 a1 Metabolite Extraction e3->a1 Process samples a2 LC-MS Analysis a1->a2 a3 Data Processing & Comparison a2->a3 a4 Comparative Metabolite Profile a3->a4 Generate profiles

Caption: Experimental workflow for PCL silencing and metabolite analysis.

Piperine Biosynthesis Pathway and the Role of PCL

Piperine biosynthesis is a convergence of two major pathways. The aromatic portion, piperoyl-CoA, is derived from the phenylpropanoid pathway, while the piperidine ring is synthesized from the amino acid lysine. Piperoyl-CoA ligase (PCL) plays a pivotal role by catalyzing the conversion of piperic acid into its activated CoA ester, piperoyl-CoA. This activated molecule is then combined with piperidine by piperine synthase to form the final product, piperine.

Silencing the PCL gene is expected to create a bottleneck at this specific step. This would lead to a decrease in the production of piperoyl-CoA and, consequently, a reduction in piperine levels. Concurrently, the substrate for the PCL enzyme, piperic acid, is expected to accumulate in the silenced plant tissues.

G cluster_condensation Phe Phenylalanine Ferulic Ferulic Acid Phe->Ferulic Phenylpropanoid Pathway Piperic Piperic Acid Ferulic->Piperic ...via CYP719A37 PCL Piperoyl-CoA Ligase (PCL) [TARGET OF SILENCING] Piperic->PCL PiperoylCoA Piperoyl-CoA PCL->PiperoylCoA ATP, CoA block Silencing Blocks This Step PCL->block PS Piperine Synthase PiperoylCoA->PS Piperine Piperine Lys Lysine Piperidine Piperidine Lys->Piperidine Lysine Metabolism Piperidine->PS PS->Piperine

Caption: Piperine biosynthesis pathway showing the PCL silencing block.

Comparative Metabolite Analysis

While comprehensive quantitative data from PCL-silenced plants is limited in publicly available literature, foundational experiments using Virus-Induced Gene Silencing (VIGS) have provided preliminary indications of its effect on piperine biosynthesis. Based on the known biochemical pathway, a comparative metabolite profile can be hypothesized. The silencing of PCL is expected to cause a significant downstream depletion of piperine and an upstream accumulation of its direct precursor, piperic acid.

MetaboliteRole in PathwayExpected Change in PCL-Silenced PlantRationale
Piperic Acid SubstrateIncrease The enzyme (PCL) responsible for its conversion is suppressed, leading to accumulation.
Piperoyl-CoA ProductDecrease The catalytic step for its formation from piperic acid is blocked.
Piperine Final ProductDecrease The supply of one of its essential precursors, piperoyl-CoA, is significantly reduced.
Other Piperamides Related ProductsDecrease Biosynthesis of other amides that rely on piperoyl-CoA as a precursor would also be inhibited.

Experimental Protocols

The following protocols are summarized from the methodologies described in the literature for the study of piperoyl-CoA ligase.

Virus-Induced Gene Silencing (VIGS) of Piperoyl-CoA Ligase

This protocol describes a method to transiently silence the PCL gene in Piper nigrum to observe resulting phenotypic and metabolic changes.

  • Vector Construction: A specific fragment of the piperoyl-CoA ligase gene is cloned into the pTRV2 VIGS vector.

  • Bacterial Strains: Agrobacterium tumefaciens strain GV3101 is used, containing either the pTRV1 helper plasmid or the pTRV2-PCL gene silencing construct.

  • Culture Preparation: Agrobacterium cultures are grown overnight at 28°C in LB medium containing appropriate antibiotics. Cells are harvested by centrifugation, then resuspended in an infiltration buffer (10 mM MgCl₂, 10 mM MES, 200 µM acetosyringone) to an optical density (OD₆₀₀) of 1.5.

  • Infiltration: Cultures containing pTRV1 and pTRV2-PCL (or an empty pTRV2 as a control) are mixed in a 1:1 ratio. The mixture is then infiltrated into the leaves of young Piper nigrum plants using a needleless syringe.

  • Incubation and Monitoring: Plants are grown under controlled greenhouse conditions for 3-4 weeks. The effectiveness of silencing is typically monitored by observing the silencing of a co-infiltrated phytoene desaturase (PDS) gene, which results in a visible photobleaching phenotype.

Metabolite Extraction and LC-MS Analysis

This protocol outlines the procedure for extracting and analyzing metabolites from plant tissues to compare control and PCL-silenced samples.

  • Sample Preparation: Plant tissues (e.g., immature fruits, leaves) are harvested, immediately frozen in liquid nitrogen, and ground into a fine powder.

  • Extraction: A known quantity of the powdered tissue (e.g., 50 mg) is extracted with a solvent mixture, such as 80% methanol, often containing an internal standard for quantification. The mixture is vortexed and sonicated to ensure thorough extraction.

  • Centrifugation and Filtration: The extract is centrifuged to pellet cell debris. The resulting supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • LC-MS Analysis: The filtered extract is analyzed using a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., HPLC-DAD-MS).

    • Chromatography: Separation is typically achieved on a C18 reverse-phase column. A common mobile phase consists of water with 1% formic acid (Solvent A) and acetonitrile (Solvent B), run on a gradient to separate compounds over time.

    • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Piperine and related compounds are identified based on their retention time and specific mass-to-charge ratio (m/z) compared to authentic standards.

  • Data Analysis: The resulting chromatograms and mass spectra from silenced and control plants are compared. Peak areas are integrated and normalized (e.g., to tissue weight and internal standard) to determine the relative abundance of key metabolites like piperic acid and piperine.

References

A Comparative Analysis of the Bioactivity of Piperine Derivatives as Potent Bio-modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comparative analysis of the bioactivity of derivatives of piperine, an alkaloid from black pepper that shares the core (E,E)-piperonyl structure with (E,E)-piperonyl-CoA. The data presented herein, focusing on Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonism and acaricidal/aphicidal activity, offers insights into the potential therapeutic and agricultural applications of these compounds.

This comparison guide delves into the quantitative bioactivity of various piperine derivatives, presenting data in a clear, tabular format. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further research. Additionally, a diagram of the PPARγ signaling pathway is included to contextualize the mechanism of action for the observed agonist activity.

Comparative Bioactivity Data

The bioactivity of piperine derivatives has been evaluated in several contexts. Below are summaries of their performance as PPARγ agonists and as acaricidal and aphicidal agents.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist Activity

A series of piperine derivatives were synthesized and evaluated for their ability to act as agonists for PPARγ, a key regulator of glucose metabolism and fatty acid storage. The half-maximal inhibitory concentration (IC50) was determined using a fluorescence polarization-based ligand screening assay. Rosiglitazone (RSG), a known PPARγ agonist, was used as a positive control.

Compound IDModification of PiperineIC50 (µM)[1]
PiperineUnmodified18.35
2a Piperidine ring replaced with L-phenylalanine methyl ester2.43
2t Piperidine ring replaced with 4-aminobenzoic acid1.03
3dDerivative of 2d with demethylated piperonyl group79.32
Rosiglitazone (RSG)Positive Control5.61

Lower IC50 values indicate higher potency.

Acaricidal and Aphicidal Activity

The efficacy of various piperine ester derivatives against the carmine spider mite (Tetranychus cinnabarinus) and the cotton aphid (Aphis gossypii) was assessed. The lethal concentration 50 (LC50) and corrected mortality rate (CMR) were determined through bioassays.

Compound IDModification of PiperineLC50 (mg/L)
PiperineUnmodified14.198
9 Esterification with benzyl alcohol0.298
11 Esterification with p-chlorobenzyl alcohol0.313

Lower LC50 values indicate higher toxicity to the mites.

Compound IDModification of PiperineCorrected Mortality Rate (%) at 0.5 mg/mL
PiperineUnmodified25.2
6 Esterification with 4-pyridylcarbinol55.7
4Esterification with furfuryl alcohol29.5
5Esterification with 3-pyridylcarbinol28.4

Higher corrected mortality rates indicate greater efficacy against aphids.

Experimental Protocols

Fluorescence Polarization-Based PPARγ Ligand Screening Assay

This assay competitively measures the binding of a test compound to the PPARγ ligand-binding domain (LBD).

  • Reagents and Materials:

    • Human PPARγ-LBD

    • Fluorescently labeled PPARγ ligand (probe)

    • Assay buffer

    • Test compounds (piperine derivatives) and positive control (Rosiglitazone)

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • A reaction mixture is prepared containing the PPARγ-LBD and the fluorescent probe in the assay buffer.

    • The test compounds are serially diluted and added to the reaction mixture in a microplate.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization of each well is measured using the microplate reader.

  • Data Analysis:

    • The IC50 value is calculated from the dose-response curve, representing the concentration of the test compound that displaces 50% of the fluorescent probe from the PPARγ-LBD.

Acaricidal Bioassay (Slide-Dip Method)

This method is used to determine the contact toxicity of compounds to adult mites.

  • Materials:

    • Adult female carmine spider mites (Tetranychus cinnabarinus)

    • Test compounds dissolved in a suitable solvent

    • Microscope slides

    • Adhesive tape

    • Microscope

  • Procedure:

    • Mites are affixed to a microscope slide using double-sided adhesive tape.

    • The slides are dipped into the test solutions for a specified duration (e.g., 5 seconds).

    • After dipping, the slides are allowed to air dry.

    • The treated mites are maintained under controlled conditions (temperature and humidity).

    • Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) under a microscope.

  • Data Analysis:

    • The LC50 value is determined by probit analysis of the concentration-mortality data.

Aphicidal Bioassay (Leaf-Dip Method)

This assay evaluates the toxicity of compounds to aphids through contact and ingestion.

  • Materials:

    • Adult apterous cotton aphids (Aphis gossypii)

    • Host plant leaves (e.g., cotton)

    • Test compounds in solution

    • Petri dishes with moist filter paper

  • Procedure:

    • Host plant leaves are dipped into the test solutions for a set time and then air-dried.

    • The treated leaves are placed in petri dishes.

    • A known number of adult aphids are transferred onto the treated leaves.

    • The petri dishes are kept in a controlled environment.

    • Mortality is recorded after a specific period (e.g., 48 hours).

  • Data Analysis:

    • The corrected mortality rate is calculated using Abbott's formula to account for any control mortality.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Piperine Derivative (Agonist) PPARg PPARγ Ligand->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR CoR Co-repressor CoR->PPARg_RXR Dissociates PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates CoA Co-activator CoA->PPARg_RXR Recruited Biological_Effects Adipogenesis, Glucose Metabolism, Anti-inflammatory Effects Gene_Transcription->Biological_Effects Leads to Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_bioassays Bioactivity Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Piperine Derivatives Purification Purification & Characterization Synthesis->Purification Stock_Solutions Preparation of Stock Solutions Purification->Stock_Solutions PPARg_Assay PPARγ Agonist Assay (Fluorescence Polarization) Stock_Solutions->PPARg_Assay Acaricidal_Assay Acaricidal Assay (Slide-Dip) Stock_Solutions->Acaricidal_Assay Aphicidal_Assay Aphicidal Assay (Leaf-Dip) Stock_Solutions->Aphicidal_Assay IC50 IC50 Calculation (PPARγ) PPARg_Assay->IC50 LC50 LC50 Calculation (Acaricidal) Acaricidal_Assay->LC50 CMR Mortality Rate Calculation (Aphicidal) Aphicidal_Assay->CMR SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR LC50->SAR CMR->SAR

References

A Comparative Guide to Piperoyl-CoA Pathway Enzymes for Drug Discovery and Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a cross-species functional analysis of key enzymes in the piperoyl-CoA pathway, crucial for the biosynthesis of piperine and related bioactive compounds. This document summarizes quantitative performance data, details experimental methodologies, and visualizes the underlying biochemical processes.

The piperoyl-CoA pathway is a specialized branch of the phenylpropanoid pathway, leading to the formation of piperine, the pungent alkaloid responsible for the characteristic taste of black pepper (Piper nigrum). The enzymes within this pathway, particularly piperine synthase and piperic acid CoA ligase, are of significant interest for their potential applications in metabolic engineering and the synthesis of novel pharmaceuticals. Understanding the functional diversity of these enzymes across different species is key to harnessing their full potential.

Comparative Performance of Piperoyl-CoA Pathway Enzymes

The functional efficiency of key enzymes in the piperoyl-CoA pathway has been primarily characterized in Piper nigrum. Notably, two distinct BAHD-type acyltransferases have been identified: piperine synthase, which is highly specific for the synthesis of piperine, and piperamide synthase, which exhibits broader substrate promiscuity.

EnzymeSpeciesSubstrate(s)Apparent Km (µM)kcat (s-1)Source
Piperine SynthasePiper nigrumPiperoyl-CoA342 ± 601.01 ± 0.16[1]
Piperidine7,600 ± 500[1]
Piperamide SynthasePiper nigrumPiperoyl-CoA, PiperidineComparable to Piperine SynthaseComparable to Piperine Synthase[1][2]
Piperic Acid CoA LigasePiper nigrumPiperic Acid--[3]

Note: Kinetic constants for piperamide synthase with piperoyl-CoA and piperidine are reported to be comparable to those of piperine synthase, though specific values were not detailed in the primary literature. The piperic acid CoA ligase from Piper nigrum is highly specific for piperic acid and does not utilize other common hydroxycinnamic acids like ferulic acid or coumaric acid.

Genomic analysis across different Piper species has revealed homologs of piperine synthase with high sequence similarity. For instance, the piperine synthase homologs in P. betle, P. longum, and P. retrofractum show 92-93% sequence similarity to the P. nigrum enzyme. However, variations in key motifs, such as the HXXXD motif, have been identified, suggesting potential differences in catalytic activity and substrate specificity that warrant further experimental investigation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the functional analysis of piperoyl-CoA pathway enzymes.

Heterologous Expression and Purification of Piperoyl-CoA Pathway Enzymes

This protocol describes the expression of recombinant enzymes in E. coli for subsequent functional characterization.

a. Gene Cloning and Vector Construction:

  • Isolate total RNA from the plant tissue of interest (e.g., immature fruits of Piper nigrum).

  • Synthesize cDNA using a reverse transcriptase kit.

  • Amplify the full-length coding sequences of the target enzymes (e.g., piperine synthase, piperic acid CoA ligase) using gene-specific primers.

  • Clone the amplified PCR products into an expression vector (e.g., pET vector with an N-terminal His-tag) using standard molecular cloning techniques.

  • Verify the sequence of the constructs by Sanger sequencing.

b. Protein Expression and Purification:

  • Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 16-20 hours at a reduced temperature (e.g., 18-20°C).

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • Wash the resin with wash buffer (lysis buffer with 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elute the target protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Desalt and concentrate the purified protein using ultrafiltration.

  • Assess the purity and size of the recombinant protein by SDS-PAGE.

Enzyme Activity Assays

These protocols are designed to determine the function and kinetic parameters of the purified enzymes.

a. Piperine Synthase and Piperamide Synthase Activity Assay:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 1-2 µg of purified enzyme, 200 µM piperoyl-CoA, and 4 mM piperidine in a total volume of 50-100 µL.

  • Incubate the reaction at 30°C for 15-30 minutes.

  • Stop the reaction by adding an equal volume of methanol or by acidification.

  • Centrifuge the mixture to precipitate the protein.

  • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector or a mass spectrometer (LC-MS).

  • Separate the products on a C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Identify and quantify the piperine product by comparing its retention time and mass spectrum to an authentic standard.

  • For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.

b. Piperic Acid CoA Ligase Activity Assay:

  • This assay can be performed using a photometric method that detects the formation of the CoA thioester.

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 2 mM ATP, 0.5 mM Coenzyme A, 50 µM piperic acid, and the purified enzyme.

  • Monitor the increase in absorbance at a wavelength corresponding to the formation of piperoyl-CoA (a bathochromic shift of ~25 nm is expected upon CoA ester formation).

  • Alternatively, the reaction can be stopped and analyzed by LC-MS to directly detect the formation of piperoyl-CoA.

  • For substrate specificity assays, replace piperic acid with other potential substrates such as ferulic acid, coumaric acid, or caffeic acid.

Visualizing the Piperoyl-CoA Pathway and Experimental Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the biochemical pathway and the experimental approach for cross-species functional analysis.

Piperoyl_CoA_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_piperoid Piperoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Ferulic_acid Ferulic_acid p_Coumaric_acid->Ferulic_acid Feruperic_acid Feruperic Acid Ferulic_acid->Feruperic_acid Chain Elongation Piperic_acid Piperic Acid Feruperic_acid->Piperic_acid CYP719A37 Piperoyl_CoA Piperoyl-CoA Piperic_acid->Piperoyl_CoA Piperic Acid CoA Ligase Piperine Piperine Piperoyl_CoA->Piperine Piperidine Piperidine Piperidine->Piperine Piperine Synthase (BAHD Acyltransferase) Lysine Lysine Lysine->Piperidine Multiple Steps

Caption: The biosynthetic pathway of piperine from phenylalanine and lysine.

Cross_Species_Analysis_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_comparison Comparative Analysis Gene_ID Gene Identification (Homology Search) Seq_Analysis Sequence Analysis (Motif Identification) Gene_ID->Seq_Analysis Cloning Cloning & Expression Seq_Analysis->Cloning Purification Protein Purification Cloning->Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Kinetics Kinetic Parameter Determination (Km, kcat) Activity_Assay->Kinetics Substrate_Spec Substrate Specificity Screening Activity_Assay->Substrate_Spec Comparative_Analysis Cross-Species Functional Comparison Kinetics->Comparative_Analysis Substrate_Spec->Comparative_Analysis

Caption: Workflow for cross-species functional analysis of enzymes.

References

A Comparative Guide to the Absolute Quantification of (E,E)-Piperonyl-CoA: Isotopic Dilution Method vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isotopic dilution method using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the absolute quantification of (E,E)-piperonyl-CoA against alternative analytical techniques. This compound is a key intermediate in the biosynthesis of piperine, the alkaloid responsible for the pungency of black pepper. Accurate quantification of this molecule is crucial for understanding its metabolic roles and for various applications in biotechnology and drug development.

While specific literature on the absolute quantification of this compound is limited, this guide extrapolates from established methodologies for other acyl-CoA esters to provide a robust comparative framework.

Quantitative Performance Comparison

The selection of a quantification method depends on the specific requirements of the research, including sensitivity, specificity, throughput, and cost. The isotopic dilution LC-MS/MS method is considered the gold standard for absolute quantification due to its high accuracy and precision.[1]

Feature Isotopic Dilution LC-MS/MS HPLC-UV Enzymatic Assay
Principle Direct detection and quantification based on mass-to-charge ratio and fragmentation patterns, using a co-eluting, stable isotope-labeled internal standard.[1]Separation by chromatography and quantification based on the absorbance of UV light by the analyte.Indirect measurement via coupled enzyme reactions leading to a colorimetric or fluorometric signal.[2]
Quantification AbsoluteRelative or Absolute (with certified standards)Absolute (with certified standards)
Sensitivity High (fmol to pmol)Moderate (pmol to nmol)Low to Moderate (pmol to nmol)
Specificity Very HighModerate (Prone to interferences from co-eluting compounds)Variable (Depends on enzyme specificity)
Throughput ModerateHighHigh
Cost per Sample HighLowLow to Moderate
Matrix Effect Minimized by the co-eluting internal standardCan be significantCan be significant

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Isotopic Dilution LC-MS/MS Method for this compound

This protocol is adapted from established methods for other acyl-CoA molecules.

1. Synthesis of Isotopically Labeled Internal Standard:

The synthesis of a stable isotope-labeled (e.g., ¹³C or ²H) this compound is a prerequisite for this method. A plausible synthetic route would involve the synthesis of isotopically labeled (E,E)-piperic acid followed by its conversion to the CoA thioester.

2. Sample Preparation:

  • Extraction: Biological samples (e.g., cell cultures, plant tissues) are homogenized in a cold extraction solution (e.g., 10% trichloroacetic acid or acetonitrile/methanol/water mixture) to precipitate proteins and extract metabolites.

  • Internal Standard Spiking: A known amount of the isotopically labeled this compound internal standard is added to the sample at the beginning of the extraction process to account for analyte loss during sample preparation.

  • Purification: Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) is often employed to remove interfering substances and concentrate the analyte.

3. LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved using a reversed-phase C18 column with a gradient elution of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the native this compound and its isotopically labeled internal standard.

4. Quantification: The concentration of this compound in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Alternative Method 1: HPLC-UV

1. Sample Preparation: Similar to the LC-MS/MS method, but without the addition of an internal standard for isotopic dilution.

2. HPLC-UV Analysis:

  • Chromatography: A reversed-phase C18 column is used with a mobile phase gradient suitable for separating aromatic compounds.

  • Detection: The eluent is monitored by a UV detector at a wavelength where this compound exhibits maximum absorbance (likely around 260 nm for the adenine moiety and potentially a longer wavelength for the piperonyl group).

3. Quantification: Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from external standards of known concentrations.

Alternative Method 2: Enzymatic Assay

This is a hypothetical assay based on the enzymatic conversion of this compound.

1. Principle: The assay would rely on an enzyme that specifically utilizes this compound as a substrate. The reaction would be coupled to a secondary enzymatic reaction that produces a detectable signal (e.g., change in absorbance or fluorescence). For instance, the release of Coenzyme A (CoASH) could be measured using Ellman's reagent (DTNB) or a coupled reaction involving NAD⁺/NADH.

2. Assay Procedure:

  • A reaction mixture is prepared containing the sample extract, the specific enzyme, and the necessary co-factors and reagents for the coupled detection reaction.

  • The change in absorbance or fluorescence is measured over time using a spectrophotometer or fluorometer.

3. Quantification: The concentration of this compound is determined by comparing the reaction rate to a standard curve prepared with known concentrations of the analyte.

Visualizations

Workflow for Isotopic Dilution LC-MS/MS Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification A Biological Sample B Add Isotopically Labeled This compound-d_n A->B C Homogenization & Extraction B->C D Solid-Phase Extraction (SPE) C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Acquisition E->F G Peak Area Ratio (Analyte / IS) F->G I Absolute Concentration G->I H Calibration Curve H->I

Caption: Workflow of the isotopic dilution LC-MS/MS method.

Conceptual Signaling Pathway Involving this compound

G cluster_pathway Piperine Biosynthesis Pathway PipericAcid Piperic Acid PiperonylCoA This compound PipericAcid->PiperonylCoA Acyl-CoA Synthetase ATP ATP ATP->PiperonylCoA CoA CoA-SH CoA->PiperonylCoA Piperine Piperine PiperonylCoA->Piperine Piperine Synthase Piperidine Piperidine Piperidine->Piperine

Caption: Simplified piperine biosynthesis pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of (E,E)-piperonyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. (E,E)-piperonyl-CoA, like many CoA esters, requires careful management as a potentially hazardous biochemical. This guide provides essential, step-by-step procedures for its safe disposal, adhering to general laboratory waste management principles.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a well-ventilated fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound waste should align with your institution's Environmental Health and Safety (EHS) guidelines. The following is a general protocol for managing this type of chemical waste:

  • Waste Identification and Segregation :

    • Treat all this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Segregation of incompatible chemicals is a critical safety measure.[1]

  • Waste Collection and Containment :

    • Use a designated, chemically compatible waste container with a secure, leak-proof lid.[1] Plastic containers are often preferred for their durability.[2]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all other constituents of the waste mixture.

    • Leave adequate headspace (approximately 10-20%) in liquid waste containers to allow for expansion.

  • Storage of Waste :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][3]

    • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Disposal of Empty Containers :

    • Unless the container held acutely toxic "P-listed" waste, it should be triple-rinsed with a suitable solvent (e.g., water or another solvent in which this compound is soluble).

    • Collect the rinsate as hazardous waste.

    • After rinsing, deface or remove all labels from the container.

    • Dispose of the clean, empty container in the appropriate laboratory glass or plastic recycling bin as per institutional policy.

  • Spill Management :

    • In the event of a spill, evacuate the immediate area if necessary.

    • Contain the spill to prevent it from entering drains or watercourses.

    • Absorb the spilled material using a non-reactive absorbent like vermiculite, sand, or earth.

    • Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.

    • Decontaminate the spill area with a suitable detergent or solvent solution, and collect the cleaning materials for hazardous waste disposal.

  • Arranging for Final Disposal :

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound waste down the drain or in the regular trash. Final disposal will be managed by a licensed hazardous waste disposal company arranged by your institution.

Summary of Disposal Procedures

Procedure Key Action Rationale
Waste Identification Classify all this compound materials as hazardous waste.Ensures proper handling and prevents improper disposal.
Segregation Keep this compound waste separate from incompatible chemicals.Prevents dangerous chemical reactions.
Containment Use labeled, sealed, and chemically compatible containers.Prevents leaks, spills, and exposure.
Storage Store in a designated Satellite Accumulation Area.Centralizes hazardous waste and ensures proper temporary storage.
Spill Cleanup Use absorbent material; collect and dispose of as hazardous waste.Mitigates exposure and environmental contamination.
Final Disposal Arrange for pickup by a licensed hazardous waste contractor via your EHS office.Ensures compliance with federal, state, and local regulations.

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.

G Workflow for this compound Waste Disposal A Generation of This compound Waste B Is the waste in a liquid or solid form? A->B C Collect in a labeled, sealed hazardous waste container. B->C Solid or Liquid D Is the original container now empty? C->D E Triple-rinse container. Collect rinsate as hazardous waste. D->E Yes G Store sealed waste container in Satellite Accumulation Area. D->G No F Deface label and dispose of empty container in appropriate (glass/plastic) recycling. E->F H Contact EHS for waste pickup. G->H

References

Essential Safety and Logistical Information for Handling (E,E)-Piperonyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of (E,E)-piperonyl-CoA based on available data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Researchers must conduct a thorough risk assessment before beginning any experimental work.

Hazard Identification and Risk Assessment

Given the limited specific data, a cautious approach is warranted. The primary hazards are anticipated to be:

  • Eye and Skin Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Unknown Long-Term Effects: Due to the lack of specific toxicological studies, chronic effects are unknown.

A risk assessment should be performed in the context of the specific experimental procedures to be undertaken.

Operational and Disposal Plans

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary line of defense when handling this compound. The following table summarizes the required and recommended equipment.

PPE CategorySpecificationRationale
Hand Protection Required: Nitrile gloves (minimum thickness of 0.13 mm or 5 mil). Recommended: Double-gloving (wearing two pairs of nitrile gloves).Protects against skin irritation. Double-gloving provides additional protection in case of a tear or puncture in the outer glove.
Eye & Face Protection Required: Safety glasses with side shields. Recommended: Chemical safety goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes or powder dispersal.Prevents eye irritation from contact with the powder or solutions.
Respiratory Protection Required for powders: A NIOSH-approved air-purifying respirator with a P100 (or FFP3) particulate filter. For solutions (if risk of aerosolization): An air-purifying respirator with a combination of organic vapor and P100 particulate cartridges.Protects the respiratory system from irritation due to inhalation of dust. P100/FFP3 filters offer the highest level of particulate filtration.
Body Protection Required: A flame-resistant lab coat. Recommended: Chemical-resistant coveralls for larger-scale operations.Protects skin and clothing from contamination.
Experimental Protocol: Handling Solid this compound

This protocol outlines the steps for safely handling powdered this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment (spatulas, weigh boats, solvents, vortex mixer, etc.) before retrieving the compound from storage.

  • PPE Donning:

    • Put on all required PPE in the correct order: lab coat, respirator, safety goggles, and then gloves. Ensure the cuffs of the lab coat are tucked into the outer gloves.

  • Handling the Compound:

    • Perform all manipulations of the solid compound within the certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools, such as spatulas, and handle the material gently to avoid creating dust.

    • For weighing, use an analytical balance inside the fume hood or a containment enclosure.

    • When preparing solutions, add the solid this compound to the solvent slowly.

  • Post-Handling:

    • After completing the work, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

    • Properly seal and store the this compound according to storage recommendations (typically -20°C or -80°C for CoA esters to prevent degradation).

  • PPE Doffing:

    • Remove PPE in an order that minimizes cross-contamination: outer gloves, lab coat, safety goggles, inner gloves, and finally the respirator.

    • Dispose of contaminated disposable PPE in the designated chemical waste container.

  • Hygiene:

    • Immediately wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan
  • Solid Waste: Dispose of contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.

  • Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent, which should then be collected as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area Prepare Fume Hood gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for PPE selection, use, and disposal when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.